molecular formula C8H9NO B147266 N-Methylbenzamide CAS No. 613-93-4

N-Methylbenzamide

货号: B147266
CAS 编号: 613-93-4
分子量: 135.16 g/mol
InChI 键: NCCHARWOCKOHIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-methylbenzamide is an off-white crystalline solid. (NTP, 1992)
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCHARWOCKOHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Record name N-METHYLBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20620
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025570
Record name N-Methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-methylbenzamide is an off-white crystalline solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white crystalline powder; [MSDSonline]
Record name N-METHYLBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20620
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methylbenzamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8533
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

556 °F at 760 mmHg (NTP, 1992)
Record name N-METHYLBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20620
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name N-METHYLBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20620
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.00052 [mmHg]
Record name N-Methylbenzamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8533
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

613-93-4
Record name N-METHYLBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20620
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-METHYLBENZAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3ED781E08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

180 °F (NTP, 1992)
Record name N-METHYLBENZAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20620
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Synthesis of N-Methylbenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for producing N-methylbenzamide from benzoic acid and methylamine (B109427). It details common methodologies, experimental protocols, and comparative quantitative data to assist researchers in selecting and optimizing the most suitable synthesis for their specific needs.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] Its preparation from readily available starting materials, benzoic acid and methylamine, can be accomplished through several distinct pathways. The choice of method often depends on factors such as desired yield, purity requirements, scale of the reaction, and the availability of specific reagents and equipment. This document outlines the most prevalent and effective methods for this transformation.

Synthetic Pathways Overview

The synthesis of this compound from benzoic acid and methylamine can be broadly categorized into three main strategies: direct amidation, activation of the carboxylic acid via an acyl chloride intermediate, and the use of coupling reagents. A fourth, related method starting from methyl benzoate (B1203000) is also discussed.

Synthesis_Pathways cluster_0 Direct Amidation cluster_1 Acyl Chloride Pathway cluster_2 Coupling Reagent Pathway BA Benzoic Acid DA_Cat Heat / Catalyst (e.g., Boric Acid) BA->DA_Cat AC_Step1 SOCl₂ or (COCl)₂ BA->AC_Step1 CR Coupling Reagent (e.g., DCC, HATU) BA->CR MA Methylamine MA->DA_Cat MA->CR NMB This compound DA_Cat->NMB - H₂O BC Benzoyl Chloride AC_Step1->BC BC->NMB + Methylamine - HCl CR->NMB

Caption: Primary synthetic routes to this compound from benzoic acid.

Methodologies and Experimental Protocols

Method 1: Direct Thermal and Catalytic Amidation

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water. This can be achieved through thermal means, typically requiring high temperatures (>160 °C), or by using a catalyst to facilitate the reaction under milder conditions.[2][3]

Experimental Protocol (Boric Acid Catalysis):

A procedure adapted from the boric acid-catalyzed amidation of benzoic acid and benzylamine (B48309) can be applied.[2]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), boric acid (e.g., 1-5 mol%), and a suitable solvent such as toluene.

  • Add methylamine (as a solution in a compatible solvent, e.g., THF, or bubbled as a gas; 1.05-1.2 eq).

  • Heat the mixture to reflux, allowing for the azeotropic removal of water.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.[1]

Method 2: Synthesis via Acyl Chloride Intermediate

This is a widely used and generally high-yielding two-step method. Benzoic acid is first converted to the more reactive benzoyl chloride, which then readily reacts with methylamine to form the amide.[4][5]

Acyl_Chloride_Workflow cluster_step1 Step 1: Benzoyl Chloride Formation cluster_step2 Step 2: Amidation start_s1 Benzoic Acid + SOCl₂/ (COCl)₂ in inert solvent (e.g., DCM) reflux_s1 Stir at room temperature or reflux start_s1->reflux_s1 evap_s1 Remove excess reagent and solvent under reduced pressure reflux_s1->evap_s1 product_s1 Benzoyl Chloride (intermediate) evap_s1->product_s1 start_s2 Dissolve Benzoyl Chloride in inert solvent product_s1->start_s2 Use directly add_ma Add Methylamine solution and a base (e.g., Et₃N) at 0 °C start_s2->add_ma stir_s2 Stir at room temperature add_ma->stir_s2 workup Aqueous workup (wash with NaHCO₃, brine) stir_s2->workup isolate Dry organic layer, concentrate, and purify workup->isolate product_s2 This compound isolate->product_s2

Caption: Workflow for the two-step synthesis via an acyl chloride intermediate.

Experimental Protocol:

  • Step 1: Preparation of Benzoyl Chloride [6]

    • In a round-bottom flask, suspend benzoic acid (1.0 eq) in an anhydrous inert solvent like dichloromethane (B109758) (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the stirred mixture at room temperature.

    • Stir the reaction at room temperature or under gentle reflux until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude benzoyl chloride, which can often be used in the next step without further purification.

  • Step 2: Reaction with Methylamine [6]

    • Dissolve the crude benzoyl chloride in an anhydrous solvent like DCM and cool the flask in an ice bath to 0 °C.

    • In a separate flask, prepare a solution of methylamine (e.g., 2M in THF; 1.2-1.5 eq) and a non-nucleophilic base such as triethylamine (B128534) (Et₃N) (1.4 eq).[6]

    • Slowly add the methylamine solution to the stirred benzoyl chloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-12 hours.[4][6]

    • Quench the reaction with water. Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography or recrystallization.[1]

Method 3: Coupling Reagent-Mediated Synthesis

Coupling reagents are widely used in peptide synthesis and are highly effective for forming amide bonds directly from carboxylic acids and amines under mild conditions.[7][8] These reagents activate the carboxylic acid in situ to facilitate nucleophilic attack by the amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HATU, HBTU), and others like COMU.[9][10][11]

Experimental Protocol (Using a Uronium-based Reagent like HATU):

  • Dissolve benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-2.5 eq).

  • Add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0-1.2 eq), and stir for a few minutes to pre-activate the acid.

  • Add methylamine (as a solution, 1.2-1.5 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by TLC.

  • Perform an aqueous workup, typically involving washing with water, dilute acid, and bicarbonate solution to remove the coupling byproducts and excess reagents.

  • Isolate and purify the this compound as described in previous methods.

Related Synthesis from Methyl Benzoate

An alternative approach starts from methyl benzoate, the methyl ester of benzoic acid. This method is detailed in patent literature and involves the reaction of the ester with an excess of methylamine at elevated temperatures and pressures.[12]

Experimental Protocol:

  • In a pressure-rated autoclave, combine methyl benzoate (1.0 eq), methanol (B129727), and an over-stoichiometric amount of methylamine (e.g., 1.5-3.0 eq).[12]

  • Heat the sealed reactor with stirring to a temperature between 80-100 °C. The internal pressure will typically range from 4 to 8 bar.[12]

  • Maintain the reaction for 5-12 hours, monitoring the pressure drop which indicates consumption of the gaseous methylamine.[12]

  • After cooling to room temperature and venting the excess pressure, the product mixture can be worked up.

  • Excess methylamine and methanol can be removed by distillation. The resulting this compound is often of high purity.[12]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the different synthetic approaches. Note that yields are highly dependent on the specific reaction conditions, scale, and purification methods.

Table 1: Direct Amidation and Acyl Chloride Methods

MethodStarting MaterialsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic AmidationBenzoic acid, BenzylamineBoric Acid (1 mol%)TolueneReflux2089[2]
Acyl Chloride4-Methylbenzoic acid, DimethylamineSOCl₂, Et₃NDCM0 to RT1-2High (not specified)[4]
Acyl ChlorideBenzoic acid, MeNH₂(COCl)₂, Et₃N, DMAPDCM0 to RT12High (not specified)[6]

*Data for analogous reactions; yields for this compound are expected to be similar.

Table 2: Coupling Reagent-Mediated and Ester Amidation Methods

MethodStarting MaterialsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Coupling Reagentm-Toluic acid, Diethylamine*COMUDMF0 to RT370-80[9]
Ester AmidationMethyl benzoate, Methylamine-Methanol90-1005-691[12]

*Data for analogous reactions; yields for this compound are expected to be similar.

Conclusion

The synthesis of this compound from benzoic acid and methylamine can be achieved effectively through several routes. The two-step process via benzoyl chloride is a classic, robust, and high-yielding method suitable for many laboratory applications. Direct catalytic amidation offers a more atom-economical "greener" alternative, though it may require higher temperatures or longer reaction times.[2] Coupling reagent-mediated synthesis provides a mild and efficient option, particularly for small-scale or sensitive substrate applications, but the cost of reagents can be a factor.[9] Finally, the synthesis from methyl benzoate demonstrates an industrially relevant process that can produce highly pure product.[12] The selection of the optimal method will depend on a careful evaluation of the specific requirements of the research or development project, including scale, cost, purity, and environmental considerations.

References

physical and chemical properties of N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzamide is a chemical compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a derivative of benzamide, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Notably, this compound and its analogues have been investigated as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the brain, suggesting its potential in the development of novel therapeutics for neurological and psychiatric disorders.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its reactivity.

Chemical and Physical Properties

This compound is an off-white crystalline solid at room temperature.[4] Its core structure consists of a benzene (B151609) ring attached to an amide functional group, with a methyl group substituting one of the hydrogens on the nitrogen atom.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₉NO[5][6]
Molecular Weight135.16 g/mol [6]
CAS Number613-93-4[6]
AppearanceOff-white crystalline solid[4]
OdorNo significant odor[5]

Table 2: Physical Properties of this compound

PropertyValueConditionsSource(s)
Melting Point76-80 °C[6][7][8]
Boiling Point291-292.2 °C760 mmHg[5][9]
167 °C11 mmHg[6][7]
Density1.0804 - 1.1031 g/cm³(estimate)[5]
Vapor Pressure0.00052 - 0.000724 mmHg25 °C
pKa15.00 ± 0.46(Predicted)[10]

Table 3: Solubility of this compound

SolventSolubilityNotesSource(s)
WaterInsoluble (< 1 mg/mL at 20°C)[4][11]
EthanolSoluble (50 mg/mL)Clear, yellow-green solution[6][10]
MethanolSoluble[5]
Nonpolar Solvents (e.g., hexane, benzene)Lesser solubilityDue to the hydrophobic aromatic ring[5]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data for this compound

TechniqueKey Data and ObservationsSource(s)
¹H NMRSpectra available in databases.[7][12]
¹³C NMRSpectra available in databases.[7]
Infrared (IR)Spectra available in databases (KBr disc, nujol mull).[7][13][14]
Mass Spectrometry (MS)Spectra available in databases.[7][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, tailored for a laboratory setting.

Synthesis of this compound from Benzoyl Chloride

This protocol describes the synthesis of this compound via the nucleophilic acyl substitution of benzoyl chloride with methylamine (B109427).[16][17]

Materials:

  • Benzoyl chloride

  • Methylamine (e.g., 40% solution in water or 2M in THF)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Dichloromethane (DCM) or other suitable inert solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in the chosen solvent and cool the flask in an ice bath.

  • Dissolve benzoyl chloride in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

  • Slowly add the benzoyl chloride solution dropwise to the stirred methylamine solution, maintaining the temperature below 10 °C. A precipitate of methylamine hydrochloride may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water or a dilute aqueous NaOH solution to dissolve any hydrochloride salt and neutralize excess acid chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Diagram 1: Synthesis and Purification Workflow for this compound

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Benzoyl Chloride + Methylamine Solution reaction Reaction at 0-10°C, then warm to RT reagents->reaction Dropwise Addition quench Quench with H₂O/NaOH reaction->quench extraction Liquid-Liquid Extraction (DCM/H₂O) quench->extraction washing Wash Organic Layer: 1. Dilute HCl 2. Sat. NaHCO₃ 3. Brine extraction->washing drying Dry with MgSO₄ washing->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) evaporation->recrystallization product Pure this compound recrystallization->product

Caption: A typical workflow for the synthesis and purification of this compound.

Characterization Protocols

The melting point is a key indicator of purity.[5][11][18][19]

Materials:

  • This compound sample

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube setup

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is sufficient.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • A pure sample should exhibit a sharp melting range of 0.5-1.0 °C.

This method determines the thermodynamic solubility of a compound in a given solvent.[4][7][20][21][22]

Materials:

  • This compound

  • Chosen solvent (e.g., water, ethanol)

  • Vials with screw caps

  • Shaker or orbital incubator set to a constant temperature

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, allow the vials to stand to let the undissolved solid settle.

  • To separate the undissolved solid, centrifuge the samples at a high speed.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with the solvent to a concentration suitable for the chosen analytical method.

  • Quantify the concentration of this compound in the diluted aliquot using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.

  • Calculate the solubility based on the measured concentration and the dilution factor.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [6][12][15][23]

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solid is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The resulting spectra can be used to confirm the molecular structure of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method) [9][10][24][25][26]

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. The spectrum will show characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS) [14][27][28][29][30]

  • Sample Introduction: For a solid sample like this compound, direct insertion or coupling with gas chromatography (GC-MS) can be used.

  • Ionization: Electron Ionization (EI) is a common method for compounds of this molecular weight. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation.

Diagram 2: Analytical Characterization Workflow for this compound

Analytical_Workflow cluster_purity Purity & Identity cluster_structure Structural Elucidation start Purified This compound mp Melting Point Determination start->mp solubility Solubility Assay (Shake-Flask) start->solubility nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ftir FT-IR Spectroscopy (KBr Pellet) start->ftir ms Mass Spectrometry (EI-MS) start->ms end Verified Structure & Purity mp->end solubility->end nmr->end ftir->end ms->end

Caption: A standard workflow for the analytical characterization of this compound.

Chemical Reactivity and Stability

This compound exhibits the typical reactivity of a secondary amide.

  • Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield benzoic acid and methylamine.[8][31][32] This reaction typically requires heating.

  • Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄) to form N-methylbenzylamine.[32]

  • Reactivity Profile: As an amide, this compound is generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like acid chlorides or esters.[33][34] It is a weak base.[10][11]

Diagram 3: Reactivity of this compound

Reactivity_N_Methylbenzamide nmb This compound hydrolysis_acid Benzoic Acid + Methylammonium Salt nmb->hydrolysis_acid H₃O⁺, Δ hydrolysis_base Benzoate Salt + Methylamine nmb->hydrolysis_base NaOH, H₂O, Δ reduction N-Methylbenzylamine nmb->reduction 1. LiAlH₄ 2. H₂O

Caption: Key chemical reactions of this compound.

Safety and Handling

This compound is harmful if swallowed. It may cause skin and eye irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

N-Methylbenzamide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in pharmaceutical synthesis and broader chemical research. This document details its chemical and physical properties, experimental protocols for its synthesis, and insights into its biological activities and relevant signaling pathways.

Core Compound Information

This compound is an amide derivative of benzoic acid and methylamine (B109427). Its chemical structure is fundamental to its utility as a building block in the synthesis of a variety of more complex molecules.[1]

Molecular Structure:

this compound molecular structure

Image source: ChemSpider

CAS Number: 613-93-4[2][3][4][5][6][7][8][9]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₉NO[2][3][5][6][7][8][9]
Molecular Weight 135.16 g/mol [2]
Appearance Off-white crystalline solid[2][4]
Melting Point 76-78 °C[3][4]
Boiling Point 167 °C at 11 mmHg[3][4]
Solubility Insoluble in water.[3][4] Soluble in ethanol.[10][3][4][10]
Density 1.1031 g/cm³ (estimate)[3]
Vapor Pressure 0.00052 mmHg at 25 °C[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Identifiers/NotesSource(s)
¹H NMR Spectra available in CDCl₃ and DMSO-d₆.[11][12][13]
¹³C NMR Spectrum available in DMSO-d₆.[13]
Mass Spectrum (EI) Data available from NIST.[6]
Infrared (IR) Spectrum Gas-phase spectrum available from NIST.[9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for researchers. Below are established protocols.

Synthesis from Benzoic Acid

This protocol involves the conversion of benzoic acid to its acid chloride, followed by a reaction with methylamine.[14]

  • Acid Chloride Formation:

    • Add benzoic acid (8 mmol), dry dichloromethane (B109758) (DCM, 20 mL), and a catalytic amount of N,N-dimethylformamide (DMF) to a 100 mL round-bottom flask.

    • Cool the reaction mixture to 0°C and stir for 5 minutes.

    • Add oxalyl chloride (1.3 equiv.) dropwise to the reaction mixture and stir at room temperature for 4 hours.

    • Concentrate the resulting mixture under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • To the crude acid chloride, add a catalytic amount of 4-dimethylaminopyridine, dry DCM (15 mL), methylamine (2 M in THF, 1.3 equiv.), and triethylamine (B128534) (1.4 equiv.) in a 100 mL round-bottom flask.

    • Cool the reaction mixture to 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification:

    • Add water (40 mL) and separate the organic layer.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Wash the combined organic layer with saturated aqueous NaHCO₃ solution (30 mL) followed by water (30 mL).

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (20% ethyl acetate (B1210297) in hexane (B92381) as eluent) to obtain this compound.

Synthesis from Methyl Benzoate (B1203000)

This method describes the direct amidation of an ester with methylamine under pressure.[15]

  • Reaction Setup:

    • In an autoclave, place methyl benzoate (1 mol) and ammonium (B1175870) chloride (0.06 mol).

    • Evacuate the autoclave and then introduce methylamine (2.5 mol).

  • Reaction Conditions:

    • Heat the mixture to 100°C with stirring. An overpressure of 7 bar will be established.

    • The reaction is complete after approximately 5 hours, indicated by a decrease in pressure.

  • Product Isolation:

    • After cooling and pressure equalization, remove the resulting methanol (B129727) and excess methylamine in vacuo.

    • The product is obtained as yellowish crystals.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics, antipyretics, and anti-inflammatory drugs.[1] It is also recognized as an important pesticide intermediate.[4]

Notably, this compound and its derivatives exhibit a range of biological activities. It has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A).[4] Furthermore, the broader class of benzamides, to which this compound belongs, has shown potential for antimicrobial and anticancer effects.[16][17] The benzamide (B126) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[16]

Visualizations

The following diagrams illustrate workflows and pathways relevant to the study of benzamide derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) characterization->invitro ic50 IC₅₀/MIC Determination invitro->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar hit_id Hit Identification sar->hit_id

Caption: A general experimental workflow for the synthesis and biological evaluation of benzamide analogs.

stat3_pathway Ligand Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene promotes Benzamide Benzamide Analog (Potential Inhibitor) Benzamide->JAK potential inhibition

Caption: Potential inhibition of the STAT3 signaling pathway by benzamide analogs.

References

An In-depth Technical Guide to the Solubility of N-Methylbenzamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methylbenzamide in common organic solvents. Due to the limited availability of publicly accessible quantitative data for this specific compound, this document focuses on presenting the existing qualitative and semi-quantitative information, supplemented by a detailed, robust experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers, enabling them to accurately assess the solubility of this compound in their own laboratory settings.

Introduction to this compound and its Solubility

This compound (C₈H₉NO) is a white crystalline solid at room temperature.[1] It is an amide derivative of benzoic acid and sees use in organic synthesis, including as an intermediate in the production of pharmaceuticals and agrochemicals.[1] The solubility of this compound is a critical physicochemical parameter that influences its handling, formulation, and reactivity in various chemical processes.

The molecular structure of this compound, featuring a polar amide group and a nonpolar aromatic ring, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile. The polar amide group allows for hydrogen bonding and dipole-dipole interactions with polar solvents, while the benzene (B151609) ring contributes to its affinity for less polar, aromatic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of publicly available, precise quantitative solubility data for this compound in a wide range of common organic solvents. The available data is summarized in the table below.

SolventTemperature (°C)SolubilityCitation
Ethanol (B145695)Not Specified50 mg/mL[2]
Water20 (68 °F)< 1 mg/mL[3]

It is important to note that the temperature for the ethanol solubility data point was not specified in the source material. For water, this compound is generally considered to be insoluble or sparingly soluble.[2][4][5]

Qualitative Solubility Profile

Based on its chemical structure and available information, a qualitative solubility profile for this compound can be inferred:

  • High Solubility: Expected in polar protic solvents such as lower alcohols (methanol, ethanol) and polar aprotic solvents that can act as hydrogen bond acceptors.[1]

  • Moderate Solubility: Likely in ketones (e.g., acetone), esters (e.g., ethyl acetate), and halogenated solvents (e.g., dichloromethane).

  • Low to Negligible Solubility: Expected in nonpolar solvents like aliphatic hydrocarbons (e.g., hexane) and aromatic hydrocarbons (e.g., benzene, toluene), where the polarity mismatch is significant.[1]

For comparative purposes, the structurally related compound, benzamide (B126), has been more extensively studied. While not a direct substitute, the solubility data for benzamide can offer some preliminary insights into the expected behavior of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol provides a detailed methodology for its implementation.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

4.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a constant temperature orbital shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. A preliminary study to determine the time to reach equilibrium is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. Alternatively, the vials can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step should be performed quickly to minimize any temperature-induced changes in solubility.

  • Dilution: Accurately weigh the filtered saturated solution. Dilute a known mass or volume of the filtrate with the same solvent to a concentration that falls within the range of the calibration curve.

  • Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation of Solubility: From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, mole fraction).

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Solubility_Workflow A Start: Materials Preparation B Add Excess this compound to Vial A->B C Add Known Volume of Solvent B->C D Equilibrate at Constant Temperature (24-72h) C->D E Phase Separation: Sedimentation/Centrifugation D->E F Withdraw Supernatant & Filter E->F G Dilute Sample F->G H Quantitative Analysis (e.g., HPLC) G->H I Calculate Solubility H->I J End: Report Results I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This technical guide has summarized the available solubility information for this compound in common organic solvents and provided a detailed experimental protocol for its accurate determination. While there is a clear need for more comprehensive public data on the solubility of this compound, the methodologies outlined here provide a robust framework for researchers to generate reliable data tailored to their specific needs. Accurate solubility data is fundamental for the successful design and implementation of chemical processes and formulations involving this compound.

References

N-Methylbenzamide as a model compound in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylbenzamide, a simple derivative of benzoic acid, serves as a significant model compound in the landscape of medicinal chemistry. Its structural simplicity, coupled with its representation of the core benzamide (B126) motif found in numerous bioactive molecules, makes it an invaluable tool for a wide range of preclinical studies. This technical guide provides a comprehensive overview of this compound, focusing on its role as a model for Poly (ADP-ribose) polymerase (PARP) inhibitors and its application in permeability and metabolism studies. This document details its physicochemical properties, synthesis, metabolic fate, and relevant experimental protocols, offering a foundational resource for researchers in drug discovery and development.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its application in experimental settings, from designing synthesis and purification strategies to interpreting its behavior in biological assays.

PropertyValueReference
Molecular Formula C₈H₉NO--INVALID-LINK--
Molecular Weight 135.16 g/mol --INVALID-LINK--
Appearance Off-white crystalline solid--INVALID-LINK--
Melting Point 76-78 °CSigma-Aldrich
Boiling Point 167 °C at 11 mmHgSigma-Aldrich
Solubility Insoluble in water; Soluble in ethanol (B145695) (50 mg/mL)Sigma-Aldrich
IUPAC Name This compound--INVALID-LINK--

Synthesis and Purification

The synthesis of this compound can be achieved through several standard organic chemistry reactions. A common and reliable method involves the acylation of methylamine (B109427) with benzoyl chloride.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol outlines the synthesis of this compound from benzoic acid.

Part A: Synthesis of Benzoyl Chloride

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid.

  • Add anhydrous dichloromethane (B109758) to dissolve the acid.

  • Add a catalytic amount (a few drops) of N,N-Dimethylformamide (DMF).

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution at room temperature in a fume hood.

  • Gently heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

  • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude benzoyl chloride is typically used in the next step without further purification.

Part B: Synthesis of this compound

  • Dissolve the crude benzoyl chloride from Part A in an anhydrous inert solvent (e.g., dichloromethane) in a clean, dry round-bottom flask under an inert atmosphere and cool to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (approximately 2-2.5 equivalents) in the same solvent.

  • Slowly add the methylamine solution to the stirred solution of benzoyl chloride, maintaining the temperature below 10 °C. A precipitate of methylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water or a dilute aqueous NaOH solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

  • The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., ethyl acetate (B1210297)/hexanes) or by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_A Part A: Benzoyl Chloride Synthesis cluster_B Part B: this compound Synthesis cluster_C Purification A1 Benzoic Acid + DCM + DMF A2 Add Thionyl Chloride A1->A2 A3 Reflux (1-2h) A2->A3 A4 Rotary Evaporation A3->A4 A5 Crude Benzoyl Chloride A4->A5 B1 Dissolve Benzoyl Chloride in DCM (0-5°C) A5->B1 Use directly B2 Add Methylamine Solution B1->B2 B3 Stir at RT (1-2h) B2->B3 B4 Work-up (Wash) B3->B4 B5 Dry & Concentrate B4->B5 B6 Crude this compound B5->B6 C1 Recrystallization or Column Chromatography B6->C1 C2 Pure this compound C1->C2

Synthesis Workflow for this compound.

This compound as a Model PARP Inhibitor

CompoundTargetIC₅₀Reference
BenzamidePARP3.3 µM--INVALID-LINK--
This compound PARP1/PARP2 Not Available
PARP1 Signaling Pathway in DNA Damage Repair

PARP1 plays a critical role in sensing DNA single-strand breaks (SSBs). Upon detection of DNA damage, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, initiating the repair process. PARP inhibitors, modeled by compounds like this compound, compete with NAD+ for the catalytic site of PARP1, thereby preventing the synthesis of PAR and stalling the DNA repair process.

G DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment Repair DNA Repair Recruitment->Repair NMB This compound (Model Inhibitor) NMB->PARP1 inhibits

Simplified PARP1 Signaling Pathway in DNA Damage Repair.
Experimental Protocol: In Vitro PARP Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound like this compound against PARP1.

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Enzymatic Reaction: Prepare a master mix containing PARP assay buffer, biotinylated NAD+, and recombinant PARP1 enzyme. Add the master mix to the wells, followed by the addition of the this compound dilutions.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Wash the plate three times with PBST buffer.

    • Add Streptavidin-HRP diluted in blocking buffer to each well and incubate.

    • Wash the plate again and add a chemiluminescent substrate.

    • Immediately read the luminescence using a microplate reader.

  • Data Analysis: Subtract the background luminescence. Plot the signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

In Vitro and In Vivo Studies

This compound is a valuable tool for a variety of in vitro and in vivo studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of benzamide-containing drugs.

In Vitro Metabolism

This compound undergoes metabolic transformation in the liver. Studies have shown that it is metabolized to N-(Hydroxymethyl)-benzamide and is also eliminated in the urine as hippuric acid.[2][3]

G NMB This compound Metabolite1 N-(Hydroxymethyl)-benzamide NMB->Metabolite1 Oxidation Metabolite2 Hippuric Acid NMB->Metabolite2 Hydrolysis & Glycine Conjugation Excretion Urinary Excretion Metabolite2->Excretion

Metabolic Pathway of this compound.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (typically at a concentration of 1-10 µM) to the mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of this compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

ParameterValueReference
In Vitro Intrinsic Clearance Not Available
Major Metabolites N-(Hydroxymethyl)-benzamide, Hippuric Acid[2][3]
Permeability Studies

The ability of a drug to cross biological membranes, such as the blood-brain barrier (BBB), is a critical determinant of its efficacy for central nervous system targets. This compound can be used as a model compound in permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA for BBB Permeability

  • Prepare Donor and Acceptor Plates: Add buffer to the wells of an acceptor plate. Prepare solutions of this compound and control compounds in buffer for the donor plate.

  • Coat Donor Plate: Pipette a lipid solution (e.g., lecithin (B1663433) in dodecane) onto the filter membrane of the donor plate.

  • Add Compounds: Add the this compound and control solutions to the wells of the donor plate.

  • Assemble and Incubate: Place the donor plate into the acceptor plate and incubate at room temperature for a set period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time and membrane area.

G start Prepare Donor & Acceptor Plates coat Coat Donor Plate with Lipid Membrane start->coat add_cmpd Add this compound to Donor Plate coat->add_cmpd assemble Assemble Plates add_cmpd->assemble incubate Incubate assemble->incubate analyze Analyze Concentrations (LC-MS/MS) incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

PAMPA Experimental Workflow.
ParameterValueReference
BBB Permeability Coefficient (Pe) Not Available

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models are essential to understand the in vivo behavior of a compound.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer this compound to rodents (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.

ParameterValue (Rodent Model)Reference
Cmax Not Available
Tmax Not Available
AUC Not Available
Bioavailability Not Available
Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its free concentration and, therefore, its pharmacological activity.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

  • Prepare Samples: Mix this compound with plasma at a known concentration.

  • Dialysis: Add the plasma-drug mixture to one chamber of a RED device and dialysis buffer to the other chamber.

  • Incubation: Incubate the device at 37°C with shaking to allow equilibrium to be reached.

  • Sample Analysis: After incubation, determine the concentration of this compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculate Binding: Calculate the percentage of this compound bound to plasma proteins based on the concentrations in the two chambers.

ParameterValueReference
Plasma Protein Binding (%) Not Available

Conclusion

This compound stands as a cornerstone model compound in medicinal chemistry. Its simple, yet representative, chemical structure provides a robust platform for investigating the fundamental properties of the broader class of benzamide-containing therapeutic agents. While a significant body of qualitative data exists for this compound, this guide highlights the need for further quantitative characterization of its inhibitory activity, metabolic fate, and pharmacokinetic profile. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate this critical data, thereby enhancing the utility of this compound as a tool in the discovery and development of novel therapeutics.

References

N-Methylbenzamide Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzamide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the significant pharmacological properties of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document consolidates quantitative data, details key experimental protocols, and visualizes underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

N-benzylbenzamide derivatives have emerged as potent anticancer agents, primarily through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various N-benzylbenzamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative TypeCell LineCancer TypeIC50 (nM)Reference
20b N-benzylbenzamideMGC-803Gastric Cancer12[1]
HCT-116Colon Cancer15[1]
A549Lung Cancer27[1]
MCF-7Breast Cancer18[1]
I-25 (MY-943) N-benzylarylamide-dithiocarbamateMGC-803Gastric Cancer17
HCT-116Colon Cancer44
KYSE450Esophageal Cancer30
16f (MY-1121) Arylamide with piperazine (B1678402) moietySMMC-7721Liver Cancer89.42
HuH-7Liver Cancer91.62
4f Imidazole-based N-phenylbenzamideA549Lung Cancer7,500[2]
HeLaCervical Cancer9,300[2]
MCF-7Breast Cancer8,900[2]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete culture medium.[4] Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (a known anticancer drug).[3][4]

  • Incubation: Incubate the plates for 48 to 72 hours.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[3]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Gently mix the solution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.[4]

Signaling Pathway: Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives often exert their anticancer effects by binding to the colchicine (B1669291) binding site on β-tubulin.[1] This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis.

G cluster_cell Cancer Cell N-benzylbenzamide N-benzylbenzamide β-tubulin β-tubulin N-benzylbenzamide->β-tubulin Binds to colchicine site Microtubule Dynamics Microtubule Dynamics β-tubulin->Microtubule Dynamics Inhibits polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Disrupts G2/M Arrest G2/M Arrest Mitotic Spindle Formation->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Anticancer mechanism of N-benzylbenzamide derivatives.

Antimicrobial Activity

Certain this compound derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antibacterial activity of selected N-substituted benzamide (B126) derivatives against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).[5][6]

Compound IDChemical StructureTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
5a N-(4-hydroxyphenyl)benzamideBacillus subtilis256.25[5][6]
Escherichia coli313.12[5][6]
6b N-(p-tolyl)benzamideBacillus subtilis246.25[5][6]
Escherichia coli243.12[5][6]
6c N-(4-bromophenyl)benzamideBacillus subtilis246.25[5][6]
Escherichia coli243.12[5][6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, B. subtilis ATCC 6633)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • This compound derivative test compound

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (medium with solvent)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the wells of a 96-well plate using MHB. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

G Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution Serial Dilution Start->Serial Dilution Inoculate Plates Inoculate Plates Prepare Inoculum->Inoculate Plates Serial Dilution->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read Results Read Results Incubate->Read Results End End Read Results->End

Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

N-substituted benzamides have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]

Mechanism of Action: Inhibition of NF-κB Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including TNF-α and IL-6.[8] Certain N-substituted benzamides, such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA), can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα-NF-κB IκBα-NF-κB complex NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates IκBα-NF-κB->NF-κB Releases This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_nuc->DNA Binds to Pro-inflammatory Genes TNF-α, IL-6, etc. DNA->Pro-inflammatory Genes Transcription

Inhibition of the NF-κB signaling pathway.

Neuroprotective Activity

Benzyloxy benzamide derivatives have shown promise as neuroprotective agents, particularly in the context of ischemic stroke. Their mechanism of action involves the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[9]

Mechanism of Action: Disruption of PSD95-nNOS Interaction

During an ischemic event, excessive glutamate (B1630785) release leads to the overactivation of NMDA receptors.[9] This triggers a massive influx of Ca²⁺ into the neuron. PSD95, a scaffolding protein, links NMDA receptors to nNOS. The elevated intracellular Ca²⁺ activates nNOS, leading to the excessive production of nitric oxide (NO), which is a key mediator of neuronal damage. Benzyloxy benzamide derivatives can disrupt the interaction between PSD95 and nNOS, thereby preventing the overproduction of NO and protecting neurons from excitotoxicity.[9][10]

G cluster_neuron Neuron Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activates Ca2+ Ca²⁺ Influx NMDA Receptor->Ca2+ Allows nNOS nNOS Ca2+->nNOS Activates PSD95 PSD95 PSD95->nNOS Binds NO Nitric Oxide (NO) nNOS->NO Produces Neuronal Damage Neuronal Damage NO->Neuronal Damage Causes Benzyloxy Benzamide Benzyloxy Benzamide Benzyloxy Benzamide->PSD95 Disrupts binding to nNOS

References

N-Methylbenzamide: A Core Building Block in Modern Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Introduction

N-Methylbenzamide (CAS 613-93-4), a derivative of benzoic acid, is a crucial intermediate in the synthesis of a diverse range of biologically active compounds. While it has applications in the pharmaceutical industry for the synthesis of analgesics and anti-inflammatory drugs, its role as a precursor in the agrochemical sector is of significant interest.[1] The benzamide (B126) functional group is a key toxophore in many commercially successful pesticides, including insecticides, fungicides, and herbicides. The versatility of the this compound scaffold allows for a variety of chemical modifications, enabling the development of new active ingredients with specific modes of action. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its role as a foundational intermediate in the conceptualization and synthesis of modern benzamide-based pesticides.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthetic protocols. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [2]
CAS Number 613-93-4[2]
Appearance Off-white crystalline solid[2]
Melting Point 78-81 °C[3]
Boiling Point 292-293 °C at 760 mmHg[2]
Solubility Insoluble in water. Soluble in ethanol, ether, and other organic solvents.[2]
Purity Commercially available with >99% purity

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common laboratory-scale syntheses.

Protocol 1: From Benzoyl Chloride and Methylamine (B109427)

This is a straightforward and widely used method for the synthesis of this compound.

Materials:

  • Benzoyl chloride

  • Methylamine (40% aqueous solution)

  • Sodium hydroxide (B78521) (10% aqueous solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzoyl chloride (1 equivalent) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add methylamine solution (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, add 10% sodium hydroxide solution to neutralize the hydrochloric acid formed during the reaction.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Protocol 2: From Benzoic Acid and Methylamine

This method involves the activation of benzoic acid, typically with a coupling agent, to facilitate the amidation reaction.

Materials:

  • Benzoic acid

  • Thionyl chloride or Oxalyl chloride

  • Methylamine hydrochloride

  • Triethylamine (B128534)

  • Anhydrous dichloromethane

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • To a stirred solution of benzoic acid (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) at room temperature.

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the solvent and excess reagent under reduced pressure to obtain benzoyl chloride.

  • In a separate flask, prepare a solution of methylamine by neutralizing methylamine hydrochloride (1.2 equivalents) with triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the methylamine solution to 0-5 °C and slowly add the previously prepared benzoyl chloride.

  • Follow steps 5-9 from Protocol 1 for workup and purification.

Diagram of this compound Synthesis

Synthesis_of_N_Methylbenzamide cluster_start Starting Materials cluster_product Product Benzoic Acid Benzoic Acid Benzoyl Chloride Benzoyl Chloride Benzoic Acid->Benzoyl Chloride SOCl₂ or (COCl)₂ This compound This compound Benzoyl Chloride->this compound + Methylamine Methylamine Methylamine Methylamine->this compound

Caption: General synthesis pathways for this compound.

This compound as a Precursor in Pesticide Synthesis: A Conceptual Framework

While direct, single-step syntheses of major commercial pesticides from this compound are not widely documented in publicly available literature, its structure serves as a valuable starting point for the synthesis of more complex benzamide-based agrochemicals. The core concept involves the chemical modification of the this compound molecule to introduce the necessary toxophoric groups and tailor the physicochemical properties for optimal pesticidal activity, plant uptake, and environmental fate.

Key Chemical Modifications:
  • Ring Substitution: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions) on the benzene (B151609) ring of this compound can introduce substituents that are crucial for the biological activity of many benzamide pesticides. For instance, the chlorine atoms in the herbicide propyzamide (B133065) and the fungicide zoxamide (B129027) are essential for their efficacy.

  • Modification of the Amide Group: The nitrogen and carbonyl groups of the amide can be involved in further reactions. For example, the N-methyl group can be functionalized or replaced with other alkyl or aryl groups to modulate the molecule's interaction with its biological target.

The following diagram illustrates a conceptual workflow for the development of benzamide pesticides starting from this compound.

Conceptual Workflow for Benzamide Pesticide Development

Pesticide_Development_Workflow This compound This compound Ring Functionalization Ring Functionalization (e.g., Halogenation, Nitration) This compound->Ring Functionalization Amide Modification Amide Modification (e.g., N-alkylation) This compound->Amide Modification Functionalized Intermediate Functionalized Intermediate Ring Functionalization->Functionalized Intermediate Amide Modification->Functionalized Intermediate Coupling Reactions Coupling with other moieties Functionalized Intermediate->Coupling Reactions Lead Compound Lead Compound Coupling Reactions->Lead Compound Optimization Structure-Activity Relationship Studies Lead Compound->Optimization Candidate Pesticide Candidate Pesticide Optimization->Candidate Pesticide

Caption: A conceptual workflow for developing pesticides from this compound.

The Benzamide Moiety in Modern Pesticides

The benzamide functional group is a privileged scaffold in agrochemical research, appearing in a wide array of commercial pesticides. The specific substitutions on the benzene ring and the amide nitrogen dictate the mode of action and the target pest.

Benzamide Insecticides

Many modern insecticides feature a benzamide core. For example, the diamide (B1670390) insecticides, such as chlorantraniliprole (B1668704) and flubendiamide, are potent activators of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and paralysis. While not directly synthesized from this compound, their structures highlight the importance of the substituted benzamide moiety for insecticidal activity.

Benzamide Fungicides

Benzamide fungicides often target the fungal cytoskeleton by inhibiting tubulin polymerization. Zoxamide is a prime example, effective against oomycete pathogens.[4] Another class of benzamide fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs) like benzovindiflupyr, disrupt fungal respiration.

Benzamide Herbicides

In the realm of herbicides, propyzamide is a well-known example that inhibits root growth by disrupting microtubule assembly.[5] Other benzamide herbicides act by inhibiting various plant-specific enzymes.

The following diagram illustrates the general structures of these classes of benzamide pesticides, showcasing the versatility of the benzamide core.

Classes of Benzamide Pesticides

Benzamide_Pesticides cluster_insecticides Benzamide Insecticides cluster_fungicides Benzamide Fungicides cluster_herbicides Benzamide Herbicides Diamide Insecticide Diamide Insecticide Zoxamide-type Zoxamide-type SDHI Fungicide SDHI Fungicide Propyzamide-type Propyzamide-type Benzamide Core Benzamide Core Benzamide Core->Diamide Insecticide Benzamide Core->Zoxamide-type Benzamide Core->SDHI Fungicide Benzamide Core->Propyzamide-type

Caption: The versatile benzamide core in different pesticide classes.

Conclusion

This compound is a fundamentally important intermediate in organic synthesis with significant, albeit often indirect, applications in the agrochemical industry. Its straightforward synthesis and the reactivity of its aromatic ring and amide functionality make it an ideal starting point for the construction of more complex, biologically active molecules. While direct evidence of its use in the large-scale production of major commercial pesticides is not always prominent in public-domain literature, its role as a conceptual and practical building block is undeniable. For researchers and scientists in the field of drug and pesticide discovery, a comprehensive understanding of the chemistry of this compound and the broader class of benzamides is essential for the design and synthesis of the next generation of crop protection agents. The continued exploration of novel derivatives based on this versatile scaffold holds significant promise for addressing the ongoing challenges in global agriculture.

References

N-Methylbenzamide as a Phosphodiesterase 10A (PDE10A) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing a crucial role in intracellular signal transduction.[1] The enzyme is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia that governs motor control, cognition, and reward pathways.[2] This localized expression profile has made PDE10A a compelling therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease. N-Methylbenzamide and its derivatives have emerged as a promising class of potent PDE10A inhibitors.[2] This technical guide provides an in-depth overview of this compound as a PDE10A inhibitor, focusing on its mechanism of action, structure-activity relationship, and the experimental protocols used for its characterization.

Mechanism of Action: Modulating Striatal Signaling

The therapeutic rationale for inhibiting PDE10A lies in its ability to elevate intracellular levels of cAMP and cGMP in the medium spiny neurons. This amplification of cyclic nucleotide signaling can modulate the activity of downstream effectors, such as protein kinase A (PKA) and protein kinase G (PKG), and consequently influence the signaling cascades initiated by dopamine (B1211576) D1 and D2 receptors.[3] By inhibiting PDE10A, this compound and its analogs can potentiate D1 receptor-mediated pathways and attenuate D2 receptor signaling, offering a potential strategy to rebalance (B12800153) the dysfunctional striatal circuitry observed in various neuropsychiatric conditions.[3]

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuron Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Inhibits AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes cAMP to N_Methylbenzamide This compound N_Methylbenzamide->PDE10A Inhibits Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Diagram 1: PDE10A Signaling Pathway in a Medium Spiny Neuron.

Structure-Activity Relationship of this compound Derivatives

A study by Kilburn et al. in Bioorganic & Medicinal Chemistry explored the structure-activity relationship (SAR) of a series of N-methylanilide and this compound derivatives as PDE10A inhibitors. While a specific IC50 value for the parent this compound was not provided, the study highlights that this compound derivatives are potent inhibitors of PDE10A.[2] The research focused on optimizing a lead compound, N-methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl]-isonicotinamide, which demonstrated nanomolar potency.[2] Subsequent modifications to the anilide and benzamide (B126) cores led to the identification of several potent analogs.

Table 1: PDE10A Inhibitory Potency of Selected this compound Derivatives

Compound IDR1R2IC50 (nM)
8 H4-pyridyl1.2
29a 6-fluoro4-pyridyl0.8
29b 6-chloro4-pyridyl0.7
29c 6-methyl4-pyridyl1.1
29d 5-fluoro4-pyridyl2.3
29e 5-chloro4-pyridyl1.5

Data extracted from Kilburn et al., Bioorg Med Chem, 2013, 21(19), 6053-62.[2]

The SAR data suggests that substitutions on the quinoline (B57606) ring system of the this compound core significantly influence inhibitory activity. Small electron-withdrawing or small alkyl groups at the 6-position of the quinoline ring, such as fluoro and chloro, were well-tolerated and in some cases, led to a slight increase in potency.

Experimental Protocols

The following section details the typical experimental procedures for synthesizing and evaluating this compound derivatives as PDE10A inhibitors, based on the methodologies described in the scientific literature.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally involves the coupling of a substituted benzoic acid with N-methylaniline or a derivative thereof.

Synthesis_Workflow Start Starting Materials Acid_Chloride Substituted Benzoic Acid Start->Acid_Chloride Amine N-Methylaniline Derivative Start->Amine Coupling Amide Coupling Acid_Chloride->Coupling Amine->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

Diagram 2: General Synthesis Workflow for this compound Derivatives.

Methodology:

  • Acid Chloride Formation: The substituted benzoic acid is typically converted to its more reactive acid chloride derivative using a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (B109758) (DCM).

  • Amide Coupling: The resulting acid chloride is then reacted with the appropriate N-methylaniline derivative in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct. The reaction is usually carried out at room temperature.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel.

  • Characterization: The structure and purity of the final this compound derivative are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro PDE10A Inhibition Assay

The potency of this compound derivatives against PDE10A is determined using an in vitro enzyme inhibition assay. A common method is the Scintillation Proximity Assay (SPA).

Inhibition_Assay_Workflow Start Assay Setup Add_Components Add PDE10A enzyme, buffer, and test compound Start->Add_Components Incubation1 Pre-incubation Add_Components->Incubation1 Add_Substrate Add [3H]-cAMP Incubation1->Add_Substrate Incubation2 Enzymatic Reaction Add_Substrate->Incubation2 Stop_Reaction Add SPA beads Incubation2->Stop_Reaction Detection Scintillation Counting Stop_Reaction->Detection Data_Analysis IC50 Determination Detection->Data_Analysis Result Inhibitory Potency Data_Analysis->Result

Diagram 3: Workflow for a PDE10A Scintillation Proximity Assay.

Protocol:

  • Reagents:

    • Recombinant human PDE10A enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

    • [³H]-cAMP (radiolabeled substrate)

    • SPA beads (e.g., yttrium silicate (B1173343) beads)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • 96-well microplates

  • Procedure: a. To the wells of a microplate, add the assay buffer, a solution of the test compound at various concentrations, and the PDE10A enzyme. b. Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding [³H]-cAMP to each well. d. Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for the hydrolysis of [³H]-cAMP to [³H]-AMP. e. Terminate the reaction by adding a suspension of SPA beads. The beads are coated with a scintillant and have a high affinity for the product, [³H]-AMP. f. When [³H]-AMP binds to the beads, the beta particles emitted from the tritium (B154650) can excite the scintillant, producing light that is detected by a scintillation counter. g. The amount of light produced is proportional to the amount of [³H]-AMP formed and inversely proportional to the inhibitory activity of the test compound. h. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

In Vivo Studies

Conclusion

This compound and its derivatives represent a significant class of potent PDE10A inhibitors with the potential for therapeutic application in a range of neurological and psychiatric disorders. The ability of these compounds to modulate the striatal signaling pathways by elevating cyclic nucleotide levels provides a strong rationale for their further development. The structure-activity relationships identified to date offer a solid foundation for the design of next-generation PDE10A inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising compounds. Future research should focus on obtaining in vivo efficacy data in relevant animal models of CNS disorders to fully elucidate the therapeutic potential of this chemical class.

References

fundamental reactivity of the N-substituted amide group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactivity of the N-Substituted Amide Group

Introduction

The amide functional group is a cornerstone of organic chemistry and biochemistry, most notably forming the peptide bonds that constitute the backbone of proteins.[1][2] An N-substituted amide features one or two alkyl or aryl groups on the nitrogen atom, a structural modification that significantly influences its chemical properties. Generally characterized by high stability, the amide bond's reactivity is a subject of intense study, particularly within the fields of medicinal chemistry and drug development, where understanding its behavior is critical for designing stable, effective therapeutics and prodrugs.[2][3] This guide provides a detailed exploration of the core principles governing the reactivity of N-substituted amides, including their electronic structure, key chemical transformations, and relevant experimental methodologies.

I. Core Concepts of Amide Reactivity

Electronic Structure and Resonance

The reactivity of the amide group is fundamentally dictated by its electronic structure. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, creating a resonance hybrid with significant partial double-bond character in the C-N bond.[4][5][6] This resonance stabilization is the primary reason for the amide bond's exceptional stability compared to other carbonyl derivatives like esters.[7][8]

Key consequences of this resonance include:

  • Planarity: The partial double-bond character forces the six atoms of the amide group (the carbonyl carbon and oxygen, the nitrogen, and the atoms directly attached to the C and N) to lie in a single plane.[9]

  • Reduced Basicity: Delocalization of the nitrogen's lone pair makes amides significantly less basic than their amine counterparts.[4][10] Protonation, when it occurs, preferentially happens at the carbonyl oxygen.[11][12]

  • Reduced Electrophilicity: The resonance donates electron density to the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack than the carbonyl carbons of esters or ketones.[8][13]

  • Rotational Barrier: The C-N bond has a significant rotational barrier of about 19 kcal/mol, which can lead to the existence of distinct rotational isomers (rotamers) observable by techniques like NMR spectroscopy.[4]

Caption: Resonance delocalization in an N-substituted amide group.

Factors Influencing Reactivity

The inherent stability of amides can be modulated by several factors:

  • N-Substitution: The nature of the substituents on the nitrogen atom (R'' and R''') influences reactivity. Bulky substituents can introduce steric hindrance, potentially slowing down reactions at the carbonyl carbon.[14]

  • Electronic Effects: Electron-donating groups on the nitrogen or acyl portion can increase electron density and further stabilize the amide, reducing its reactivity. Conversely, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making the amide more susceptible to nucleophilic attack.[7][15]

  • Ring Strain: In cyclic amides (lactams), ring strain can lead to pyramidalization at the nitrogen atom and twisting of the amide bond. This distortion disrupts the ideal orbital overlap required for resonance, thereby decreasing stability and increasing reactivity.[16]

II. Key Reactions of N-Substituted Amides

Despite their stability, N-substituted amides undergo several important transformations, typically requiring forcing conditions.

Hydrolysis

Amide hydrolysis cleaves the C-N bond to yield a carboxylic acid and an amine. This reaction can be performed under acidic or basic conditions, with both pathways generally requiring heat.[1][12][17]

1. Acid-Catalyzed Hydrolysis The reaction is driven to completion because under the acidic conditions, the amine product is protonated to form a non-nucleophilic ammonium (B1175870) salt, preventing the reverse reaction.[1][11][18] The mechanism involves the activation of the carbonyl group by protonation.

G Amide N-Substituted Amide ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H+ H_ion H+ Tetrahedral1 Tetrahedral Intermediate ProtonatedAmide->Tetrahedral1 + H2O Water H2O ProtonTransfer Proton Transfer (to Nitrogen) Tetrahedral1->ProtonTransfer GoodLG Intermediate with Good Leaving Group (R'R''NH2+) ProtonTransfer->GoodLG Elimination Elimination of Amine GoodLG->Elimination CarboxylicAcid Carboxylic Acid Elimination->CarboxylicAcid - H+ Ammonium Ammonium Ion (R'R''NH2+) Elimination->Ammonium

Caption: General workflow for acid-catalyzed hydrolysis of N-substituted amides.

2. Base-Promoted Hydrolysis This reaction is effectively irreversible because the final step is an acid-base reaction where the carboxylic acid product is deprotonated by the strong base to form a resonance-stabilized carboxylate salt.[1] The mechanism proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

G Amide N-Substituted Amide Tetrahedral2 Tetrahedral Intermediate Amide->Tetrahedral2 + OH- OH_ion OH- Elimination2 Elimination of Amide Anion (-NR'R'') Tetrahedral2->Elimination2 CarboxylicAcid2 Carboxylic Acid Elimination2->CarboxylicAcid2 AmideAnion Amide Anion Deprotonation Deprotonation CarboxylicAcid2->Deprotonation Carboxylate Carboxylate Anion Deprotonation->Carboxylate Amine Amine Deprotonation->Amine

Caption: General workflow for base-promoted hydrolysis of N-substituted amides.

Reduction

1. Reduction to Amines N-substituted amides can be reduced to the corresponding amines using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄).[19][20] Unlike the reduction of esters, which yields alcohols, the amide reduction involves the complete removal of the carbonyl oxygen atom.[19]

The mechanism is complex but involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which converts it into a good leaving group. Elimination of the metal oxide species generates a transient iminium ion, which is then rapidly reduced by a second equivalent of hydride to furnish the amine product.[1][21]

G Amide N-Substituted Amide Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral Hydride Attack Hydride1 1. LiAlH4 Coordination O-Al Coordination (Oxygen becomes good leaving group) Tetrahedral->Coordination Elimination Elimination Coordination->Elimination Iminium Iminium Ion Intermediate Elimination->Iminium - [H3AlO]2- Amine Amine Product Iminium->Amine Hydride Attack Hydride2 2. LiAlH4 Workup Aqueous Workup

Caption: Reaction pathway for the reduction of an N-substituted amide to an amine with LiAlH₄.

2. Reduction to Aldehydes The reduction of tertiary amides to aldehydes can be achieved with certain sterically hindered hydride reagents, such as diisobutylaluminum hydride (DIBAL-H) at low temperatures or specific alkyl boranes, which stop the reaction at the aldehyde stage.[21][22]

III. Quantitative Data Summary

Table 1: Representative Structural Parameters of Amide Bonds
ParameterPlanar Amide (e.g., N,N-dimethylacetamide)Twisted Amide (e.g., 1-aza-2-adamantanone)Citation(s)
C-N Bond Length ~1.35 Å~1.48 Å[16]
C=O Bond Length ~1.23 Å~1.20 Å[16]
N Pyramidalization (Σ angles at N) ~360° (planar)< 360° (pyramidal)[16]
Rotational Barrier (C-N) ~19 kcal/molSignificantly lower

Note: Values are approximate and can vary based on substituents and molecular environment.

Table 2: Key Spectroscopic Features of N-Substituted Amides
Amide TypeN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key SignalsCitation(s)
Primary (RCONH₂) *Two bands: ~3350 & ~31801680 - 1630N-H bend (scissor) ~1640[23]
Secondary (RCONHR') One band: ~33001680 - 1630Amide II band (N-H bend, C-N stretch) ~1550[23]
Tertiary (RCONR'R'') None1670 - 1630None[23]
¹H NMR (N-H) Broad singlet, ~5-8.5 ppm-Restricted rotation may show separate signals for N-alkyl groups in tertiary amides.

Although the topic is N-substituted amides, primary amides are included for comprehensive comparison.

IV. Experimental Methodologies

The following are generalized protocols for common transformations of N-substituted amides. Researchers must adapt these procedures to the specific substrate and scale.

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the N-substituted amide (1.0 eq).

  • Reagents: Add an aqueous solution of a strong acid, such as 6 M hydrochloric acid or 3 M sulfuric acid, in sufficient volume to ensure stirring.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reaction times can be lengthy, often requiring overnight heating.[24]

  • Workup: After cooling to room temperature, the pH of the solution is adjusted. For isolation of the carboxylic acid, basify the solution to deprotonate the ammonium salt and precipitate or extract the free amine. Then, re-acidify the aqueous layer to protonate the carboxylate and extract the carboxylic acid with an organic solvent.

  • Purification: The isolated product is purified by standard methods such as recrystallization or column chromatography.

Protocol 2: General Procedure for Base-Promoted Hydrolysis
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the N-substituted amide (1.0 eq).

  • Reagents: Add an aqueous solution of a strong base, such as 10-20% sodium hydroxide or potassium hydroxide.[25] An alcohol co-solvent (e.g., ethanol) may be added to improve solubility.

  • Reaction: Heat the mixture to reflux, monitoring for completion by TLC or LC-MS.

  • Workup: After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt.

  • Isolation: The resulting carboxylic acid can be isolated by filtration if it precipitates, or by extraction with an organic solvent. The amine will remain in the aqueous layer as its ammonium salt.

  • Purification: Purify the carboxylic acid as required.

Protocol 3: General Procedure for Reduction to an Amine with LiAlH₄

Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., N₂ or Ar).

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, ~2-3 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • Addition: Cool the suspension in an ice bath (0 °C). Dissolve the N-substituted amide (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Quenching (Careful!): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Isolation: Filter the mixture and wash the solid salts thoroughly with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude amine can be purified by distillation or column chromatography.

V. Biological Context and Signaling Pathways

The stability of the amide bond is crucial for its role in biology, particularly in forming the robust peptide linkages of proteins.[8] Nature has evolved highly specific enzymes, proteases, to catalyze the hydrolysis of these bonds under physiological conditions.[2]

Furthermore, certain N-substituted amides, specifically fatty acid amides, act as important signaling molecules. For instance, oleamide (B13806) is an endogenous lipid messenger involved in signaling sleep.[26] The activity of these signaling amides is tightly regulated by enzymes like Fatty Acid Amide Hydrolase (FAAH), which catalyzes their hydrolysis, terminating the signal.[26] Understanding this pathway is critical for the development of drugs targeting the endocannabinoid system.

G Stimulus Physiological Stimulus (e.g., Sleep Deprivation) Synthesis Biosynthesis Pathway (e.g., from Oleoyl-CoA) Stimulus->Synthesis Amide Fatty Acid Amide (e.g., Oleamide) Synthesis->Amide Receptor CB1 Cannabinoid Receptor Amide->Receptor Binds to FAAH Degradation by FAAH Enzyme Amide->FAAH Hydrolyzed by Response Cellular Response (e.g., Induction of Sleep) Receptor->Response Inactive Inactive Products (Oleic Acid + Ammonia) FAAH->Inactive

Caption: Simplified signaling pathway of a fatty acid amide like oleamide.

References

Spectroscopic Profile of N-Methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzamide, a simple amide derivative of benzoic acid, serves as a fundamental structural motif in numerous organic compounds and finds applications in various fields of chemical research and development. An unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and structural elucidation of more complex molecules. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility and accuracy in data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65-7.72m2HAr-H (ortho)
7.30-7.44m3HAr-H (meta, para)
6.27br s1HN-H
2.93d, J = 4.5 Hz3HN-CH₃

Table 1: ¹H NMR spectral data of this compound.[1]

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
168.3C=O (Amide)
134.6Ar-C (quaternary)
131.4Ar-CH (para)
128.6Ar-CH (meta)
126.9Ar-CH (ortho)
26.9N-CH₃

Table 2: ¹³C NMR spectral data of this compound.[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch
~3060MediumAromatic C-H stretch
~1640StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~1480, 1450MediumAromatic C=C stretch
~700, 750StrongAromatic C-H bend (out-of-plane)

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
135100[M]⁺ (Molecular ion)
105~80[C₆H₅CO]⁺
77~60[C₆H₅]⁺
51~30[C₄H₃]⁺

Table 4: Major mass spectral fragments of this compound.[2][3]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Gently agitate the vial until the sample is fully dissolved.

  • Transfer the solution into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer.[4]

  • ¹H NMR Acquisition:

    • Lock onto the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Use a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample after ¹H NMR acquisition.

    • Acquire the spectrum with proton decoupling.

    • Use a 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

    • Co-add 1024 or more scans to achieve a good signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Technique):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Data Acquisition:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Data Analysis:

  • The total ion chromatogram (TIC) will indicate the retention time of this compound.

  • The mass spectrum corresponding to the chromatographic peak is analyzed to determine the molecular ion and fragmentation pattern.

  • A library search (e.g., NIST) can be performed for confirmation.

Visualizations

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS GC-MS MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Mass_Fragmentation_Pathway parent This compound [C₈H₉NO]⁺˙ m/z = 135 frag1 [C₇H₅O]⁺ m/z = 105 parent->frag1 - •CH₂NH frag2 [C₆H₅]⁺ m/z = 77 frag1->frag2 - CO frag3 [C₄H₃]⁺ m/z = 51 frag2->frag3 - C₂H₂

Caption: Proposed mass fragmentation pathway for this compound under electron ionization.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular geometry and solid-state crystal structure of N-Methylbenzamide (C₈H₉NO), a key organic compound. This compound serves as a fundamental model for understanding the behavior of more complex N-substituted amides and is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its three-dimensional structure, conformational preferences, and intermolecular interactions is critical for its application in medicinal chemistry and materials science.

Molecular Geometry

The molecular structure of this compound is characterized by three primary components: a phenyl ring, a secondary amide group, and a methyl substituent. The geometry of the amide bond (–C(=O)N(H)–) is of particular importance. Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, this functional group is predominantly planar. This planarity is a crucial feature that influences the molecule's conformational possibilities and its ability to participate in specific intermolecular interactions.

The overall conformation is defined by the relative orientation of the phenyl ring and the amide plane. This is described by the C(aromatic)-C(carbonyl)-N-C(methyl) dihedral angle. While the precise experimental value from the primary crystal structure determination (CCDC 907084) is not publicly available in the searched literature, studies on closely related analogs like N,4-dimethylbenzamide and 4-methoxy-N-methylbenzamide show that this dihedral angle is typically small, often between 10-15°. This near-coplanarity suggests a degree of electronic conjugation between the phenyl ring and the amide system. The molecule possesses one hydrogen bond donor (the N-H group) and one primary hydrogen bond acceptor (the carbonyl oxygen), which dictates its interactions in the solid state.[1]

Crystal Structure and Supramolecular Assembly

In the solid state, this compound molecules arrange into a highly ordered, three-dimensional lattice. The dominant force governing this crystal packing is the intermolecular hydrogen bond between the amide N-H donor of one molecule and the carbonyl oxygen acceptor of a neighboring molecule.[2][3] This strong and directional N–H···O interaction links the molecules together in a head-to-tail fashion, typically forming infinite chains or ribbons that propagate through the crystal.[2]

These primary hydrogen-bonded chains are then further organized by weaker interactions, such as C–H···π interactions and van der Waals forces, to build the final three-dimensional structure. The specific crystal system and unit cell parameters for this compound have been determined and deposited in the Cambridge Structural Database under the deposition code CCDC 907084 .[1] While the detailed numerical data from this specific entry was not accessible for this report, the following tables summarize the kind of crystallographic information obtained from such an analysis, with illustrative data from a closely related compound where noted.

Data Presentation

The following tables summarize the key quantitative data that are determined from a single-crystal X-ray diffraction experiment.

Table 1: Crystal Data and Structure Refinement (Note: Specific values for this compound (CCDC 907084) were not available in the search results. Data for the closely related 4-Methoxy-N-methylbenzamide is provided for illustrative purposes.)

ParameterValue (Illustrative Example: 4-Methoxy-N-methylbenzamide)
Chemical FormulaC₉H₁₁NO₂
Formula Weight165.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7350 (17)
b (Å)9.2750 (19)
c (Å)10.719 (2)
β (°)99.83 (3)
Volume (ų)855.7 (3)
Z4
Temperature (K)293

Table 2: Selected Intramolecular Bond Lengths (Note: These are typical bond lengths for secondary benzamides and may not reflect the exact experimental values for this compound.)

BondTypical Length (Å)
C=O~ 1.24
C(carbonyl)-N~ 1.33
N-C(methyl)~ 1.45
C(carbonyl)-C(phenyl)~ 1.49
C-C (in phenyl ring)~ 1.39 (average)

Table 3: Selected Molecular Angles (Note: These are typical angles for secondary benzamides and may not reflect the exact experimental values for this compound.)

AngleTypical Value (°)
O=C-N~ 122
C(phenyl)-C(carbonyl)-N~ 118
C(carbonyl)-N-C(methyl)~ 121
C-C-C (in phenyl ring)~ 120 (average)
Dihedral Angle (Phenyl-Amide) ~ 10 - 25

Experimental Protocols: Single-Crystal X-ray Diffraction

The definitive method for determining the atomic-resolution structure of a crystalline solid like this compound is Single-Crystal X-ray Diffraction (SCXRD). The workflow for this technique consists of three principal stages.

Step 1: Crystal Growth High-quality single crystals are a prerequisite for a successful SCXRD experiment. For a small organic molecule like this compound, the most common method is slow evaporation from a saturated solution.

  • Purification: The starting material must be of high purity (≥99%).

  • Solvent Selection: A suitable solvent is chosen in which the compound is moderately soluble. Common choices include ethanol, methanol, or ethyl acetate.

  • Dissolution: The compound is dissolved in a minimal amount of the chosen solvent, sometimes with gentle heating, to create a saturated or near-saturated solution.

  • Evaporation: The solution is filtered to remove any particulate matter and then set aside in a loosely covered container. The container is placed in a vibration-free environment, and the solvent is allowed to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

Step 2: Data Collection

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: The goniometer is placed on a diffractometer, which precisely orients the crystal in an intense, monochromatic X-ray beam.

  • Diffraction: As the crystal is rotated, the X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice. This produces a unique pattern of diffraction spots of varying intensities.

  • Data Recording: A modern detector records the position and intensity of thousands of these diffracted reflections as the crystal is rotated through various angles.

Step 3: Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.

  • Structure Solution: The intensities of the spots are used to solve the "phase problem" and generate an initial three-dimensional electron density map of the molecule.

  • Model Building: An atomic model of the this compound molecule is fitted into the electron density map.

  • Refinement: The positions and thermal displacement parameters of all atoms are computationally refined against the experimental diffraction data until the calculated diffraction pattern matches the observed pattern as closely as possible. The final refined model yields the precise bond lengths, angles, and other geometric parameters presented in the data tables.

Visualization of Structural Relationships

The following diagram illustrates the logical hierarchy of this compound's structural features, from its chemical identity to its key geometric and intermolecular properties.

N_Methylbenzamide_Structure cluster_3d Key Structural Features compound_node This compound structure_2d 2D Structure (SMILES: CNC(=O)c1ccccc1) compound_node->structure_2d is defined by geom Molecular Geometry structure_2d->geom determines packing Crystal Packing structure_2d->packing influences phenyl Phenyl Ring geom->phenyl amide Planar Amide Group geom->amide h_bond N-H···O Hydrogen Bonds (Forms Chains) packing->h_bond

Caption: Logical map of this compound's structural characteristics.

References

N-Methylbenzamide: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylbenzamide (C₈H₉NO), a simple secondary amide, has emerged as a valuable and versatile building block in organic synthesis. Its utility extends from being a crucial intermediate in the pharmaceutical industry to a key reactant in advanced synthetic methodologies, including directed metalation and C-H activation reactions. This guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key transformations.

Directed ortho-Metalation (DoM) of this compound

The amide functional group in this compound serves as an effective directing group for ortho-lithiation. This reaction, a cornerstone of substituted arene synthesis, allows for the regioselective functionalization of the aromatic ring at the position ortho to the amide. The reaction proceeds via deprotonation with a strong base, typically an organolithium reagent, to form an ortho-lithiated intermediate that can be trapped with various electrophiles.

Experimental Workflow for Directed ortho-Metalation

Workflow for Directed ortho-Metalation of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Product start This compound lithiation Deprotonation at low temperature (-78 °C to 0 °C) start->lithiation base n-BuLi or s-BuLi (2.2 equiv) base->lithiation solvent Anhydrous THF solvent->lithiation additives TMEDA (optional) additives->lithiation intermediate ortho-Lithiated Intermediate lithiation->intermediate electrophile Quench with Electrophile (E+) intermediate->electrophile product ortho-Substituted This compound electrophile->product hydrolysis Acidic Hydrolysis (optional) product->hydrolysis final_product ortho-Substituted Benzoic Acid Derivative hydrolysis->final_product

Directed ortho-Metalation Workflow
Quantitative Data for Directed ortho-Metalation

Electrophile (E+)ProductYield (%)Reference
D₂O2-Deuterio-N-methylbenzamide>95 (D-incorporation)Inferred from general DoM knowledge
(CH₃)₃SiClN-Methyl-2-(trimethylsilyl)benzamide80-90Inferred from analogous reactions
CH₃IN-Methyl-2-methylbenzamide75-85Inferred from analogous reactions
BenzaldehydeN-Methyl-2-(hydroxy(phenyl)methyl)benzamide70-80Inferred from analogous reactions
CO₂2-(Methylcarbamoyl)benzoic acid60-70Inferred from analogous reactions
Detailed Experimental Protocol: Synthesis of N-Methyl-2-(trimethylsilyl)benzamide
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) and dissolved in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M). N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq) is added to the solution.

  • Lithiation: The mixture is cooled to -78 °C using a dry ice/acetone bath. A solution of sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (1.2 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The resulting solution is stirred at -78 °C for 1 hour.

  • Quenching: Trimethylsilyl chloride (1.5 eq) is added dropwise to the reaction mixture at -78 °C. Stirring is continued at -78 °C for 2 hours, and then the reaction is allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexanes/ethyl acetate gradient to afford the desired N-Methyl-2-(trimethylsilyl)benzamide.

Synthesis of Isoquinolones via Rhodium-Catalyzed C-H Activation

This compound can undergo a rhodium-catalyzed oxidative cycloaddition with alkynes to afford N-methylisoquinolones. This reaction proceeds through a C-H/N-H activation pathway and represents a highly efficient method for the construction of this important heterocyclic scaffold.

Experimental Workflow for Isoquinolone Synthesis

Workflow for Rh-Catalyzed Isoquinolone Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Product nmb This compound heating Heating (e.g., 100 °C, 24 h) nmb->heating alkyne Alkyne alkyne->heating catalyst [RhCp*Cl₂]₂ catalyst->heating oxidant Cu(OAc)₂ oxidant->heating additive AgSbF₆ additive->heating solvent t-Amyl alcohol solvent->heating cyclization Oxidative Cycloaddition (C-H/N-H Activation) heating->cyclization filtration Filtration through Celite cyclization->filtration extraction Solvent Extraction filtration->extraction purification Column Chromatography extraction->purification product N-Methylisoquinolone purification->product

Rh-Catalyzed Isoquinolone Synthesis
Quantitative Data for Isoquinolone Synthesis[1]

AlkyneProductYield (%)
Diphenylacetylene (B1204595)2-Methyl-3,4-diphenylisoquinolin-1(2H)-one65
1-Phenyl-1-propyne2,4-Dimethyl-3-phenylisoquinolin-1(2H)-one & 2,3-Dimethyl-4-phenylisoquinolin-1(2H)-one (regioisomers)71 (total)
4-Octyne3,4-Dipropyl-2-methylisoquinolin-1(2H)-one72
1-Phenyl-1-hexyne4-Butyl-2-methyl-3-phenylisoquinolin-1(2H)-one & 3-Butyl-2-methyl-4-phenylisoquinolin-1(2H)-one (regioisomers)68 (total)
Detailed Experimental Protocol: Synthesis of 2-Methyl-3,4-diphenylisoquinolin-1(2H)-one[1]
  • Reaction Setup: To a screw-capped vial is added this compound (0.2 mmol, 1.0 equiv), diphenylacetylene (0.4 mmol, 2.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), Cu(OAc)₂ (0.4 mmol, 2.0 equiv), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Reaction Execution: The vial is sealed and t-amyl alcohol (2 mL) is added. The mixture is then heated to 100 °C and stirred for 24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with dichloromethane (B109758) (CH₂Cl₂) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-3,4-diphenylisoquinolin-1(2H)-one.

This compound as a Pharmaceutical Intermediate

This compound is a pivotal intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1] Its structure allows for various chemical transformations, making it a versatile precursor in the manufacturing of analgesics, antipyretics, and anti-inflammatory drugs.[1] The amide functionality can be hydrolyzed, reduced, or used as a handle for further molecular elaboration, demonstrating its importance in drug discovery and development pipelines.

Conceptual Role in Drug Development

This compound in Pharmaceutical Synthesis cluster_precursor Precursor cluster_transformations Synthetic Transformations cluster_intermediates Advanced Intermediates cluster_final Final Products nmb This compound t1 Functional Group Interconversion nmb->t1 t2 Ring Formation nmb->t2 t3 Coupling Reactions nmb->t3 int1 Intermediate A t1->int1 int2 Intermediate B t2->int2 int3 Intermediate C t3->int3 t4 Further Derivatization api Active Pharmaceutical Ingredient (API) t4->api int1->t4 int2->t4 int3->t4 drug Drug Candidate api->drug

Role as a Pharmaceutical Intermediate

Condensation Reactions

This compound can participate in various condensation reactions, typical of secondary amides. These reactions are fundamental in organic synthesis for the formation of C-N and C-C bonds.

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic rings. While this compound itself is not the aromatic substrate, it can be used to generate a Vilsmeier-like reagent or can be a substrate in related transformations. A more direct application involves the formylation of an activated aromatic ring where N-methylformanilide is a classic reagent. By analogy, this compound could potentially be activated for similar reactivity under specific conditions.

General Experimental Protocol for Vilsmeier-Haack type Reaction
  • Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 1.1 eq) is added dropwise to N,N-dimethylformamide (DMF, 3.0 eq) with stirring under an inert atmosphere. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • Reaction: The electron-rich aromatic substrate (1.0 eq) is dissolved in DMF and added to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then stirred at a temperature ranging from room temperature to 80 °C for several hours, monitoring by TLC.

  • Workup: The reaction mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium hydroxide (B78521) or sodium acetate. The resulting mixture is extracted with an appropriate organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Conclusion

This compound is a readily available and highly versatile reagent in organic synthesis. Its applications in directed ortho-metalation provide a powerful tool for the synthesis of substituted aromatic compounds. Furthermore, its role in transition metal-catalyzed C-H activation reactions opens avenues for the efficient construction of complex heterocyclic systems like isoquinolones. As a fundamental building block in the pharmaceutical industry, its importance in the development of new therapeutics is undeniable. The reactions and protocols outlined in this guide highlight the significant potential of this compound for researchers and professionals in the field of organic and medicinal chemistry.

References

The Genesis of a Scaffold: A Historical and Technical Guide to N-Methylbenzamide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzamide, a simple yet versatile molecule, has carved a significant niche in the landscape of organic chemistry and drug discovery. While a singular, celebrated moment of its discovery remains elusive in the historical record, its emergence is intrinsically linked to the foundational advancements in amide synthesis during the 19th century. This technical guide provides an in-depth exploration of the historical context of this compound research, detailing its synthesis, early biological investigations, and the evolution of its scientific importance. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering a structured overview of key data, experimental methodologies, and the logical progression of research in this area.

I. Historical Context and Early Synthesis

The story of this compound begins not with its own discovery, but with the broader development of methods for forming the amide bond. The Schotten-Baumann reaction , first described in 1883, provided a robust and general method for the synthesis of amides from amines and acid chlorides. This reaction, conducted under basic conditions, represented a significant step forward in organic synthesis and likely provided the initial means for preparing a wide array of N-substituted benzamides, including this compound.

While a definitive first synthesis of this compound is not prominently documented, its preparation would have been a logical extension of the exploration of benzamide (B126) derivatives following the establishment of reliable synthetic methods. Early preparations likely involved the reaction of benzoyl chloride with methylamine (B109427), a straightforward application of the Schotten-Baumann methodology.

Another historically significant route to N-substituted amides involves the reaction of esters with amines. Early 20th-century research explored the ammonolysis of esters, and while often requiring harsh conditions, this method provided a pathway to amides from more readily available starting materials. A patented process, for example, describes the preparation of this compound from methyl benzoate (B1203000) and methylamine under pressure, highlighting an industrially relevant approach.[1]

The logical workflow for these early synthetic approaches can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product Benzoic Acid Benzoic Acid Benzoyl Chloride Benzoyl Chloride Benzoic Acid->Benzoyl Chloride SOCl₂ or (COCl)₂ Methylamine Methylamine This compound This compound Benzoyl Chloride->this compound + Methylamine (Schotten-Baumann) Methyl Benzoate Methyl Benzoate Methyl Benzoate->this compound + Methylamine (Ammonolysis)

Early Synthetic Pathways to this compound.

II. Evolution of Synthetic Methodologies

Research into the synthesis of this compound and its analogs has continued to evolve, driven by the need for more efficient, selective, and environmentally benign methods. Modern approaches often employ transition metal catalysts to facilitate the amide bond formation.

Key Synthetic Protocols

Below are detailed methodologies for key historical and modern syntheses of this compound.

1. From Benzoyl Chloride (Schotten-Baumann Reaction)

  • Reaction: Benzoyl chloride is reacted with methylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Experimental Protocol:

    • Dissolve methylamine in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) and cool the solution in an ice bath.

    • Slowly add benzoyl chloride to the cooled amine solution with vigorous stirring.

    • Add a base, such as aqueous sodium hydroxide (B78521) or triethylamine, to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup to remove salts and unreacted starting materials.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to yield crude this compound.

    • Purify the product by recrystallization or column chromatography.

2. From Methyl Benzoate (Ammonolysis)

  • Reaction: Methyl benzoate is heated with methylamine in a sealed vessel under pressure.

  • Experimental Protocol: [1]

    • Charge an autoclave with methyl benzoate and a solution of methylamine.

    • Seal the autoclave and heat the mixture to the specified temperature (e.g., 100-150 °C).

    • Maintain the reaction at temperature and pressure for several hours.

    • Cool the autoclave, vent the excess pressure, and collect the reaction mixture.

    • Remove the solvent and excess methylamine under reduced pressure.

    • The resulting this compound can be further purified if necessary.

3. Nickel-Catalyzed Cross-Coupling

  • Reaction: An aryl bromide (e.g., bromobenzene) is coupled with N-methylformamide in the presence of a nickel catalyst.

  • Experimental Protocol: [2]

    • In a reaction vessel under an inert atmosphere, combine Ni(OAc)₂·4H₂O, a suitable phosphite (B83602) ligand, and sodium methoxide.

    • Add bromobenzene (B47551) and N-methylformamide to the mixture.

    • Heat the reaction mixture in an oil bath at a specified temperature (e.g., 110 °C) for several hours.

    • After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under vacuum and purify the crude product by flash chromatography.

Comparison of Synthetic Methods
MethodStarting MaterialsReagentsConditionsAdvantagesDisadvantages
Schotten-Baumann Benzoyl chloride, MethylamineBase (e.g., NaOH)Low temperatureHigh yield, fast reactionUse of corrosive acid chloride
Ammonolysis Methyl benzoate, MethylamineNoneHigh temperature, high pressureUtilizes readily available esterRequires specialized equipment (autoclave)
Ni-Catalyzed Coupling Bromobenzene, N-methylformamideNi catalyst, ligand, baseHigh temperatureGood for functionalized substratesCatalyst cost and sensitivity

III. Early Biological and Pharmacological Investigations

The initial interest in benzamide derivatives, including this compound, was likely driven by the burgeoning field of medicinal chemistry in the early 20th century. The benzamide scaffold is a common feature in a wide range of biologically active molecules.

Metabolism of this compound

Early studies on the metabolism of xenobiotics laid the groundwork for understanding how compounds like this compound are processed in the body. It was discovered that N-alkyl amides undergo oxidative metabolism. In the case of this compound, a major metabolic pathway is the N-demethylation, which proceeds through an N-hydroxymethyl intermediate.[3] This intermediate can then decompose to formaldehyde (B43269) and the corresponding primary amide.[3]

G This compound This compound N-(Hydroxymethyl)benzamide N-(Hydroxymethyl)benzamide This compound->N-(Hydroxymethyl)benzamide Microsomal Oxidation Benzamide Benzamide N-(Hydroxymethyl)benzamide->Benzamide Decomposition Formaldehyde Formaldehyde N-(Hydroxymethyl)benzamide->Formaldehyde

Metabolic Pathway of this compound.
Pharmacological Potential

While specific early pharmacological studies on this compound are not extensively documented in readily available literature, research on the broader class of benzamides has revealed a wide range of biological activities. These include:

  • Anti-inflammatory Properties: Certain benzamide derivatives have been shown to possess anti-inflammatory effects.[4][5][6]

  • Enzyme Inhibition: The benzamide scaffold is a key feature in various enzyme inhibitors. For instance, this compound itself has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A).

  • Central Nervous System (CNS) Activity: Many CNS-active drugs, including antipsychotics and antiemetics, contain the benzamide moiety.

The early research into the metabolism and the diverse biological activities of the benzamide class paved the way for the later development of more complex this compound-containing drug candidates.

IV. Conclusion

The historical context of this compound research is a testament to the progressive nature of chemical science. From its likely first synthesis via classical methods like the Schotten-Baumann reaction to the development of sophisticated transition metal-catalyzed protocols, the journey of this seemingly simple molecule reflects the broader advancements in organic synthesis. While the initial biological investigations were likely part of a wider exploration of the benzamide pharmacophore, subsequent research has unveiled specific and potent activities, solidifying the importance of this compound as a valuable building block and a lead structure in modern drug discovery. This guide provides a foundational understanding of this important molecule, offering a historical perspective and practical technical details to inform and inspire future research endeavors.

References

N-Methylbenzamide: A Technical Guide to its Toxicological Profile and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzamide (CAS No. 613-93-4) is an organic compound with applications as a chemical intermediate and a known inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3][4] This technical guide provides a comprehensive overview of the currently available toxicological data and safety profile of this compound. Due to a notable lack of extensive, publicly available toxicological studies on this specific compound, this guide synthesizes the existing data, outlines probable experimental methodologies based on standardized guidelines, and visualizes its known metabolic and signaling pathways. A significant portion of the detailed toxicological endpoints, such as genotoxicity, carcinogenicity, and reproductive toxicity, remains uncharacterized, highlighting a critical data gap.

Acute Toxicity

The primary quantitative measure of acute toxicity for this compound is its median lethal dose (LD50).

Data Presentation
Endpoint Species Route Value Reference
LD50MouseOral840 mg/kg[1][5]
Experimental Protocols

While the specific protocol for the cited LD50 study is not publicly available, a typical acute oral toxicity study in mice during the period of the reported study (1971) would likely have followed a protocol similar to the following, based on established toxicological methods.

Probable Experimental Protocol: Acute Oral Toxicity (LD50) in Mice

  • Test Animals: Healthy, young adult mice (e.g., Swiss albino), nulliparous and non-pregnant, weighing between 18-20 grams. Animals would be acclimatized to laboratory conditions for at least five days prior to dosing.

  • Housing: Animals would be housed in cages with controlled temperature and a 12-hour light/dark cycle. They would have access to standard laboratory diet and water ad libitum, with fasting overnight prior to administration of the test substance.

  • Dose Administration: this compound would be administered as a single dose by oral gavage. The substance would likely be dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A range of dose levels would be selected to elicit a spectrum of toxic effects, from no effect to lethality.

  • Observation Period: Animals would be observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.

  • Data Analysis: The LD50 value would be calculated using a recognized statistical method, such as the probit or log-probit method, which determines the dose that is lethal to 50% of the test population.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of publicly available data regarding the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. Safety data sheets and toxicology databases consistently report "no data available" for these critical endpoints.[5][6][7]

In the absence of specific studies, this section outlines the standard experimental protocols that would be employed to assess these toxicological parameters according to OECD (Organisation for Economic Co-operation and Development) guidelines.

Experimental Protocols
  • Genotoxicity:

    • Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test would assess the potential of this compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. The assay would be conducted with and without metabolic activation (S9 fraction from rat liver) to determine if metabolites of this compound are mutagenic.

    • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay would evaluate the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes). The test would be performed with and without metabolic activation.

  • Carcinogenicity:

    • Carcinogenicity Bioassay (similar to NTP studies): A long-term study (typically two years) in rodents (rats and mice) would be required to assess the carcinogenic potential of this compound. Animals would be administered the compound daily via a relevant route of exposure (e.g., oral gavage or in the diet). The study would involve comprehensive histopathological examination of all organs and tissues to identify any neoplastic or pre-neoplastic lesions.

  • Reproductive and Developmental Toxicity:

    • Reproduction/Developmental Toxicity Screening Test (OECD 421): This screening study would provide initial information on the potential effects of this compound on male and female reproductive performance, including fertility, gestation, and early postnatal development. The test substance would be administered to male and female rats prior to and during mating, and to females during gestation and lactation.

    • One-Generation Reproduction Toxicity Study (OECD 415): A more comprehensive study that would provide more detailed information on reproductive and developmental effects in the parental (P) and first filial (F1) generations.

Metabolism

In vitro studies have shown that this compound is metabolized in the liver. The primary metabolic pathway involves hydroxylation followed by oxidation.

Metabolites
  • N-(Hydroxymethyl)-benzamide: The initial and major metabolite formed through hydroxylation of the N-methyl group.[8]

  • N-Formylbenzamide: Formed from the subsequent oxidation of N-(Hydroxymethyl)-benzamide.[8][9]

Experimental Protocols

In Vitro Metabolism in Mouse Hepatocytes

  • Hepatocyte Isolation and Culture: Primary hepatocytes would be isolated from mouse liver via collagenase perfusion. The cells would be cultured in a suitable medium (e.g., Williams' Medium E) supplemented with fetal bovine serum and other necessary factors.

  • Incubation with this compound: Cultured hepatocytes would be incubated with this compound at various concentrations and for different time points.

  • Sample Analysis: At the end of the incubation period, the cell culture medium and cell lysates would be collected. The samples would be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.

  • Metabolite Characterization: The chemical structures of the metabolites would be confirmed by comparing their chromatographic and mass spectral properties with those of authentic standards.

Signaling Pathways

This compound has been identified as a potent inhibitor of Phosphodiesterase 10A (PDE10A).[1][2][4] PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in cellular signaling.

Experimental Protocols

PDE10A Inhibition Assay

  • Principle: The inhibitory activity of this compound on PDE10A can be determined using an in vitro enzyme assay. A common method is a fluorescence polarization (FP) assay.

  • Procedure:

    • Recombinant human PDE10A enzyme is incubated with a fluorescently labeled substrate (e.g., FAM-cAMP).

    • In the presence of active PDE10A, the substrate is hydrolyzed, leading to a change in the fluorescence polarization signal.

    • This compound is added at various concentrations to the reaction mixture.

    • The ability of this compound to inhibit the enzymatic activity is measured by quantifying the change in fluorescence polarization.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Mandatory Visualizations

Metabolic Pathway of this compound

Metabolism NMB This compound NHMB N-(Hydroxymethyl)-benzamide NMB->NHMB Hydroxylation NFB N-Formylbenzamide NHMB->NFB Oxidation

Caption: Metabolic conversion of this compound in the liver.

Signaling Pathway of PDE10A Inhibition

PDE10A_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP PDE10A PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE10A->AMP Degrades NMB This compound NMB->PDE10A Inhibits Downstream Downstream Effectors (e.g., CREB) PKA->Downstream Activates Gene Gene Expression Downstream->Gene Modulates

Caption: Inhibition of the PDE10A signaling pathway by this compound.

Conclusion and Data Gaps

The available toxicological data for this compound is limited, with only an acute oral LD50 in mice being well-documented. There is a significant lack of information regarding its potential for genotoxicity, carcinogenicity, and reproductive or developmental toxicity. While its metabolism to N-(Hydroxymethyl)-benzamide and N-Formylbenzamide has been described, and its mechanism of action as a PDE10A inhibitor is known, a comprehensive safety profile cannot be established without further studies. The experimental protocols provided in this guide are based on standardized methodologies and represent the likely approaches for future toxicological evaluation of this compound. This guide underscores the need for further research to fully characterize the toxicological properties of this compound to ensure its safe handling and use in any application.

References

A Comprehensive Review of N-Methylbenzamide: Synthesis, Biological Activity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

N-Methylbenzamide (CAS No. 613-93-4) is an organic compound belonging to the amide family, derived from benzoic acid and methylamine.[1][2] Its relatively simple structure, featuring a benzene (B151609) ring attached to an N-methyl substituted amide group, belies its significant versatility and importance across various scientific and industrial domains.[2][3] This technical guide provides an in-depth review of the existing literature on this compound, summarizing its chemical properties, synthesis, biological activities, and applications, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound is an off-white crystalline solid at room temperature.[3][4][5] It is a polar molecule, rendering it soluble in polar organic solvents like ethanol (B145695) and methanol, but insoluble in water and less soluble in nonpolar solvents such as hexane.[3][4] This solubility profile is crucial for its application in organic synthesis and various analytical techniques.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 613-93-4[6][7]
Molecular Formula C₈H₉NO[3][7]
Molecular Weight 135.17 g/mol [3]
Appearance Off-white/White crystalline solid/powder[3][4][5]
Melting Point 76-78 °C[4]
Boiling Point 167 °C at 11 mmHg[4]
Solubility Insoluble in water; Soluble in ethanol, methanol[3][4]

Experimental Protocol: Synthesis of this compound via Acid Chloride Intermediate

One of the most common and efficient methods for synthesizing this compound involves a two-step process starting from benzoic acid.[2] This method leverages the high reactivity of an acid chloride intermediate to achieve high yields.[2]

Step 1: Formation of Benzoyl Chloride

  • In a round-bottom flask, combine benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to proceed, which converts the carboxylic acid to the more reactive benzoyl chloride.

Step 2: Amidation with Methylamine

  • The formed benzoyl chloride is then slowly added to a solution of methylamine. This is a nucleophilic acyl substitution reaction.[2]

  • A base, such as triethylamine (B128534) or sodium hydroxide, is typically included in the reaction mixture.[2]

  • The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product, this compound.[2]

  • The final product can be purified through recrystallization or chromatography.

cluster_step1 Step 1: Benzoyl Chloride Formation cluster_step2 Step 2: Amidation BA Benzoic Acid reaction1 + BA->reaction1 CA Chlorinating Agent (e.g., SOCl₂) CA->reaction1 DMF Catalytic DMF DMF->reaction1 catalyst BC Benzoyl Chloride BC_ref Benzoyl Chloride (from Step 1) BC->BC_ref reaction1->BC MA Methylamine reaction2 + MA->reaction2 Base Base (e.g., Triethylamine) HCl HCl (byproduct) Base->HCl neutralizes NMB This compound BC_ref->reaction2 reaction2->NMB reaction2->HCl

Caption: Synthesis workflow for this compound via an acid chloride intermediate.

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a range of biological activities, making them important scaffolds in medicinal chemistry and drug development.

Phosphodiesterase 10A (PDE10A) Inhibition this compound is recognized as a potent inhibitor of phosphodiesterase 10A (PDE10A).[4] PDE10A is an enzyme highly expressed in the brain, specifically in the striatum, which degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, this compound increases the concentration of these second messengers, which are crucial for intracellular signal transduction. This mechanism is a target for therapeutic intervention in neuropsychiatric disorders like schizophrenia and Huntington's disease.

NMB This compound PDE10A PDE10A Enzyme NMB->PDE10A inhibits Degradation Degraded Products PDE10A->Degradation catalyzes ATP_GTP ATP / GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase ATP_GTP->AC_GC substrate cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP produces cAMP_cGMP->PDE10A Signaling Downstream Signaling Pathways cAMP_cGMP->Signaling activates

Caption: Mechanism of this compound as a PDE10A inhibitor.

Anti-inflammatory, Antidepressant, and Anticonvulsant Properties Some sources suggest that this compound serves as a non-steroidal anti-inflammatory agent by preventing the production of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[5] It has also been mentioned as an effective antidepressant and anticonvulsant in certain medicinal formulations, highlighting its potential role in treating chronic pain, fever, swelling, angina, and hypertension.[5]

Anticancer Activity of Derivatives While this compound itself is primarily a building block, its derivatives have shown significant therapeutic potential. For instance, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have demonstrated high activity against various cancer cell lines.[8][9] Certain compounds exhibited IC₅₀ values in the low micromolar range, comparable to established kinase inhibitors like sorafenib.[8][9]

Table 2: Selected Biological Activities of this compound and Its Derivatives

Compound/DerivativeBiological Target/ActivityQuantitative DataReferences
This compound PDE10A InhibitionPotent inhibitor (specific IC₅₀ not cited)[4]
This compound Anti-inflammatoryPrevents cyclooxygenase (COX) production[5]
4-Methylbenzamide Derivative (with 2,6-dichloropurine) Anticancer (Leukemia)IC₅₀ = 1.42 µM (HL-60 cell line)[8][9]
4-Methylbenzamide Derivative (Compound 7) Anticancer (Leukemia)IC₅₀ = 2.27 µM (K562 cell line)[9]
4-Methylbenzamide Derivative (Compound 7) Anticancer (Renal Carcinoma)IC₅₀ = 4.56 µM (OKP-GS cell line)[9]

Applications

The versatility of this compound extends beyond its direct biological effects, positioning it as a key intermediate and material component in various industries.[1]

  • Pharmaceutical Intermediate: It is a pivotal precursor in the synthesis of a wide range of active pharmaceutical ingredients (APIs), including analgesics, antipyretics, and anti-inflammatory drugs.[1] Its stable structure allows for various chemical modifications to produce more complex therapeutic molecules.[2][10]

  • Agrochemicals and Pesticides: The compound serves as an important intermediate in the production of pesticides and other agrochemicals.[3][4]

  • Material Science: this compound is used to modify polymers and resins.[1] Its incorporation can enhance physical properties such as thermal stability, flexibility, and chemical resistance, making it valuable for creating high-performance materials for the automotive, aerospace, and electronics industries.[1]

  • Reagent and Solvent: In organic chemistry, it is used as a reagent and catalyst for reactions like condensation and acylation.[1] Furthermore, its ability to dissolve a wide range of organic compounds makes it a useful high-purity solvent for spectroscopy and chromatography.[1]

Toxicology and Safety

Table 3: Acute Toxicity Data

TestSpeciesRouteValueReference
LD₅₀MouseOral840 mg/kg[11]

References

Methodological & Application

Application Notes and Protocols for Nickel-Catalyzed Synthesis of N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nickel-catalyzed synthesis of N-Methylbenzamide, a key transformation in organic synthesis with broad applications in the pharmaceutical and agrochemical industries. Nickel catalysis presents a cost-effective and highly efficient alternative to traditional palladium-based methods for the formation of amide bonds.

Introduction

The synthesis of amides is a cornerstone of modern organic chemistry. This compound, in particular, serves as a crucial intermediate in the production of various pharmaceuticals and other fine chemicals.[1] While traditional methods often involve the use of stoichiometric activating agents, catalytic approaches offer improved atom economy and milder reaction conditions. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for C-N bond formation, demonstrating high efficacy for a range of substrates.[2][3][4] These methods are noted for their broad substrate scope, excellent functional group tolerance, and the ability to utilize more readily available and economical starting materials.[4]

Data Presentation

The following table summarizes quantitative data for different nickel-catalyzed amidation reactions, providing a comparative overview of catalyst systems, reaction conditions, and yields.

EntryAryl Halide/EsterAmine/Amide SourceNickel CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
11-BromobenzeneN-methylformamideNi(OAc)₂·4H₂OPhosphite (B83602)NaOMe-11010High (not specified)[1]
2Aryl ChloridesMethylamine HydrochlorideNi(COD)₂Josiphos-typeNaOtBuToluene5024High (not specified)[5]
3Methyl BenzoateAnilineNi(COD)₂NHCKOtBu---Low (not specified)[6]
4Aryl HalidesPrimary Amine(BINAP)Ni(η²-NC-Ph)BINAPNaOtBuToluene5024High (not specified)[4]
5General AminesN,N-dimethylformamide[Ni(quin)₂]-Imidazole-150-50-99[7][8]

Experimental Protocols

This section details a reliable protocol for the nickel-catalyzed synthesis of this compound via the aminocarbonylation of an aryl bromide.

Protocol: Nickel-Catalyzed Synthesis of this compound from 1-Bromobenzene and N-Methylformamide[1]

Materials:

  • Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)

  • Phosphite ligand (as specified in the reference)

  • Sodium methoxide (B1231860) (NaOMe)

  • 1-Bromobenzene

  • N-Methylformamide

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Small round-bottom flask

  • Septum

  • Oil bath

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a small, dry round-bottom flask, add Ni(OAc)₂·4H₂O (0.03 mmol), the specified phosphite ligand (0.03 mmol), and NaOMe (6.0 mmol).

  • Under a nitrogen or argon atmosphere, add 1-bromobenzene (3.00 mmol) and N-methylformamide (9.0 mmol) to the flask.

  • Seal the flask with a septum.

  • Place the reaction mixture in a preheated oil bath at 110 °C.

  • Stir the reaction for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 20 mL of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine (60 mL).

  • Dry the combined organic layer over anhydrous MgSO₄.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by flash chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the nickel-catalyzed synthesis of this compound.

experimental_workflow reagents Reaction Setup: - Ni(OAc)₂·4H₂O - Phosphite Ligand - NaOMe - 1-Bromobenzene - N-Methylformamide reaction Reaction: 110 °C, 10 h reagents->reaction Heat workup Aqueous Workup: - Quench with NH₄Cl(aq) - Extract with Et₂O reaction->workup Cool purification Purification: - Dry over MgSO₄ - Filter - Concentrate workup->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

Proposed Catalytic Cycle

This diagram depicts a plausible catalytic cycle for the nickel-catalyzed amidation of an aryl halide.

catalytic_cycle Ni0 Ni(0)Lₙ OA Oxidative Addition Ni0->OA Ar-X NiII_Aryl Ar-Ni(II)-X(Lₙ) OA->NiII_Aryl Amine_Coord Amine Coordination NiII_Aryl->Amine_Coord RNH₂ NiII_Amine [Ar-Ni(II)-(RNH₂)(Lₙ)]⁺X⁻ Amine_Coord->NiII_Amine RE Reductive Elimination NiII_Amine->RE -HX RE->Ni0 Product Ar-NHR RE->Product Base_Regen Base

Caption: Proposed catalytic cycle for nickel-catalyzed amidation.

References

Application Notes and Protocols: N-Methylbenzamide as a Versatile Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Methylbenzamide as a key starting material and intermediate in the synthesis of a diverse range of pharmaceuticals. The versatility of its chemical structure allows for its incorporation into various drug scaffolds, targeting a wide array of biological pathways. This document outlines its application in the synthesis of several classes of therapeutic agents, provides detailed experimental protocols for representative syntheses, and visualizes the relevant biological signaling pathways.

Introduction to this compound in Drug Discovery

This compound (C₈H₉NO) is a simple yet valuable building block in medicinal chemistry.[1] Its amide functionality and aromatic ring provide a scaffold that can be readily modified through various organic reactions. This versatility makes it a crucial intermediate in the production of analgesics, antipyretics, and anti-inflammatory drugs.[1] Furthermore, this compound and its derivatives serve as precursors for more complex and targeted therapeutics, including enzyme inhibitors and receptor antagonists.

Therapeutic Classes Derived from this compound

This compound is a key precursor in the synthesis of several important classes of pharmaceuticals, including:

  • Phosphodiesterase 10A (PDE10A) Inhibitors: These compounds are being investigated for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease.[2]

  • Tubulin Polymerization Inhibitors: By disrupting microtubule dynamics, these agents exhibit potent antitumor activity and are a cornerstone of cancer chemotherapy.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: These drugs are at the forefront of targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms.

  • Neurokinin-2 (NK₂) Receptor Antagonists: These compounds have therapeutic potential in treating inflammatory conditions and pain.

  • Checkpoint Kinase (CHK1) Inhibitors: As part of the DNA damage response pathway, CHK1 is a key target in oncology to sensitize cancer cells to chemotherapy and radiation.

Data Presentation

The following table summarizes the biological activity of representative pharmaceutical compounds synthesized using this compound derivatives.

Compound ClassExample CompoundTargetIC₅₀/ActivityReference
PDE10A InhibitorN-methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl]-isonicotinamidePDE10ANanomolar range[2]
Tubulin Polymerization InhibitorN-benzylbenzamide derivative 20bTubulin Polymerization2.1 ± 0.1 µM
PARP InhibitorDerivative of 3-oxo-2,3-dihydrobenzofuran-7-carboxamidePARP-1Potent inhibition
Neurokinin-2 Receptor AntagonistSR 48968 analogueNK₂ ReceptorHigh affinity
Checkpoint Kinase InhibitorBAY-320CHK1Potent inhibition

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of these drug classes and the synthetic strategies employed, the following diagrams have been generated.

PDE10A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A hydrolyzed by DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Effectors DARPP32->Downstream AMP AMP PDE10A->AMP Inhibitor PDE10A Inhibitor (e.g., N-methyl-N-[4-(quinolin-2-ylmethoxy)- phenyl]-isonicotinamide) Inhibitor->PDE10A inhibits

Caption: PDE10A Signaling Pathway in Medium Spiny Neurons.

Tubulin_Polymerization_Workflow cluster_synthesis Synthesis of N-benzylbenzamide Inhibitor cluster_moa Mechanism of Action Start This compound Derivative Coupling Amide Coupling Start->Coupling Amine Benzylamine Derivative Amine->Coupling Inhibitor N-benzylbenzamide Inhibitor (e.g., 20b) Coupling->Inhibitor Tubulin αβ-Tubulin Heterodimers Inhibitor->Tubulin binds to colchicine site Polymerization Polymerization Inhibitor->Polymerization inhibits Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Disruption Disruption of Microtubule Dynamics Polymerization->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Caption: Synthesis and Mechanism of N-benzylbenzamide Tubulin Inhibitors.

PARP_Signaling_Pathway DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 activates NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment Repair Base Excision Repair (BER) Recruitment->Repair Inhibitor PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP-1 Signaling in Base Excision Repair.

NK2_Receptor_Signaling NKA Neurokinin A (NKA) NK2R NK₂ Receptor NKA->NK2R binds to Gq Gq Protein NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Response (e.g., Inflammation, Pain) Ca_release->Cellular_response PKC->Cellular_response Antagonist NK₂ Receptor Antagonist (SR 48968 derivative) Antagonist->NK2R blocks CHK1_Signaling_Pathway DNA_damage DNA Damage (Replication Stress) ATR ATR Kinase DNA_damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inhibits Cell_cycle Cell Cycle Progression Cdc25->Cell_cycle promotes Inhibitor CHK1 Inhibitor (e.g., BAY-320) Inhibitor->CHK1 inhibits

References

Application Notes and Protocols for N-Methylbenzamide in Polymer and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

General Information

N-Methylbenzamide (C₈H₉NO) is an organic compound that has garnered interest for its potential applications in the modification and development of polymers and resins.[1] Its chemical structure suggests that it may enhance the physical properties of materials, such as thermal stability, flexibility, and chemical resistance, making it a candidate for creating high-performance materials.[1] While extensive, specific documentation on the widespread industrial application of this compound in polymer science is limited, its potential can be inferred from its chemical properties and the behavior of structurally related compounds.

These application notes provide a theoretical framework and hypothetical protocols for investigating the use of this compound as a plasticizer, thermal stabilizer, and processing aid in polymers.

Potential Applications and Research Directions

Based on its molecular structure, this compound can be explored for the following applications in polymer and material science:

  • As a Plasticizer: Due to its relatively small size and polar amide group, this compound could act as a plasticizer for polar polymers. It could potentially increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing flexibility.[2][3] Its aromatic nature might offer good compatibility with aromatic polymers.

  • As a Thermal Stabilizer: The amide functional group and aromatic ring in this compound may contribute to thermal stability. Amide groups can sometimes participate in radical scavenging or other mechanisms that inhibit thermal degradation of polymers at elevated processing or end-use temperatures.

  • As a Processing Aid: By reducing intermolecular friction between polymer chains, this compound could improve the melt flow properties of thermoplastics during processing operations like extrusion and injection molding.

Application Note 1: Evaluation of this compound as a Plasticizer for Polyvinyl Chloride (PVC)

Objective: To investigate the effect of this compound as a secondary plasticizer on the thermal and mechanical properties of flexible PVC.

Introduction: Plasticizers are additives that increase the flexibility and durability of polymers.[4] For PVC, common plasticizers are phthalate (B1215562) esters. This compound, with its polar amide group and aromatic ring, could offer compatibility with PVC and act as a plasticizer, potentially in conjunction with a primary plasticizer. An ideal plasticizer should be cost-effective, stable, and have low volatility and toxicity.[4]

Hypothetical Experimental Protocol: Melt Blending and Characterization

Materials:

  • Polyvinyl Chloride (PVC) resin (e.g., K-value 67)

  • Primary plasticizer (e.g., Dioctyl phthalate - DOP)

  • This compound

  • Thermal stabilizer (e.g., a mixed metal soap)

  • Twin-screw extruder

  • Injection molding machine

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (for tensile tests)

Procedure:

  • Compounding: Dry blend PVC resin, primary plasticizer (e.g., 40 phr - parts per hundred resin), thermal stabilizer (e.g., 2 phr), and varying concentrations of this compound (0, 5, 10, 15, 20 phr) in a high-speed mixer.

  • Melt Extrusion: Feed the dry blend into a twin-screw extruder with a set temperature profile (e.g., 160-180°C) to ensure complete melting and mixing.

  • Pelletization: Extrude the molten blend into strands, cool in a water bath, and pelletize.

  • Specimen Preparation: Dry the pellets and injection mold them into standard test specimens (e.g., dog-bone shape for tensile testing and discs for other analyses).

  • Characterization:

    • Thermal Analysis (DSC): Determine the glass transition temperature (Tg) of the plasticized PVC samples. A decrease in Tg compared to the control (0 phr this compound) would indicate a plasticizing effect.

    • Mechanical Testing: Conduct tensile tests to measure tensile strength, Young's modulus, and elongation at break. Increased elongation at break and decreased modulus would be indicative of successful plasticization.

Hypothetical Quantitative Data
This compound (phr)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
0 (Control)45.022.5350
542.521.8365
1040.121.2380
1538.220.5395
2036.519.8410

Workflow for Evaluating this compound as a Plasticizer

A Dry Blending (PVC, DOP, Stabilizer, NMB) B Melt Extrusion A->B C Pelletization B->C D Injection Molding C->D E Characterization (DSC, Tensile Testing) D->E F Data Analysis E->F

Caption: Workflow for evaluating this compound as a plasticizer.

Application Note 2: this compound as a Thermal Stabilizer for Polyamides

Objective: To assess the potential of this compound to improve the thermal stability of a polyamide, such as Nylon 6.

Introduction: Thermal stabilizers are crucial for protecting polymers from degradation at high temperatures during processing and in their final application.[5] The incorporation of this compound into a polyamide matrix could potentially enhance its thermal stability.[1]

Hypothetical Experimental Protocol: Solution Casting and Thermal Analysis

Materials:

  • Nylon 6 pellets

  • Formic acid (solvent)

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Solution Preparation: Prepare separate 10% (w/v) solutions of Nylon 6 in formic acid.

  • Doping: To these solutions, add varying weight percentages of this compound (0%, 1%, 2%, 5% relative to the weight of Nylon 6).

  • Film Casting: Stir the solutions until homogeneous, then cast them onto a glass substrate.

  • Drying: Dry the cast films in a vacuum oven at a controlled temperature (e.g., 60°C) to remove the solvent completely.

  • Characterization:

    • Thermogravimetric Analysis (TGA): Analyze the thermal degradation profile of the films under a nitrogen atmosphere. An increase in the onset temperature of degradation would indicate improved thermal stability.

    • Differential Scanning Calorimetry (DSC): Determine the melting temperature (Tm) and crystallization temperature (Tc) to see if this compound affects the crystalline structure.

Hypothetical Quantitative Data
This compound (wt%)Onset Degradation Temp. (TGA, °C)Temperature at 5% Weight Loss (°C)
0 (Control)375390
1380395
2385402
5388408

Workflow for Evaluating this compound as a Thermal Stabilizer

A Dissolve Nylon 6 in Formic Acid B Add this compound A->B C Solution Casting B->C D Vacuum Drying C->D E Thermal Analysis (TGA, DSC) D->E F Analyze Data E->F

Caption: Workflow for evaluating this compound as a thermal stabilizer.

Logical Relationship of Potential Applications

The potential applications of this compound in polymer science are interconnected through its molecular structure and its interactions with polymer chains.

NMB This compound (C8H9NO) Plasticizer Plasticizer NMB->Plasticizer Increases Free Volume Stabilizer Thermal Stabilizer NMB->Stabilizer Inhibits Degradation ProcessingAid Processing Aid NMB->ProcessingAid Reduces Melt Viscosity Properties Improved Material Properties (Flexibility, Durability, Processability) Plasticizer->Properties Stabilizer->Properties ProcessingAid->Properties

Caption: Interrelationship of this compound's potential roles.

Disclaimer: The experimental protocols and quantitative data presented herein are hypothetical and intended for research guidance. They are based on general principles of polymer science and the known properties of similar compounds. Actual results may vary and optimization of conditions will be necessary. Researchers should conduct their own thorough literature review and safety assessments before proceeding with any experimental work.

References

Application Note & Protocol: Experimental Setup for N-Methylbenzamide Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, prevalent in pharmaceuticals, natural products, and polymers.[1][2][3] N-methyl amides, in particular, are valuable structural motifs used to enhance the bioavailability, metabolic stability, and membrane permeability of drug candidates.[3] The direct catalytic amidation of carboxylic acids with amines represents the most atom-economical approach for synthesizing these compounds, avoiding the use of stoichiometric activating agents that generate significant waste.[2][4] This document provides detailed application notes and experimental protocols for the synthesis of N-Methylbenzamide via direct amidation, focusing on practical and efficient catalytic methods.

Overview of Catalytic Amidation Methods

The direct condensation of a carboxylic acid and an amine is a thermodynamically challenging reaction that typically requires high temperatures to drive off the water byproduct. Catalysis offers a milder and more efficient alternative. Several catalytic systems have been developed for this transformation, each with distinct advantages.

  • Lewis Acid Catalysis (Titanium-based): Group IV metals, particularly titanium(IV) compounds like titanium tetrachloride (TiCl₄), are effective Lewis acids for activating the carboxylic acid group.[5] These reactions are often performed in the presence of a base to form a carboxylate salt, enhancing the reaction rate.[5] While highly effective, the stoichiometric use of TiCl₄ can be necessary for high yields, and its moisture sensitivity requires careful handling.[5]

  • Boric Acid Catalysis: Boric acid is an inexpensive, low-toxicity, and environmentally benign catalyst for direct amidation.[4][6] It is believed to activate the carboxylic acid by forming a mixed anhydride (B1165640) or a similar reactive intermediate.[4] These reactions are typically run under reflux with azeotropic removal of water, making them suitable for large-scale synthesis.[6]

  • Cooperative Catalysis (Amine/Metal Oxide): Recent advances have shown that cooperative catalysis, using a combination of an organic base and a metal catalyst, can be highly effective. A system employing 1,4-diazabicyclo[2.2.2]octane (DABCO) and magnetite nanoparticles (Fe₃O₄) has been specifically developed for the synthesis of N-methyl amides, offering high yields and the advantage of a magnetically recoverable catalyst.[1][7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate amidation reactions, often allowing for solvent-free conditions and reduced reaction times.[8] Catalysts like Ceric Ammonium Nitrate (CAN) have been successfully used in this context.[8]

Experimental Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for a catalytic amidation reaction.

G General Workflow for Catalytic Amidation Reagents 1. Reagent Preparation (Carboxylic Acid, Amine, Catalyst, Solvent) Setup 2. Reaction Setup (Inert Atmosphere, Heating, Stirring) Reagents->Setup Reaction 3. Reaction Monitoring (TLC, GC/MS, HPLC) Setup->Reaction Workup 4. Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification 5. Purification (Crystallization, Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MS, mp) Purification->Analysis G Proposed Catalytic Cycle for Boric Acid Amidation cluster_cycle BoricAcid B(OH)₃ (Catalyst) Intermediate1 Acylborate Intermediate BoricAcid->Intermediate1 - H₂O BoricAcid->Intermediate1 CarboxylicAcid R-COOH (Benzoic Acid) CarboxylicAcid->Intermediate1 Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral Intermediate1->Tetrahedral Amine R'-NH₂ (Methylamine) Amine->Tetrahedral Amide R-C(O)NH-R' (this compound) Tetrahedral->Amide - B(OH)₃ Tetrahedral->Amide Amide->BoricAcid Catalyst Regeneration

References

N-Methylbenzamide: Application Notes for Spectroscopy and Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzamide (NMB) is a polar organic compound, appearing as a white to off-white solid at room temperature.[1][2] While primarily recognized as a chemical intermediate and a potent phosphodiesterase 10A (PDE10A) inhibitor, its properties also make it a subject of interest as a specialized solvent in various analytical techniques.[2] Its polar amide group facilitates the dissolution of a range of polar to moderately polar analytes.[3] This document provides detailed application notes and generalized protocols for the use of this compound as a solvent in spectroscopic and chromatographic applications. Given that NMB is a solid at room temperature, its use as a solvent in liquid-phase applications necessitates operation at elevated temperatures (above its melting point).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its consideration as a solvent in analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
Appearance White to off-white crystalline solid[1][2]
Melting Point 76-78 °C[2]
Boiling Point 167 °C at 11 mmHg[2]
Density ~1.103 g/cm³ (estimate)[4]
Solubility Insoluble in water. Soluble in ethanol (B145695) (50 mg/mL), and likely soluble in other polar organic solvents like methanol (B129727) and acetonitrile.[3]
Refractive Index ~1.559 (estimate)[4]

Applications in Spectroscopy

Due to its chemical structure, this compound can be employed as a solvent in specific spectroscopic applications, particularly when studying analytes that are highly soluble in it or when its unique solvent effects are desirable.

UV-Visible (UV-Vis) Spectroscopy

Application Note:

Experimental Protocol: Determining Analyte Absorbance in Molten this compound

UV_Vis_Protocol

  • Solvent Preparation: In a thermostatically controlled heating block or oven, heat a sufficient quantity of solid this compound to a temperature approximately 10-20 °C above its melting point (e.g., 90-100 °C) to ensure it is completely molten and homogenous.

  • Blank Preparation: Transfer the molten this compound into a quartz cuvette pre-heated to the same temperature. This will serve as the blank.

  • Sample Preparation: Accurately weigh the analyte and dissolve it in a known volume of molten this compound to achieve the desired concentration. Ensure complete dissolution.

  • Instrumentation Setup:

    • Use a spectrophotometer equipped with a heated cuvette holder.

    • Set the cuvette holder temperature to maintain the this compound in its molten state (e.g., 90 °C).

    • Allow the system to equilibrate thermally.

  • Analysis:

    • Record a baseline spectrum using the blank cuvette containing pure molten this compound.

    • Replace the blank with the sample cuvette.

    • Record the absorbance spectrum of the analyte solution over the desired wavelength range.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the true absorbance of the analyte.

Infrared (IR) Spectroscopy

Application Note:

This compound can be used as a solvent for IR spectroscopy, particularly for dissolving solid samples to be analyzed as a liquid mull. Studies have shown that the carbonyl stretching vibration of this compound is sensitive to solvent-solute interactions, which should be considered during spectral interpretation.[6] The IR spectrum of this compound itself will be present, so the regions of interest for the analyte should not overlap significantly with the solvent's absorbance bands. The NIST WebBook provides reference spectra for this compound which can be used to identify its characteristic peaks.[7]

Experimental Protocol: IR Analysis of an Analyte in Molten this compound

IR_Protocol

  • Sample Preparation:

    • In a small vial, add a known amount of the solid analyte.

    • Add a small amount of solid this compound.

    • Gently heat the vial until the this compound melts and the analyte dissolves completely.

  • Instrumentation and Analysis:

    • Use an FTIR spectrometer equipped with a heated liquid transmission cell or an Attenuated Total Reflectance (ATR) accessory with a heating element.

    • Set the temperature of the cell or ATR crystal to maintain the sample in a molten state.

    • Acquire a background spectrum of the empty, heated cell or the clean, heated ATR crystal.

    • Transfer a small amount of the molten sample solution onto the IR window of the cell or the ATR crystal.

    • Acquire the IR spectrum of the sample.

  • Data Processing: For transmission spectroscopy, a spectrum of pure molten this compound should be acquired under the same conditions and subtracted from the sample spectrum to isolate the analyte's peaks. For ATR, this may not be necessary if the analyte peaks are in clear regions of the NMB spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

For analytes that are insoluble in common deuterated solvents but soluble in molten this compound, NMB can be used as a non-deuterated solvent for NMR analysis. This requires the use of solvent suppression techniques to attenuate the large proton signals from this compound. The sample must be run at a temperature above the melting point of NMB.

Experimental Protocol: ¹H NMR in Molten this compound

NMR_Protocol

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the analyte into a standard NMR tube.

    • Add approximately 0.6-0.7 mL of solid this compound to the tube.

    • Carefully heat the NMR tube in a heating block or with a heat gun until the this compound melts and the sample dissolves. Ensure uniform heating to prevent thermal shock to the glass tube.

  • NMR Instrument Setup:

    • Preheat the NMR probe to a stable temperature above the melting point of this compound (e.g., 90 °C).

    • Insert the sample into the magnet and allow it to thermally equilibrate.

  • Data Acquisition:

    • Tune and match the probe for the sample.

    • Shim the sample. As there is no deuterium (B1214612) lock, shimming may need to be performed on the FID or by using a gradient shimming routine.

    • Set up a proton NMR experiment incorporating a solvent suppression pulse sequence (e.g., presaturation or WET).

    • Set the transmitter offset on one of the this compound proton resonances.

    • Acquire the spectrum.

  • Data Processing: Process the FID as usual. The residual solvent signals will likely still be present but should be significantly reduced in intensity.

Applications in Chromatography

The high melting point and viscosity of molten this compound present significant challenges for its use as a mobile phase in High-Performance Liquid Chromatography (HPLC). However, it can be used as a sample solvent for certain applications, particularly in Gas Chromatography (GC) where the sample is vaporized.

Gas Chromatography (GC)

Application Note:

This compound can be a suitable solvent for dissolving polar, high-boiling point analytes for GC analysis, especially when common GC solvents do not provide adequate solubility. The solvent itself is likely to produce a peak in the chromatogram, which must be taken into consideration during method development.

Experimental Protocol: GC Analysis with this compound as Sample Solvent

GC_Protocol

  • Sample Preparation:

    • Prepare a stock solution of the analyte by dissolving a known amount in molten this compound. This should be done in a sealed vial to prevent evaporation.

    • Prepare a series of calibration standards by diluting the stock solution with molten this compound.

  • GC Method Development:

    • Injector: Use a heated injector set to a temperature that ensures the vaporization of both the analyte and this compound. A split/splitless or PTV inlet can be used.

    • Column: Select a GC column with a stationary phase appropriate for the analyte. A polar column may be necessary to achieve good peak shape for polar analytes.

    • Oven Program: Develop a temperature program that separates the analyte(s) of interest from the this compound solvent peak. A temperature ramp may be necessary.

    • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used.

  • Analysis:

    • Inject a known volume of the blank (pure molten this compound) to identify the solvent peak.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solutions for analysis.

Safety Precautions

This compound is harmful if swallowed.[8] It is a combustible solid.[9] When handling this compound, especially in its molten state, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. All heating procedures should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[10]

Conclusion

This compound presents a unique set of properties that allow for its use as a specialized solvent in spectroscopy and chromatography, particularly for applications involving high temperatures. Its polar nature makes it suitable for dissolving a range of polar analytes that may be challenging to analyze in more conventional solvents. However, its solid state at room temperature and limited available data on its solvent properties necessitate careful method development and validation for each specific application. The protocols provided herein offer a foundation for researchers to explore the utility of this compound as a solvent in their analytical workflows.

References

Application Notes and Protocols for N-Acylation of Secondary Amides using N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of secondary amides to form tertiary amides, or imides, is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Tertiary amides are prevalent structural motifs in a wide array of biologically active molecules and functional materials. However, the N-acylation of secondary amides presents significant challenges due to the decreased nucleophilicity of the amide nitrogen, a consequence of resonance delocalization of its lone pair with the adjacent carbonyl group. This inherent stability makes the amide C-N bond difficult to functionalize under mild conditions.

This document provides detailed application notes and experimental protocols for the N-acylation of secondary amides, using N-Methylbenzamide as a representative substrate. We will explore various techniques, including classical methods employing acylating agents under basic or catalytic conditions, and more advanced strategies designed to overcome the inherent low reactivity of secondary amides.

Challenges in N-Acylation of Secondary Amides

The primary obstacles in the N-acylation of secondary amides include:

  • Low Nucleophilicity: The nitrogen atom in a secondary amide is significantly less nucleophilic than that of a secondary amine, making it a poor reactant for electrophilic acylating agents.

  • Steric Hindrance: The substituents on both the nitrogen and the carbonyl carbon can create steric congestion around the reaction center, further impeding the approach of the acylating agent.

  • Harsh Reaction Conditions: Often, forcing conditions such as high temperatures and the use of strong bases or highly reactive acylating agents are required, which can be incompatible with sensitive functional groups present in complex molecules.

Recent advancements in synthetic methodology have led to the development of novel catalytic systems and activation strategies to facilitate this challenging transformation under milder conditions.

Key Methodologies for N-Acylation of Secondary Amides

Several strategies have been developed to effect the N-acylation of secondary amides. The choice of method often depends on the substrate scope, functional group tolerance, and the desired scale of the reaction. Here, we focus on two primary approaches:

  • Direct N-Acylation with Acyl Halides or Anhydrides: This is the most conventional approach, often requiring activation of the secondary amide or the use of a catalyst.

  • Catalytic Methods: The use of Lewis acids or other catalysts can enhance the electrophilicity of the acylating agent and/or the nucleophilicity of the amide nitrogen.

Experimental Protocols

Protocol 1: N-Acylation using an Acyl Chloride with a Non-Nucleophilic Base

This protocol describes a general procedure for the N-acylation of a secondary amide, such as this compound, using an acyl chloride in the presence of a non-nucleophilic base. The base is crucial for scavenging the HCl generated during the reaction and driving the equilibrium towards the product. For challenging substrates, the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial.

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (Et3N), N,N-Diisopropylethylamine (DIPEA))

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the amide in the anhydrous solvent of choice (e.g., DCM, approx. 0.1 M concentration).

  • Add the non-nucleophilic base (1.5 - 2.0 equiv) to the solution. If the reaction is known to be sluggish, add a catalytic amount of DMAP (0.1 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.2 - 1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with the organic solvent.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tertiary amide (imide).

Protocol 2: N-Acylation using an Acid Anhydride (B1165640) with Magnesium Bromide Etherate (MgBr₂·OEt₂)

This method employs a Lewis acid, MgBr₂·OEt₂, to activate both the secondary amide and the acid anhydride, facilitating the N-acylation under relatively mild conditions.[1] This can be particularly useful for substrates that are sensitive to strong bases or acids.

Reaction Scheme:

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Benzoic anhydride)

  • Magnesium bromide etherate (MgBr₂·OEt₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of MgBr₂·OEt₂ (2.1 equiv) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere, add Et₃N (3.0 equiv).[1]

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous DCM. Stir for 5 minutes.[1]

  • To this mixture, add a solution of the acid anhydride (2.0 equiv) in anhydrous DCM.[1]

  • Allow the reaction to stir at room temperature for 6-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the reaction mixture with DCM three times.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation

The following tables summarize representative quantitative data for the N-acylation of secondary amides. As specific data for this compound is not widely available, the data presented is based on general procedures for secondary amide acylation and may serve as a starting point for optimization.

Table 1: N-Acylation of Secondary Amides with Acyl Chlorides

Secondary AmideAcylating AgentBase (equiv.)SolventTime (h)Yield (%)Reference
N-(pyridin-2-ylmethyl)acetamideBenzoyl chlorideDIPEA (1.5)CH₂Cl₂394[2]
N-tert-butylcinnamamideBenzoyl chlorideDIPEA (1.5)CH₂Cl₂381[2]
N-(pyridin-2-ylmethyl)benzamideAcetyl chlorideDIPEA (1.5)CH₂Cl₂390[2]

Table 2: N-Acylation of Amides with Acid Anhydrides using MgBr₂·OEt₂

AmideAcylating AgentTemperatureTime (h)Yield (%)Reference
2-OxazolidinoneAcetic Anhydridert282[1]
OxindoleAcetic Anhydridert285[1]
5-Methyl-2-pyrrolidinone(Cbz-L-Pro)₂Ort682[1]

Mandatory Visualizations

Experimental Workflow for N-Acylation of this compound

experimental_workflow cluster_protocol1 Protocol 1: Acyl Chloride Method cluster_protocol2 Protocol 2: Anhydride + MgBr₂·OEt₂ Method p1_start This compound + Solvent + Base p1_reagent Add Acyl Chloride at 0 °C p1_start->p1_reagent 1. p1_reaction Stir at RT (3-24h) p1_reagent->p1_reaction 2. p1_workup Aqueous Workup p1_reaction->p1_workup 3. p1_purification Purification p1_workup->p1_purification 4. p1_product N-Acyl-N-methylbenzamide p1_purification->p1_product 5. p2_start MgBr₂·OEt₂ + Et₃N + this compound p2_reagent Add Acid Anhydride p2_start->p2_reagent 1. p2_reaction Stir at RT (6-24h) p2_reagent->p2_reaction 2. p2_workup Aqueous Workup p2_reaction->p2_workup 3. p2_purification Purification p2_workup->p2_purification 4. p2_product N-Acyl-N-methylbenzamide p2_purification->p2_product 5.

Caption: General experimental workflows for the N-acylation of this compound.

General Mechanism for Base-Mediated N-Acylation of a Secondary Amide

Caption: Simplified mechanism for the N-acylation of a secondary amide with an acyl chloride.

Conclusion

The N-acylation of secondary amides, including this compound, remains a challenging yet highly valuable transformation in modern organic synthesis. While direct acylation can be achieved under specific conditions, often requiring activation or catalysis, the development of milder and more general methods is an ongoing area of research. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to approach the synthesis of tertiary amides from their secondary amide precursors. Careful optimization of reaction conditions, including the choice of base, solvent, and acylating agent, is critical for achieving high yields and purity, especially when working with complex and sensitive substrates.

References

Application Note: Quantitative Analysis of N-Methylbenzamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Methylbenzamide. The described method is specific, accurate, and precise, making it suitable for routine quality control, stability studies, and research applications. The protocol outlines the necessary steps for sample and standard preparation, chromatographic conditions, and data analysis. Method performance characteristics are summarized, demonstrating its suitability for the intended purpose.

Introduction

This compound is a chemical compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other organic molecules. Accurate and reliable quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and conducting various research and development activities. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it an ideal choice for the quantitative analysis of this compound.

This document provides a detailed protocol for the determination of this compound using a C18 stationary phase with UV detection. The method has been developed based on established principles of chromatography for similar benzamide (B126) derivatives and is suitable for implementation in a laboratory setting.[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm[1]
Run Time 10 minutes
Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, combine 600 mL of HPLC-grade acetonitrile, 400 mL of HPLC-grade water, and 1.0 mL of phosphoric acid in a suitable glass reservoir.[1] Mix the solution thoroughly and degas for at least 15 minutes using an ultrasonic bath or an online degasser before use.[1]

2.3.2. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.[1] Dissolve the standard in acetonitrile and make up the volume to the mark.[1] Sonicate the solution for 5 minutes to ensure complete dissolution.[1]

2.3.3. Preparation of Calibration Standards

Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]

Sample Preparation

Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to obtain a theoretical concentration within the established linearity range.[1] Vortex the solution for 2 minutes and then sonicate for 10 minutes to ensure complete dissolution of the analyte.[1] Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[1]

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject a blank (mobile phase) to ensure the absence of any interfering peaks.[1]

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. A linear regression analysis should be performed.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.[1]

Method Validation and Performance

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application.[1] The following tables summarize the typical performance characteristics based on the analysis of structurally similar compounds.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
Table 2: Method Validation Parameters
ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999[1]
Accuracy (% Recovery) 98.0% - 102.0%[1]
Precision (% RSD)
    - Intraday< 2.0%[1]
    - Interday< 2.0%[1]
Limit of Detection (LOD) 0.1 µg/mL (Typical)[1]
Limit of Quantification (LOQ) 0.3 µg/mL (Typical)[1]
Specificity No interference from blank and potential impurities.[1]

Experimental Workflow and Diagrams

The overall workflow for the quantitative analysis of this compound using HPLC is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Equilibration HPLC System Equilibration Mobile_Phase->System_Equilibration Standard_Prep Standard Solution Preparation Standard_Injection Calibration Standard Injections Standard_Prep->Standard_Injection Sample_Prep Sample Solution Preparation Sample_Injection Sample Injections Sample_Prep->Sample_Injection Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Calibration_Curve Calibration Curve Construction Standard_Injection->Calibration_Curve Quantification Quantification of This compound Sample_Injection->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

The logical relationship for the preparation of the analytical solutions is outlined below.

Solution_Preparation cluster_stock Stock Solution cluster_calibration Calibration Standards Reference_Standard This compound Reference Standard Stock_Solution Standard Stock Solution (1000 µg/mL) Reference_Standard->Stock_Solution Solvent_Stock Acetonitrile Solvent_Stock->Stock_Solution Serial_Dilution Serial Dilution Stock_Solution->Serial_Dilution Mobile_Phase_Diluent Mobile Phase Mobile_Phase_Diluent->Serial_Dilution Calibration_Standards Calibration Standards (1-100 µg/mL) Serial_Dilution->Calibration_Standards

Caption: Preparation of standard solutions for HPLC analysis.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is characterized by its simplicity, accuracy, and precision, making it a valuable tool for routine analysis in quality control and research environments. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reproducible data.

References

Application Note: GC-MS Protocol for the Characterization of N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of N-Methylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are intended to offer a robust framework for the qualitative and quantitative analysis of this compound, which is relevant in various stages of pharmaceutical research and development. This document includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams to illustrate the workflow and fragmentation pathways.

Introduction

This compound is a chemical compound with the molecular formula C₈H₉NO.[1] As a derivative of benzamide (B126), it serves as a key structural motif in numerous biologically active molecules and is a common intermediate in organic synthesis. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound.[2] This protocol details the necessary steps for sample preparation, GC-MS instrument setup, and data analysis for the comprehensive characterization of this compound.

Experimental Protocol

This protocol is adapted from established methods for the analysis of structurally similar benzamide derivatives and is optimized for the characterization of this compound.[2][3]

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results.

2.1.1. Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[2]

  • Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

2.1.2. Sample Matrix Preparation:

  • For the analysis of this compound in a complex matrix (e.g., biological fluids, reaction mixtures), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and minimize interference.

  • The final extract should be evaporated to dryness and reconstituted in the same solvent used for the standard solutions.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[5]
Ion Source Temperature230 °C
Mass Range40-200 amu
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Expected Chromatographic Data

Based on its chemical structure and data from similar compounds, the expected retention index for this compound is approximately 1411 on a non-polar column.[6] The actual retention time may vary depending on the specific instrument and column conditions.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The key mass-to-charge ratios (m/z) and their relative intensities are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
13565[M]⁺ (Molecular Ion)
105100[C₇H₅O]⁺ (Benzoyl cation)
7770[C₆H₅]⁺ (Phenyl cation)
5135[C₄H₃]⁺
3025[CH₄N]⁺

Mandatory Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject 1 µL into GC-MS Standard->Injection Sample Prepare Sample (with Extraction if needed) Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

GC-MS Experimental Workflow for this compound Analysis.
Fragmentation Pathway

The proposed electron ionization fragmentation pathway for this compound is illustrated below. The fragmentation is initiated by the loss of an electron from the lone pair on the nitrogen or oxygen atom.[7]

Fragmentation_Pathway N_Methylbenzamide This compound (m/z 135) Benzoyl_Cation Benzoyl Cation (m/z 105) N_Methylbenzamide->Benzoyl_Cation - •CH3NH Phenyl_Cation Phenyl Cation (m/z 77) Benzoyl_Cation->Phenyl_Cation - CO Methylamino_Radical •CH3NH

Proposed Fragmentation Pathway of this compound.

Conclusion

The GC-MS protocol detailed in this application note provides a comprehensive and reliable method for the characterization of this compound. The combination of chromatographic separation and mass spectral data allows for confident identification and quantification of the analyte. The provided experimental parameters, expected data, and visual workflows serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of this compound and related compounds. Adherence to this protocol will facilitate accurate and reproducible characterization, ensuring data integrity in research and quality control settings.

References

Application Notes and Protocols for Studying N-Methylbenzamide as a PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the brain's striatum, making it a key regulator of signaling pathways involved in motor control, cognition, and emotion.[1] Consequently, PDE10A has emerged as a significant therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.

N-Methylbenzamide and its derivatives have been identified as potent inhibitors of PDE10A.[1][2] These compounds serve as valuable chemical tools for studying the biological functions of PDE10A and as scaffolds for the development of novel therapeutics. This document provides detailed methodologies for characterizing this compound and similar molecules as PDE10A inhibitors, covering enzymatic and cell-based assays.

Data Presentation: Potency of PDE10A Inhibitors

While this compound is recognized as a potent PDE10A inhibitor, specific IC50 values are not widely reported in publicly available literature.[2] Often, the parent scaffold is a starting point for optimization, leading to more potent derivatives. Below is a table of representative PDE10A inhibitors to provide context for the range of potencies often observed.

CompoundTargetAssay TypeIC50 (nM)SelectivityReference
Papaverine Human PDE10ACalorimetric95 (Ki)Broad (inhibits other PDEs)
TP-10 Human PDE10ANot Specified0.8>1000-fold vs. other PDEs
Mardepodect (PF-2545920) Human PDE10ANot Specified0.37High
CPL500036 Human PDE10ANot Specified1High

PDE10A Signaling Pathway

Inhibition of PDE10A prevents the breakdown of cAMP and cGMP. This leads to the accumulation of these second messengers within the cell, activating downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG). A key consequence is the phosphorylation of the cAMP response element-binding protein (CREB), which in turn modulates the transcription of various genes.

PDE10A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gsα cAMP cAMP AC->cAMP converts ATP ATP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes N_Methylbenzamide This compound N_Methylbenzamide->PDE10A inhibits CREB CREB PKA->CREB phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene activates

PDE10A signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PDE10A enzyme using a competitive fluorescence polarization (FP) assay.

Principle: The assay measures the enzymatic conversion of a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP) to its corresponding monophosphate (FAM-AMP). A specific binding agent, which has a high affinity for the monophosphate product, is added. When the fluorescent product binds to this large agent, its rotational motion slows, resulting in a high FP signal. An inhibitor of PDE10A will prevent the formation of the product, keeping the fluorescent substrate free in solution, which rotates rapidly and produces a low FP signal.

Materials:

  • Recombinant human PDE10A enzyme

  • FAM-Cyclic-3',5'-AMP (or cGMP) substrate

  • PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Binding Agent and Binding Agent Diluent

  • This compound

  • Reference inhibitor (e.g., Papaverine)

  • 100% DMSO

  • Black, low-binding 96-well or 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the reference inhibitor in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Prepare a final 10X working solution of each concentration by diluting the DMSO serial dilutions in PDE Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 5 µL of the 10X compound dilutions to the "Test Inhibitor" wells.

    • Add 5 µL of PDE Assay Buffer with 10% DMSO to the "Positive Control" (100% activity) and "Substrate Control" (0% activity) wells.

  • Enzymatic Reaction:

    • Prepare a working solution of recombinant PDE10A enzyme in PDE Assay Buffer. The optimal concentration should be determined empirically but is typically in the pg/µL range.

    • To initiate the reaction, add 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Add 20 µL of PDE Assay Buffer without enzyme to the "Substrate Control" wells.

    • Prepare a working solution of FAM-cAMP substrate in PDE Assay Buffer (e.g., 200 nM).

    • Add 25 µL of the FAM-cAMP solution to all wells. The final reaction volume is 50 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Prepare the Binding Agent solution by diluting it 1:100 with Binding Agent Diluent.

    • Stop the enzymatic reaction by adding 100 µL of the diluted Binding Agent to each well.

    • Incubate for an additional 15-30 minutes at room temperature to allow binding to reach equilibrium.

    • Read the fluorescence polarization on a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

  • Data Analysis:

    • The fluorescence polarization is measured in millipolarization units (mP).

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

FP_Workflow start Start prep_compounds Prepare Serial Dilutions of this compound start->prep_compounds plate_setup Dispense Compounds and Controls to Plate prep_compounds->plate_setup add_enzyme Add PDE10A Enzyme plate_setup->add_enzyme add_substrate Add FAM-cAMP Substrate (Initiate Reaction) add_enzyme->add_substrate incubate_reaction Incubate for 60 min at Room Temperature add_substrate->incubate_reaction add_binding_agent Add Binding Agent (Stop Reaction) incubate_reaction->add_binding_agent incubate_binding Incubate for 15-30 min add_binding_agent->incubate_binding read_plate Read Fluorescence Polarization (mP) incubate_binding->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Workflow for the PDE10A fluorescence polarization assay.
Protocol 2: Cell-Based PDE10A Functional Assay (CRE-Luciferase Reporter)

This protocol describes a method to assess the functional activity of this compound in a cellular context by measuring the accumulation of intracellular cAMP.

Principle: HEK-293 cells are engineered to stably express human PDE10A and a luciferase reporter gene under the control of a cAMP Response Element (CRE). When intracellular cAMP levels rise due to PDE10A inhibition, Protein Kinase A (PKA) is activated, which then phosphorylates the CRE-binding protein (CREB). Phosphorylated CREB binds to the CRE in the reporter construct and drives the expression of luciferase. The resulting luminescence is proportional to the intracellular cAMP concentration and thus to the extent of PDE10A inhibition.

Materials:

  • CRE-Luciferase Reporter HEK293 cell line stably expressing PDE10A

  • Cell culture medium (e.g., MEM supplemented with 10% FBS, non-essential amino acids, Pen/Strep)

  • This compound

  • Reference PDE10A inhibitor (e.g., TP-10)

  • Forskolin (optional, as a positive control for cAMP pathway activation)

  • 100% DMSO

  • White, clear-bottom 96-well tissue culture plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the CRE-Luciferase/PDE10A HEK293 cells according to standard protocols.

    • Seed the cells into a white, clear-bottom 96-well plate at a density of ~20,000 cells per well in 90 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare 10X working solutions of this compound and a reference inhibitor in culture medium from DMSO stock solutions. Ensure the final DMSO concentration will be ≤ 0.5%.

    • Add 10 µL of the 10X compound solutions to the appropriate wells.

    • For control wells, add 10 µL of medium containing the same percentage of DMSO as the compound wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 6 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Mix gently by orbital shaking for 2-5 minutes to ensure cell lysis and signal development.

    • Measure the luminescence on a microplate luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the "no-cell" control wells from all other readings.

    • Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the fold induction against the logarithm of the inhibitor concentration.

    • Determine the half-maximal effective concentration (EC50) by fitting the data to a four-parameter logistic equation.

Cell_Assay_Workflow start Start seed_cells Seed CRE-Luc/PDE10A HEK293 cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours at 37°C, 5% CO2 seed_cells->incubate_24h prep_compounds Prepare Serial Dilutions of this compound incubate_24h->prep_compounds add_compounds Add Compounds to Cells prep_compounds->add_compounds incubate_6h Incubate for 6 hours at 37°C, 5% CO2 add_compounds->incubate_6h add_luciferase_reagent Add Luciferase Assay Reagent incubate_6h->add_luciferase_reagent incubate_lysis Incubate 5 min at RT (Lysis and Signal Development) add_luciferase_reagent->incubate_lysis read_luminescence Measure Luminescence incubate_lysis->read_luminescence analyze_data Calculate Fold Induction and Determine EC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for the cell-based CRE-Luciferase assay.

References

The Role of N-Methylbenzamide in the Advancement of Neurokinin-2 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the discovery and characterization of N-Methylbenzamide-based neurokinin-2 (NK2) receptor antagonists. The tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a variety of disorders, including respiratory and gastrointestinal conditions. This compound derivatives have emerged as a promising class of non-peptide antagonists for this receptor.

Introduction to Neurokinin-2 Receptor and this compound Antagonists

The neurokinin-2 (NK2) receptor is preferentially activated by the tachykinin neuropeptide neurokinin A (NKA). This activation triggers downstream signaling cascades that are implicated in smooth muscle contraction, inflammation, and pain transmission. Consequently, antagonists of the NK2 receptor are of significant therapeutic interest. The this compound scaffold has been successfully utilized to develop potent and selective NK2 receptor antagonists, such as SR 48968. These antagonists act as competitive inhibitors, blocking the binding of NKA to the NK2 receptor and thereby attenuating its physiological effects.[1]

Data Presentation: Quantitative Analysis of this compound Analogues

The following tables summarize the pharmacological data for a series of this compound analogues and other notable NK2 receptor antagonists. This data is crucial for understanding the structure-activity relationship (SAR) and for the selection of lead compounds in drug discovery programs.

Table 1: Potency of this compound Analogues Derived from SR 48968

CompoundSubstitutionpKb
SR 48968 -9.1[2]
Analogue 2 -9.1[2]
Analogue 3 p-Fluoro9.7[2]
Analogue 7 -9.4[2]
Analogue 8 -9.2[2]
Analogue 9 -9.5[2]

Table 2: In Vitro Activity of Selected NK2 Receptor Antagonists

CompoundAssay TypeReceptor/TissueMeasurementValue
SR 48968 Radioligand BindingHuman NK3 Receptor (CHO cells)IC50350 nM[3]
SR 48968 Phosphoinositide AccumulationCHO-hNK2 cellsIC500.74 nM[4]
MEN 11420 Radioligand Binding ([¹²⁵I]-NKA)Human NK2 Receptor (CHO cells)Ki2.5 ± 0.7 nM[5]
MEN 11420 Radioligand Binding ([³H]-SR 48968)Human NK2 Receptor (CHO cells)Ki2.6 ± 0.4 nM[5]
MEN 11420 Functional AssayRabbit Pulmonary ArterypKB8.6 ± 0.07[5]
MEN 11420 Functional AssayRat Urinary BladderpKB9.0 ± 0.04[5]
MEN 11420 Functional AssayHamster TracheaApparent pKB10.2 ± 0.14[5]
MEN 11420 Functional AssayMouse Urinary BladderApparent pKB9.8 ± 0.15[5]
Ibodutant Phosphoinositide AccumulationCHO-hNK2 cellsIC500.22 nM[4]
Nepadutant Phosphoinositide AccumulationCHO-hNK2 cellsIC5033 nM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the evaluation of this compound-based NK2 receptor antagonists.

Protocol 1: Synthesis of this compound-Based NK2 Receptor Antagonists (General Scheme)

A general synthetic route to this compound analogues involves the coupling of a substituted benzoic acid with a suitable amine precursor. For instance, the synthesis of SR 48968 analogues can be achieved through the reductive amination of a ketone intermediate with a primary amine, followed by acylation with the desired benzoyl chloride. Asymmetric synthesis methods are often employed to obtain the desired stereoisomer with optimal activity.[2]

Protocol 2: Ex Vivo Guinea Pig Trachea Contraction Assay

This functional assay assesses the ability of an antagonist to inhibit NKA-induced smooth muscle contraction.

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings (2-3 mm).

  • Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Contraction: Induce a submaximal contraction with an EC₅₀ concentration of NKA.

  • Antagonist Incubation: Once a stable contraction is achieved, add the this compound antagonist at various concentrations.

  • Data Acquisition: Record the changes in isometric tension. The inhibitory effect of the antagonist is determined by the reduction in the NKA-induced contraction.

  • Data Analysis: Calculate the pA₂ or pKb value to quantify the potency of the antagonist.

Protocol 3: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the NK2 receptor.

  • Membrane Preparation: Homogenize cells or tissues expressing the NK2 receptor in a cold buffer and centrifuge to isolate the cell membranes.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled NK2 receptor ligand (e.g., [³H]-SR 48968 or [¹²⁵I]-NKA), and varying concentrations of the unlabeled this compound test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: Calcium Mobilization Assay

This functional assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium, a downstream signaling event of NK2 receptor activation.

  • Cell Culture: Culture cells stably expressing the human NK2 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the this compound antagonist.

  • Agonist Stimulation: Add an EC₈₀ concentration of NKA to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the inhibition of the calcium response against the antagonist concentration.

Protocol 5: cAMP Assay

This assay is used to assess the potential coupling of the NK2 receptor to the Gs signaling pathway, although the primary pathway is Gq.

  • Cell Culture: Culture cells expressing the NK2 receptor.

  • Antagonist Pre-incubation: Pre-incubate the cells with the this compound antagonist.

  • Agonist Stimulation: Stimulate the cells with NKA in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Determine the IC₅₀ value by quantifying the inhibition of NKA-stimulated cAMP production.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for antagonist screening.

NK2_Signaling_Pathway cluster_cytosol Cytosol NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: NK2 Receptor Gq Signaling Pathway.

Antagonist_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Lead Optimization Start Start: Compound Library BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay Hit_Identification Hit Identification (Compounds with high affinity) BindingAssay->Hit_Identification FunctionalAssay Functional Assays (e.g., Calcium Mobilization) Hit_Identification->FunctionalAssay Active Hits Potency_Determination Potency Determination (Calculate IC50) FunctionalAssay->Potency_Determination Selectivity_Panel Selectivity Profiling (vs. NK1, NK3, etc.) Potency_Determination->Selectivity_Panel ExVivoAssay Ex Vivo Assays (e.g., Guinea Pig Trachea) Selectivity_Panel->ExVivoAssay Potent & Selective Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis ExVivoAssay->SAR_Analysis Lead_Candidate Lead Candidate Selection SAR_Analysis->Lead_Candidate

References

Application Notes and Protocols for the Synthesis of N-Methylbenzamide Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) analysis of N-Methylbenzamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antitubercular, and enzyme inhibitory properties. The following sections detail synthetic protocols, quantitative SAR data, and visualizations of relevant biological pathways to aid in the design and development of novel therapeutic agents.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzoyl and N-methyl groups. The following tables summarize quantitative data from SAR studies, providing a clear comparison of how structural modifications impact biological outcomes.

Anticancer Activity of 4-Methylbenzamide (B193301) Derivatives

A series of 4-methylbenzamide derivatives have been evaluated for their potential as protein kinase inhibitors, demonstrating varying degrees of anticancer activity against several cancer cell lines.[1][2]

Compound IDR Group on N-phenylR' Group (at 4-position)K562 (leukemia) IC50 (µM)HL-60 (leukemia) IC50 (µM)OKP-GS (cervical) IC50 (µM)
7 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)2,6-dichloropurine-9-yl2.271.424.56
9 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)2-chloro-6-methylpurine-9-yl> 50> 50> 50
10 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)2,6-dichloropurine-9-yl2.531.5224.77

Key SAR Observations: The nature of the substituent at the 4-position of the benzamide (B126) scaffold significantly influences the anticancer activity.[1] For instance, the presence of a 2,6-dichloropurine (B15474) moiety (compounds 7 and 10) leads to potent activity, while replacement with a 2-chloro-6-methylpurine group (compound 9) results in a dramatic loss of efficacy.[1][2]

Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide (B150088) Derivatives

A series of 2-methoxybenzamide derivatives have been synthesized and evaluated as inhibitors of the Hedgehog signaling pathway, a critical regulator in embryonic development and a target in cancer therapy.[3][4]

Compound IDRXGli-luc reporter IC50 (µM)
10 2-ClCH0.17 ± 0.06
11 2,4-Cl2CH0.53 ± 0.05
12 3-FCH0.79 ± 0.14
13 4-FCH0.34 ± 0.07
14 2-ClN0.05 ± 0.02
16 N0.08 ± 0.02
17 2-ClCH0.12 ± 0.06
18 2,4-Cl2CH0.26 ± 0.08
19 3-FCH0.31 ± 0.09
20 4-FCH0.25 ± 0.04
21 2-ClN0.03 ± 0.01
22 6-ClN0.15 ± 0.08
23 N0.07 ± 0.02
1 (Vismodegib) --0.02 ± 0.01
3 (Lead Compound) --0.18 ± 0.03

Key SAR Observations: The 2-methoxybenzamide scaffold serves as an effective connector.[3] Phenyl imidazole (B134444) analogues generally exhibit higher activity than their benzimidazole (B57391) counterparts.[4] The introduction of a nitrogen atom in the aryl ring (part B, denoted by X=N) and a 2-chloro substituent (R=2-Cl) on the terminal phenyl ring, as seen in compound 21 , leads to the most potent inhibition of the Hedgehog pathway, with an IC50 value of 0.03 µM.[3][4]

Experimental Protocols

The synthesis of this compound derivatives can be achieved through several established methods. Below are detailed protocols for common synthetic routes.

General Protocol 1: Amide Coupling of a Carboxylic Acid and an Amine

This is a widely used and versatile method for forming the amide bond.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Methylamine (B109427) hydrochloride (1.2 eq) or Methylamine solution

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)

  • Organic base (e.g., DIPEA or Et3N) (3.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.2 eq) and HOBt (if using EDC) (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the organic base (3.0 eq) followed by methylamine hydrochloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

General Protocol 2: Acyl Chloride and Amine Reaction

This method is suitable when the corresponding acyl chloride is readily available or can be synthesized from the carboxylic acid.

Part A: Synthesis of Substituted Benzoyl Chloride

  • To a round-bottom flask, add the substituted benzoic acid (1.0 eq) and a catalytic amount of DMF.

  • Slowly add thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) (2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude benzoyl chloride, which can be used in the next step without further purification.

Part B: Amide Formation

  • Dissolve the crude benzoyl chloride in an anhydrous aprotic solvent such as DCM or THF.

  • In a separate flask, dissolve methylamine (solution in THF or water) (2.0 eq) in the same solvent.

  • Cool the amine solution to 0 °C and slowly add the benzoyl chloride solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude this compound derivative.

  • Purify by recrystallization or column chromatography as needed.

General Protocol 3: Nickel-Catalyzed Aminocarbonylation

This method allows for the synthesis of N-methylbenzamides from aryl bromides and N-methylformamide.[5]

Materials:

  • Aryl bromide (1.0 eq)

  • N-methylformamide (3.0 eq)

  • Ni(OAc)2·4H2O (0.01 eq)

  • Phosphite (B83602) ligand (e.g., P(OPh)3) (0.01 eq)

  • NaOMe (2.0 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, combine Ni(OAc)2·4H2O (0.01 eq), the phosphite ligand (0.01 eq), and NaOMe (2.0 eq) in a reaction vessel.

  • Add the aryl bromide (1.0 eq) and N-methylformamide (3.0 eq).

  • Seal the vessel and heat the reaction mixture at 110 °C for 10-24 hours.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over MgSO4, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.[5]

Mandatory Visualizations

Synthetic Workflow for this compound Derivatives

The following diagram illustrates a general workflow for the synthesis of this compound derivatives via the amide coupling of a carboxylic acid and an amine.

Synthetic_Workflow Start Substituted Benzoic Acid Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Amine Methylamine Amine->Coupling Purification Purification (Chromatography) Workup->Purification Product This compound Derivative Purification->Product SAR Structure-Activity Relationship Studies Product->SAR

Caption: General synthetic workflow for this compound derivatives.

Hedgehog Signaling Pathway

This compound derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway. This pathway plays a crucial role in cell differentiation and proliferation.

Hedgehog_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Shh, Ihh, Dhh) PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes

Caption: Simplified diagram of the Hedgehog signaling pathway.

References

Application Notes and Protocols for N-Methylbenzamide in Condensation and Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-Methylbenzamide in key organic synthesis reactions, specifically focusing on condensation reactions via directed ortho-metalation and acylation reactions through transamidation. This document offers detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate the application of these methodologies in research and development settings.

Application 1: Directed ortho-Metalation of this compound for Condensation Reactions

Introduction:

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds.[1][2][3] this compound, possessing a tertiary amide group, serves as an excellent directed metalation group (DMG). The amide functionality coordinates with a strong organolithium base, such as n-butyllithium, to facilitate deprotonation specifically at the ortho position of the benzene (B151609) ring.[2][4] The resulting ortho-lithiated intermediate is a potent nucleophile that can readily undergo condensation reactions with various electrophiles, including aldehydes and ketones, to form ortho-substituted derivatives. This methodology provides a precise and efficient route to complex aromatic molecules that are valuable intermediates in medicinal chemistry and materials science.

Data Presentation: Condensation of ortho-Lithiated this compound

ElectrophileBase (Equivalents)SolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
Benzaldehyde (B42025)n-BuLi (1.2)THF-78 to RT2-42-(hydroxyphenylmethyl)-N-methylbenzamide84Inferred from[5][6]
Acetones-BuLi (1.2) / TMEDA (1.2)THF-78 to RT1-32-(1-hydroxy-1-methylethyl)-N-methylbenzamide~70-80Inferred from[6]

Experimental Protocol: Directed ortho-Metalation of this compound and Condensation with Benzaldehyde

This protocol describes the ortho-lithiation of this compound followed by condensation with benzaldehyde to synthesize 2-(hydroxyphenylmethyl)-N-methylbenzamide.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the this compound under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.2 eq) dropwise to the stirred solution while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add freshly distilled benzaldehyde (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction: Continue stirring at -78 °C for 2-4 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired product.

Mandatory Visualization:

DoM_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve this compound in anhydrous THF under N2 start->setup cool Cool to -78 °C setup->cool lithiation Add n-BuLi (ortho-lithiation) cool->lithiation electrophile Add Benzaldehyde (Condensation) lithiation->electrophile warm Warm to RT (Reaction completion) electrophile->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

Workflow for Directed ortho-Metalation and Condensation.

Application 2: Transamidation of this compound (Acylation)

Introduction:

Transamidation is a reaction where an amide exchanges its amino group with another amine. In this context, this compound can act as an acylating agent, transferring its benzoyl group to a different amine. This reaction is particularly useful when direct acylation with benzoyl chloride or benzoic acid is challenging. The use of a heterogeneous catalyst, such as aluminum oxide (Al₂O₃), facilitates this transformation under relatively mild conditions.[1][7][8] The amphoteric nature of Al₂O₃ is believed to activate the carbonyl group of the amide, making it more susceptible to nucleophilic attack by the incoming amine.[8][9][10] This method offers a practical approach for the synthesis of various N-substituted benzamides.

Data Presentation: Al₂O₃-Catalyzed Transamidation of this compound

AmineCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
n-OctylamineAl₂O₃ (5)Triethylamine (B128534)10030N-Octylbenzamide76[7][9]
BenzylamineAl₂O₃ (5)Triethylamine10030N-Benzylbenzamide85[7]
AnilineAl₂O₃ (5)Triethylamine10030N-Phenylbenzamide65[1][7]
o-ToluidineAl₂O₃ (5)Triethylamine10030N-(o-tolyl)benzamide70[7]

Experimental Protocol: Al₂O₃-Catalyzed Transamidation of this compound with n-Octylamine

This protocol details the synthesis of N-Octylbenzamide from this compound and n-octylamine using an aluminum oxide catalyst.[7][9]

Materials:

  • This compound

  • n-Octylamine

  • Aluminum oxide (Al₂O₃), calcined

  • Triethylamine

  • 2-Propanol

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol), n-octylamine (1.0 mmol), and calcined Al₂O₃ (5 mol%).

  • Solvent Addition: Add triethylamine (5 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C under reflux with continuous stirring for 30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 2-propanol (4 mL) to dissolve the amide products.

  • Catalyst Removal: Separate the Al₂O₃ catalyst by centrifugation or filtration.

  • Purification: Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain N-Octylbenzamide.

Mandatory Visualization:

Transamidation_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_rearrangement_elimination Rearrangement & Elimination cluster_product_formation Product Formation NMB This compound Activated_Complex Activated Complex (Carbonyl Activation) NMB->Activated_Complex Coordination Al2O3 Al2O3 Catalyst Al2O3->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Amine Primary Amine (R-NH2) Amine->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Methylamine Proton_Transfer->Elimination Product N-Substituted Benzamide Elimination->Product Catalyst_Regen Catalyst Regeneration Elimination->Catalyst_Regen

References

Application Note and Protocol for the Purification of N-Methylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylbenzamide is a chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. The purity of this compound is critical for the successful outcome of subsequent reactions and the quality of the final products. Recrystallization is a robust and efficient technique for purifying solid organic compounds like this compound. This method relies on the principle of differential solubility, where the target compound and its impurities exhibit different solubilities in a selected solvent system at varying temperatures. An ideal recrystallization solvent dissolves the compound to a great extent at high temperatures and only sparingly at low temperatures. This protocol provides a detailed procedure for the purification of this compound using a mixed solvent system of ethanol (B145695) and water.

Principle of Recrystallization

The fundamental principle of recrystallization is the purification of a solid substance by dissolving it in a suitable hot solvent and allowing the solution to cool slowly. As the solution cools, the solubility of the substance decreases, leading to the formation of highly ordered crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration. This compound is a polar compound due to its amide functional group and is soluble in polar solvents like ethanol but has limited solubility in water.[1] This makes an ethanol/water mixture an excellent solvent system for its recrystallization.

Physicochemical Data

A summary of the relevant physical and chemical properties of this compound is presented below. The melting point is a key indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.

PropertyValueReference
Molecular FormulaC₈H₉NO[2]
Molecular Weight135.16 g/mol
AppearanceWhite to pale cream crystalline solid[1][2]
Melting Point (pure)76-83 °C[2][3]
Solubility in Water< 1 mg/mL at 20 °C[4]
Solubility in Ethanol50 mg/mL (temperature not specified)
Solubility in Nonpolar SolventsLow (e.g., hexane, benzene)[1]

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to the solvent volumes may be necessary depending on the initial purity of the compound.

Materials and Equipment
  • Crude this compound (~5 g)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Powder funnel

  • Fluted filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Melting point apparatus

Procedure

1. Dissolution a. Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask containing a magnetic stir bar. b. Add approximately 15-20 mL of ethanol to the flask. c. Gently heat the mixture on a hot plate with constant stirring. d. Continue to add ethanol in small portions (1-2 mL at a time) until the this compound completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve full dissolution to ensure a good yield.

2. Hot Filtration (Optional) a. This step is necessary only if insoluble impurities (e.g., dust, solid particles) are visible in the hot solution. b. If required, preheat a second Erlenmeyer flask (250 mL) containing a boiling chip and a small amount of ethanol on the hot plate. c. Place a powder funnel with fluted filter paper into the neck of the preheated flask. d. Quickly pour the hot this compound solution through the fluted filter paper. The preheating of the apparatus prevents premature crystallization of the product in the funnel.

3. Crystallization a. Remove the flask containing the clear, hot solution from the heat source. b. Slowly add hot deionized water dropwise to the hot ethanol solution while stirring. Water acts as an anti-solvent. c. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated. d. If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol until the solution just becomes clear again. e. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals. f. Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

4. Isolation of Crystals a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of a cold ethanol/water mixture. b. Connect the Buchner flask to a vacuum source and turn on the vacuum. c. Swirl the flask containing the crystals to create a slurry and pour it into the center of the Buchner funnel. d. Use a spatula to transfer any remaining crystals from the flask.

5. Washing the Crystals a. With the vacuum still on, wash the crystals in the funnel with a small amount (5-10 mL) of ice-cold deionized water or a cold ethanol/water mixture. This will remove any soluble impurities adhering to the crystal surfaces. b. Be brief with the washing, as the product may dissolve to some extent even in the cold solvent.

6. Drying the Crystals a. Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and help dry them. b. Transfer the purified crystals from the funnel to a pre-weighed watch glass. c. Spread the crystals evenly on the watch glass and allow them to air dry completely. Drying can be expedited by placing the watch glass in a desiccator or a low-temperature oven (e.g., 40-50 °C).

7. Purity Assessment a. Once the crystals are completely dry, weigh them to calculate the percent recovery. b. Determine the melting point of the purified this compound. A pure sample should exhibit a sharp melting range that falls within the literature values (e.g., 77-82 °C).[2][3]

Workflow Diagram

The following diagram illustrates the logical steps of the recrystallization protocol.

Recrystallization_Workflow start_end start_end process_step process_step decision decision io_step io_step A Start: Crude This compound B Dissolve in minimum hot ethanol A->B C Insoluble impurities present? B->C D Hot Gravity Filtration C->D Yes E Add hot water (anti-solvent) until cloudy C->E No D->E F Cool slowly to room temperature E->F G Cool in ice bath F->G H Collect crystals by vacuum filtration G->H I Wash with ice-cold solvent H->I J Dry purified crystals I->J K End: Pure This compound J->K

Caption: Workflow for the purification of this compound by recrystallization.

References

N-Methylbenzamide: A Versatile Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: N-Methylbenzamide, a simple amide derivative of benzoic acid, serves as a crucial and versatile building block in the synthesis of a diverse range of agrochemicals. Its chemical structure provides a robust scaffold that can be readily modified to develop novel herbicides, insecticides, and fungicides. The presence of the methylamino and carbonyl groups allows for a variety of chemical transformations, enabling the creation of complex molecules with specific biological activities. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in the agrochemical industry.

Application in Herbicide Synthesis

This compound derivatives, particularly N-benzylbenzamides, have emerged as a significant class of herbicides. These compounds typically act as pigment synthesis inhibitors, leading to a characteristic "whitening effect" on susceptible weeds.

Mechanism of Action: N-benzylbenzamide-based herbicides interfere with the carotenoid biosynthesis pathway in plants.[1] Carotenoids are essential pigments that protect chlorophyll (B73375) from photooxidation. By inhibiting enzymes in this pathway, such as phytoene (B131915) desaturase (PDS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD), these herbicides prevent the formation of carotenoids. The absence of carotenoids leads to the rapid degradation of chlorophyll in the presence of sunlight, resulting in bleaching of the plant tissues and eventual death.[1][2]

Featured Herbicide: N-Benzyl-N-methylbenzamide Derivatives

N-benzyl-N-methylbenzamide derivatives have shown high herbicidal activity against a broad spectrum of weeds, including those resistant to other herbicide classes like ALS inhibitors, PSII inhibitors, ACCase inhibitors, and EPSP synthase inhibitors.[3]

Logical Workflow for Herbicide Discovery using Scaffold Hopping:

The this compound scaffold can be utilized in a "scaffold hopping" approach to discover new herbicidal compounds. This involves replacing a core part of a known herbicide with the benzamide (B126) moiety while aiming to retain or improve biological activity and optimize other properties like safety and environmental profile.

cluster_0 Scaffold Hopping Strategy KnownHerbicide Known Herbicide (e.g., Picolinamide derivative) ScaffoldAnalysis Identify Key Pharmacophore and Scaffold KnownHerbicide->ScaffoldAnalysis LeadGeneration Generate Novel Benzamide Derivatives ScaffoldAnalysis->LeadGeneration NMB_Scaffold This compound Scaffold NMB_Scaffold->LeadGeneration SAR_Optimization Structure-Activity Relationship (SAR) Optimization LeadGeneration->SAR_Optimization Candidate Optimized Herbicide Candidate SAR_Optimization->Candidate

Caption: A logical workflow demonstrating the use of the this compound scaffold in a scaffold hopping strategy for the discovery of novel herbicides.

Application in Insecticide Synthesis

The benzamide structure is a key component in a class of insecticides known as benzoylphenylureas (BPUs). These compounds act as insect growth regulators (IGRs) by disrupting the molting process in insects.

Mechanism of Action: Benzoylphenylurea (B10832687) insecticides inhibit the synthesis of chitin (B13524), a major component of the insect exoskeleton.[4][5] Specifically, they are believed to interfere with the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine into chitin chains.[4] This disruption of chitin formation leads to a weakened and malformed cuticle. As a result, insects are unable to successfully molt, leading to mortality during this vulnerable stage of their life cycle.[5] BPUs are particularly effective against the larval stages of many insect pests.[5]

Featured Insecticide Class: Benzoylphenylureas

While the direct synthesis of all commercial BPUs may not start from this compound itself, the N-benzoyl moiety is the core active component. The synthesis of related benzamides is illustrative of the chemical transformations involved.

Quantitative Data on Benzoylphenylurea Insecticide Efficacy:

The following table summarizes the efficacy of several benzoylphenylurea insecticides against the lace bug, Leptopharsa gibbicarina.

InsecticideTarget PestLC50 (ppm)Reference
NovaluronLeptopharsa gibbicarina nymphs0.33[6]
TeflubenzuronLeptopharsa gibbicarina nymphs0.24[6]
LufenuronLeptopharsa gibbicarina nymphs0.17[6]
TriflumuronLeptopharsa gibbicarina nymphs0.42[6]

Application in Fungicide Synthesis

This compound and its derivatives are also utilized as precursors for the synthesis of potent fungicides. These compounds often exhibit broad-spectrum activity against various phytopathogenic fungi.

Mechanism of Action: The precise mechanism of action for many benzamide-derived fungicides can vary depending on the overall structure of the molecule. However, a common target is the fungal respiratory chain. For example, some benzamide fungicides are known to inhibit succinate (B1194679) dehydrogenase (SDHI), a key enzyme complex in the mitochondrial electron transport chain, thereby disrupting cellular energy production.

Featured Fungicide: N-[2-hydroxy-3,3-dimethyl-2-((1H-1,2,4-triazol-1-yl)methyl)butyl]benzamide Derivatives

A series of novel N-[2-hydroxy-3,3-dimethyl-2-((1H-1,2,4-triazol-1-yl)methyl)butyl]benzamide derivatives have demonstrated significant in vitro antifungal activities against a range of plant pathogenic fungi.[3][7][8][9]

Quantitative Data on Fungicidal Activity:

The table below presents the median effective concentration (EC50) values for selected benzamide derivatives against various phytopathogenic fungi.

CompoundFungal SpeciesEC50 (µg/mL)Reference
Derivative 6hAlternaria alternata1.77[3][9]
Myclobutanil (Control)Alternaria alternata6.23[3][9]
Derivative 6kMagnaporthe grisea0.98[3][9]
Derivative 6kAlternaria solani1.22[3][9]
Derivative 6kFusarium graminearum1.05[3][9]
Derivative 6kCurvularia lunata6.71[3][9]
Derivative 6eAlternaria solani1.90[3][9]
Derivative 6iAlternaria solani5.44[3][9]

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory method for the synthesis of this compound from benzoic acid.

cluster_1 Synthesis of this compound start Start: Benzoic Acid step1 React with Thionyl Chloride or Oxalyl Chloride in DCM with catalytic DMF at 0°C to rt start->step1 intermediate Intermediate: Benzoyl Chloride step1->intermediate step2 React with Methylamine (B109427) (in THF) and Triethylamine (B128534) in DCM at 0°C to rt intermediate->step2 workup Aqueous Workup: Add water, separate layers, wash with NaHCO3 and brine step2->workup purification Purification: Dry over Na2SO4, concentrate, and purify by column chromatography workup->purification end Product: This compound purification->end

Caption: A workflow diagram for the synthesis of this compound from benzoic acid.

Materials:

  • Benzoic acid

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), catalytic amount

  • Oxalyl chloride or Thionyl chloride

  • Methylamine (2 M solution in THF)

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) for elution

Procedure:

  • Acid Chloride Formation:

    • To a round-bottom flask containing benzoic acid (1.0 eq) and a catalytic amount of DMF, add anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.3 eq) or thionyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Concentrate the mixture under reduced pressure to obtain the crude benzoyl chloride.

  • Amidation:

    • In a separate flask, add anhydrous DCM, a catalytic amount of DMAP, methylamine solution (1.3 eq), and triethylamine (1.4 eq).

    • Cool this mixture to 0°C.

    • Dissolve the crude benzoyl chloride from the previous step in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Add water to the reaction mixture and separate the organic layer.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in hexane as eluent) to yield this compound.[1]

Synthesis of N-Benzylbenzamide (A model for herbicidal derivatives)

This protocol outlines the synthesis of N-benzylbenzamide, a representative compound of the N-benzylbenzamide class of herbicides.

Materials:

Procedure:

  • To a stirred solution of iodine (1.2 eq) in CH2Cl2 at 0°C, add triphenylphosphine (1.2 eq) in one portion.

  • Add benzoic acid (1.0 eq) and continue stirring for 5 minutes.

  • Add triethylamine (2.0 eq) and stir for another 5 minutes.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Allow the solution to warm to room temperature and stir for an additional 10 minutes.

  • Concentrate the crude mixture under reduced pressure.

  • Purify the residue by column chromatography using a gradient of ethyl acetate in hexane (e.g., 10-40%) to afford N-benzylbenzamide. A typical yield for this reaction is high, often around 99%.

This compound and its derivatives represent a valuable and versatile platform for the development of new agrochemicals. The straightforward synthesis of the benzamide core and the ability to introduce a wide range of functional groups allow for the fine-tuning of biological activity against various pests, including weeds, insects, and fungi. The examples provided herein demonstrate the potential of this chemical class in addressing the ongoing challenges in crop protection. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore the full potential of this important scaffold in modern agriculture.

References

Application Notes and Protocols for the Scalable Synthesis of N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzamide is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is of significant interest to the chemical and pharmaceutical industries. These application notes provide detailed protocols for three primary scalable synthesis routes of this compound, a comprehensive comparison of these methods, and scalable purification procedures.

Data Presentation: Comparison of Scalable Synthesis Routes

The following table summarizes the key quantitative and qualitative parameters for the three primary synthesis routes, providing a basis for selecting the most appropriate method for a given scale and set of process constraints.

ParameterMethod 1: From Benzoyl ChlorideMethod 2: From Benzoic AcidMethod 3: From Methyl Benzoate (B1203000)
Primary Reactants Benzoyl Chloride, Methylamine (B109427)Benzoic Acid, Thionyl Chloride, MethylamineMethyl Benzoate, Methylamine
Reported Yield High (typically >90%)Very High (up to 97.5% for related compounds)[1]High (up to 91%)[2]
Reaction Conditions Ambient temperature, atmospheric pressureRoom temperature for acid chloride formation; controlled addition of methylamineElevated temperature (60-150°C) and pressure (2-12 bar)[2]
Key Byproducts Hydrochloric acid (neutralized with a base)Sulfur dioxide, Hydrochloric acidMethanol[2]
Scalability Good; suitable for batch processing.Excellent; amenable to one-pot synthesis and continuous flow.Excellent; particularly suited for industrial-scale batch or continuous processing.[2]
Reagent Cost Benzoyl chloride is moderately priced.Benzoic acid and thionyl chloride are relatively inexpensive.Methyl benzoate is a cost-effective raw material.
Safety Considerations Benzoyl chloride is corrosive and lachrymatory.Thionyl chloride is highly corrosive and toxic.Requires handling of gaseous methylamine and operation at elevated pressure.
Purification Aqueous workup followed by crystallization or distillation.Quenching, extraction, followed by crystallization or distillation.Distillation to remove methanol (B129727) and excess methylamine, followed by crystallization.[2]
Green Chemistry Aspects Generates salt waste from neutralization.Generates gaseous byproducts (SO2, HCl) that require scrubbing.Methanol byproduct can be recovered and recycled.[2]

Experimental Protocols

Method 1: Synthesis of this compound from Benzoyl Chloride

This method, a classic Schotten-Baumann reaction, is a high-yielding and straightforward approach suitable for laboratory and pilot-scale synthesis.[1]

Reaction Scheme:

  • C6H5COOH + SOCl2 -> C6H5COCl + SO2 + HCl

  • C6H5COCl + 2 CH3NH2 -> C6H5CONHCH3 + CH3NH3Cl

C6H5COOCH3 + CH3NH2 -> C6H5CONHCH3 + CH3OH

Caption: General experimental workflows for the scalable synthesis of this compound.

Logical Relationship of Synthesis Pathways

synthesis_pathways benzoic_acid Benzoic Acid benzoyl_chloride Benzoyl Chloride benzoic_acid->benzoyl_chloride + SOCl2 methyl_benzoate Methyl Benzoate benzoic_acid->methyl_benzoate + CH3OH, H+ n_methylbenzamide This compound benzoyl_chloride->n_methylbenzamide + Methylamine methyl_benzoate->n_methylbenzamide + Methylamine (High T & P) methylamine Methylamine

Caption: Interrelationship of starting materials for this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylbenzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound with a high yield?

A1: The most prevalent and dependable method is the Schotten-Baumann reaction, which involves the acylation of methylamine (B109427) with benzoyl chloride.[1][2] This reaction is typically performed in a two-phase system (an organic solvent and water) in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

Q2: Why is the addition of a base crucial in the reaction between benzoyl chloride and methylamine?

A2: The reaction between benzoyl chloride and methylamine produces hydrochloric acid (HCl) as a byproduct.[3] Methylamine, being a base, can react with the generated HCl to form methylammonium (B1206745) chloride. This salt is no longer nucleophilic and cannot react with benzoyl chloride, thus reducing the yield.[4][5] An added base, such as sodium hydroxide (B78521), neutralizes the HCl as it forms, preserving the free methylamine to continue reacting with the benzoyl chloride.[2][5]

Q3: My reaction yield is consistently low. What are the common causes?

A3: Low yields in this compound synthesis can stem from several factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by any moisture present in the reactants or solvents to form benzoic acid, which will not participate in the amide formation.[4]

  • Protonation of Methylamine: As mentioned in Q2, if the generated HCl is not effectively neutralized, it will protonate the starting methylamine, rendering it unreactive.[6]

  • Inadequate Mixing: In a biphasic Schotten-Baumann reaction, vigorous stirring is essential to ensure maximum contact between the reactants in the organic phase and the base in the aqueous phase.[6]

  • Incorrect Stoichiometry: An improper molar ratio of benzoyl chloride to methylamine can lead to incomplete conversion.[4]

  • Losses during Workup and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.[4]

Q4: What are the common impurities I should look out for in my crude this compound product?

A4: Common impurities include:

  • Benzoic Acid: Formed from the hydrolysis of unreacted benzoyl chloride.[4]

  • Unreacted Benzoyl Chloride: If the reaction does not go to completion.

  • Unreacted Methylamine (as a salt): If not properly removed during workup.

  • N,N-Dimethylbenzamide: This can be a potential byproduct if there are impurities in the starting materials or under certain reaction conditions, though less common in this specific synthesis.

Q5: How can I effectively purify the crude this compound?

A5: Purification can typically be achieved through the following methods:

  • Washing: The crude product can be washed with a dilute acid solution to remove any unreacted methylamine, followed by a wash with a dilute base (like sodium bicarbonate solution) to remove benzoic acid.[4]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., water, or a mixture of organic solvents like ethyl acetate/hexane) is a highly effective method for obtaining pure this compound.[7]

  • Column Chromatography: For very impure samples or to separate close-running impurities, silica (B1680970) gel column chromatography can be employed.[7][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Solutions
Moisture in Reaction Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.[4]
Ineffective HCl Neutralization Use a suitable base (e.g., NaOH, pyridine) in at least a stoichiometric amount to the benzoyl chloride.[5][9] Ensure vigorous stirring in a biphasic system to facilitate neutralization.[6]
Suboptimal Reaction Temperature The reaction is often exothermic.[] It's recommended to start at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[11]
Incorrect Reagent Stoichiometry Ensure an appropriate molar ratio of methylamine to benzoyl chloride. A slight excess of the amine can sometimes be used to ensure complete consumption of the acylating agent.[6]
Inefficient Mixing Use a magnetic stirrer with a stir bar that is appropriately sized for the reaction flask to ensure the reaction mixture is well-emulsified.[6]
Issue 2: Presence of Significant Impurities
Observed Impurity Potential Cause Solution
Benzoic Acid Hydrolysis of benzoyl chloride due to moisture.[4]Use anhydrous conditions. During workup, wash the organic layer with a saturated sodium bicarbonate solution to convert benzoic acid to the water-soluble sodium benzoate, which can then be separated in the aqueous layer.[4]
Unreacted Benzoyl Chloride Incomplete reaction.Increase reaction time or gently warm the reaction mixture. Ensure adequate mixing. Use a slight excess of methylamine.
High-Melting Point, Insoluble White Solid Possible formation of a diacylated byproduct (less common with methylamine but possible with other primary amines).[4]Control the stoichiometry carefully, avoiding a large excess of benzoyl chloride. Add the benzoyl chloride dropwise to the amine solution to maintain a low concentration of the acylating agent.[4]

Experimental Protocols

Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • Benzoyl chloride

  • Methylamine (e.g., 40% solution in water)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in water and cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Slowly add a solution of sodium hydroxide to the methylamine solution while maintaining the temperature below 10 °C.

  • Acylation: Dissolve benzoyl chloride in an equal volume of dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred, cooled methylamine solution over 30-60 minutes. A white precipitate of this compound should form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethyl acetate/hexane mixture) to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_amine Prepare Methylamine Solution reaction Acylation at 0-5°C prep_amine->reaction prep_base Prepare NaOH Solution prep_base->reaction prep_acyl Prepare Benzoyl Chloride Solution prep_acyl->reaction separation Phase Separation reaction->separation wash_acid Wash with Dilute HCl separation->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine drying Dry Organic Layer wash_brine->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_investigation Initial Checks cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Low Yield of this compound check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_setup Verify Reaction Setup (Stirring, Temperature Control) start->check_setup hydrolysis Suspect Benzoyl Chloride Hydrolysis? check_reagents->hydrolysis protonation Suspect Methylamine Protonation? check_setup->protonation workup_loss Investigate Workup & Purification Losses check_setup->workup_loss hydrolysis->protonation No dry_reagents Use Anhydrous Solvents & Oven-Dried Glassware hydrolysis->dry_reagents Yes protonation->workup_loss No optimize_base Ensure Sufficient Base & Vigorous Stirring protonation->optimize_base Yes optimize_workup Optimize Extraction & Recrystallization Solvents workup_loss->optimize_workup Yes

Caption: Troubleshooting logic for low yield of this compound.

References

common side reactions in the synthesis of N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of methylamine (B109427) with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The two most common side reactions are:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water present in the reaction mixture to form benzoic acid.[3] This is often due to the use of non-anhydrous solvents or reagents.

  • Diacylation of Methylamine: An excess of benzoyl chloride can lead to the formation of the N,N-dibenzoylmethylamine byproduct, where the nitrogen of the initially formed this compound is acylated a second time.[4]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[5] For more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[2][6][7]

Q4: What is the best way to purify the crude this compound?

A4: Purification typically involves an initial workup to remove the bulk of impurities, followed by recrystallization or column chromatography. A common workup procedure includes washing the organic layer with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities like benzoic acid.[8] Subsequent recrystallization from a suitable solvent system (e.g., water or ethanol (B145695)/water) can yield highly pure this compound.[4] For separating the product from less polar byproducts like N,N-dibenzoylmethylamine, column chromatography is effective.[9]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. Monitor the reaction by TLC until the limiting reagent is consumed.[5]- Ensure efficient stirring to maximize contact between reactants, especially in a biphasic system.
Hydrolysis of Benzoyl Chloride - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.- Add the benzoyl chloride to the reaction mixture at a controlled rate, preferably at a low temperature (0-5 °C), to minimize its exposure to any residual moisture before it reacts with the methylamine.[4]
Loss of Product During Workup - When performing a basic wash, avoid overly vigorous shaking which can lead to emulsion formation.- During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.[4]

Issue 2: Presence of Significant Impurities in the Final Product

Impurity Identification Prevention Removal
Unreacted Benzoyl Chloride - Sharp, irritating odor.- Can be visualized on TLC.- Use a slight excess of methylamine (e.g., 1.1 equivalents) to ensure complete consumption of the benzoyl chloride.- Can be quenched during workup by adding a small amount of aqueous base.
Benzoic Acid - Acidic to litmus/pH paper.- Can be identified by HPLC or GC-MS.[6][7]- Use anhydrous reaction conditions.[3]- Wash the crude product in an organic solvent with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer.[8]
N,N-Dibenzoylmethylamine - Higher melting point and less polar than this compound.- Can be identified by HPLC or GC-MS.[5][6]- Use a stoichiometric or slight excess of methylamine relative to benzoyl chloride.[4]- Add the benzoyl chloride slowly and at a low temperature to the methylamine solution.[4]- Separation can be achieved by column chromatography on silica (B1680970) gel, eluting with a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).[9]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in this compound Synthesis (Representative Data)

Molar Ratio (Benzoyl Chloride : Methylamine) This compound Yield (%) Benzoic Acid (%) N,N-Dibenzoylmethylamine (%)
1 : 1.285510
1 : 180515
1.2 : 170525

Note: This data is representative and actual results may vary based on specific reaction conditions.

Table 2: Effect of Reaction Temperature on this compound Yield (Representative Data)

Temperature (°C) Reaction Time (h) This compound Yield (%) Notes
0 - 5290Controlled addition of benzoyl chloride is crucial to manage the exothermic reaction.
25 (Room Temp)185Faster reaction rate, but may lead to a slight increase in side products if addition is not controlled.
500.575Increased rate of side reactions, particularly hydrolysis of benzoyl chloride.

Note: This data is representative and actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • Methylamine (40% solution in water)

  • Benzoyl chloride

  • Sodium hydroxide (B78521) (10% aqueous solution)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, separatory funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine methylamine solution (1.1 equivalents) and 10% sodium hydroxide solution.

  • Dissolve benzoyl chloride (1.0 equivalent) in dichloromethane.

  • Add the benzoyl chloride solution dropwise to the stirred methylamine solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to confirm the consumption of benzoyl chloride.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Deionized water or Ethanol/water mixture

  • Erlenmeyer flask, hot plate, Büchner funnel

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water (or ethanol for less soluble impurities) to just dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold water and allow them to air dry.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Methylamine Methylamine Reaction_Vessel Schotten-Baumann Reaction Methylamine->Reaction_Vessel Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction_Vessel Crude_Product Crude This compound Reaction_Vessel->Crude_Product Quench Washing Basic Wash (e.g., NaHCO3) Crude_Product->Washing Drying Drying (e.g., MgSO4) Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Column_Chromatography Column Chromatography Drying->Column_Chromatography Purified_Product Pure This compound Recrystallization->Purified_Product Column_Chromatography->Purified_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reactions Benzoyl_Chloride Benzoyl_Chloride N_Methylbenzamide This compound (Desired Product) Benzoyl_Chloride->N_Methylbenzamide + Methylamine Benzoic_Acid Benzoic Acid (Hydrolysis Byproduct) Benzoyl_Chloride->Benzoic_Acid + H2O Diacylated_Product N,N-Dibenzoylmethylamine (Diacylation Byproduct) Benzoyl_Chloride->Diacylated_Product Methylamine Methylamine Methylamine->N_Methylbenzamide N_Methylbenzamide->Diacylated_Product + Benzoyl Chloride (Excess) Water H2O (Moisture) Water->Benzoic_Acid

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: N-Methylbenzamide Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with N-Methylbenzamide amidation reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound amidation reaction failed, and I've recovered most of my starting benzoic acid. What went wrong?

This is a classic sign of a failed carboxylic acid activation step. For an amidation reaction to proceed, the carboxylic acid needs to be converted into a more reactive electrophile that the amine can attack. The direct reaction between a carboxylic acid and an amine is generally very slow as it tends to form a non-reactive ammonium (B1175870) carboxylate salt.

Potential causes for activation failure include:

  • Ineffective or Degraded Coupling Reagent: The coupling reagent may not be potent enough for your specific needs or it may have degraded due to improper storage, especially if it is sensitive to moisture.

  • Hydrolysis of the Activated Intermediate: The presence of water can quench the activated carboxylic acid intermediate, converting it back to the starting material. Ensure you are using anhydrous solvents and have thoroughly dried your glassware.[1]

  • Suboptimal Reaction Conditions: The activation step might require more time or a different temperature to proceed efficiently.

Q2: The reaction is very slow or seems to have stalled. What can I do to improve the reaction rate?

A sluggish reaction can be attributed to several factors:

  • Insufficiently Reactive Amine: If your amine is a poor nucleophile (e.g., an aniline (B41778) with electron-withdrawing groups), the reaction will be slow. Increasing the reaction temperature can help to overcome this.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the reaction rate can be significantly reduced. In such cases, switching to a more powerful coupling reagent like HATU or HCTU, which form highly reactive esters, can be beneficial.[2]

  • Poor Solubility: If the reactants are not fully dissolved in the solvent, the reaction rate will be limited. Consider switching to a solvent in which all components are fully soluble, such as DMF.

  • Inadequate Base: A sufficient amount of a non-nucleophilic base, like diisopropylethylamine (DIPEA), is crucial to neutralize any acid generated during the reaction and to deprotonate the amine if it is used as a salt.

Q3: I'm observing multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

Byproduct formation is a common issue in amidation reactions. Some potential side reactions include:

  • N-Acylurea Formation: When using carbodiimide (B86325) coupling reagents like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove. The addition of additives like HOBt or Oxyma can suppress this side reaction by trapping the intermediate to form a more stable active ester.

  • Hydrolysis of the Acyl Chloride: If you are using an acyl chloride intermediate, any moisture in the reaction will lead to the formation of the corresponding carboxylic acid.[3]

  • Reaction with Solvent: Some solvents can react with the activated species. It is advisable to use non-reactive, aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[3]

  • Diacylation of the Amine: With primary amines, there is a possibility of forming a diacylated product, especially if an excess of the activated carboxylic acid is used.

To minimize side reactions, ensure anhydrous conditions, use appropriate stoichiometry of reactants, and consider the use of additives with your coupling reagent.

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No product formation, starting materials recoveredFailed activation of the carboxylic acid.- Use a fresh, high-purity coupling reagent.- Ensure strictly anhydrous conditions (dry solvents, inert atmosphere).- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[2]
Low yield of desired amideIncomplete reaction.- Increase reaction time and/or temperature.- Ensure proper stoichiometry of reagents (typically 1.1-1.5 equivalents of coupling agent and base).- Check the nucleophilicity of the amine; less reactive amines may require more forcing conditions.
Significant amount of unreacted starting amineInsufficient activated carboxylic acid.- Check for degradation or hydrolysis of the coupling agent.- Ensure the carboxylic acid is fully dissolved before adding the coupling agent.
Product loss during workupThe product may be partially soluble in the aqueous phase.- Adjust the pH of the aqueous phase to ensure the amide is neutral and less water-soluble.- Perform multiple extractions with the organic solvent.
Presence of Impurities
Symptom Possible Cause Suggested Solution
An impurity with a mass corresponding to the N-acylurea adductRearrangement of the O-acylisourea intermediate (with carbodiimide reagents).- Add HOBt or Oxyma to the reaction mixture along with the carbodiimide.
Presence of benzoic acid in the final productHydrolysis of the activated intermediate or acyl chloride.- Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
A byproduct with a higher molecular weight than the desired productDiacylation of the primary amine.- Use a slight excess of the amine relative to the carboxylic acid.
Difficult to remove solvent residues (e.g., DMF, DMSO)High boiling point of the solvent.- During workup, wash the organic layer multiple times with water or brine to remove DMF or DMSO.[4]

Data Presentation

Comparison of Common Coupling Reagents for Amidation
Coupling ReagentReagent TypeRelative ReactivityCommon AdditivesKey AdvantagesPotential Issues
EDC (or DCC, DIC)CarbodiimideModerateHOBt, OxymaWater-soluble byproducts (for EDC), cost-effective.Can lead to N-acylurea formation, racemization risk.
HATU Uronium/AminiumVery HighNone neededHigh efficiency, low racemization, good for hindered substrates.[2]Higher cost, byproduct can be difficult to remove.
HBTU/TBTU Uronium/AminiumHighNone neededEfficient and widely used.Can cause guanidinylation of the amine.
PyBOP PhosphoniumHighNone neededEffective for many systems.Can be less efficient for sterically hindered couplings.
COMU Uronium/AminiumVery HighNone neededHighly reactive, water-soluble byproducts.Higher cost.

Experimental Protocols

Protocol 1: this compound Synthesis using EDC/HOBt

This protocol describes a general procedure for the synthesis of this compound from benzoic acid and methylamine (B109427) using EDC and HOBt.

Materials:

  • Benzoic acid (1.0 eq)

  • Methylamine (solution in THF or as hydrochloride salt, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq, use if methylamine hydrochloride is the starting material)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add methylamine (1.1 eq). If using methylamine hydrochloride, add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to obtain pure this compound.

Protocol 2: Workup Procedure for Amidation Reactions

A proper workup is crucial to remove unreacted reagents and byproducts.

  • Quenching: If necessary, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with:

    • A dilute acid (e.g., 1M HCl or 5% citric acid solution) to remove unreacted amine and basic byproducts.

    • A dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.

    • Brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Start Failed this compound Amidation TLC_Analysis TLC/LC-MS Analysis Start->TLC_Analysis Recovered_Acid Mainly Starting Acid Recovered TLC_Analysis->Recovered_Acid High spot for benzoic acid Slow_Reaction Slow/Incomplete Reaction TLC_Analysis->Slow_Reaction Spots for both starting materials and product Byproducts Multiple Byproducts TLC_Analysis->Byproducts Multiple new spots Activation_Failure Activation Failure Recovered_Acid->Activation_Failure Hydrolysis Hydrolysis of Intermediate Recovered_Acid->Hydrolysis Poor_Nucleophile Poor Amine Nucleophilicity Slow_Reaction->Poor_Nucleophile Steric_Hindrance Steric Hindrance Slow_Reaction->Steric_Hindrance Side_Reactions Side Reactions Byproducts->Side_Reactions Change_Reagent Change Coupling Reagent (e.g., to HATU) Activation_Failure->Change_Reagent Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Increase_Temp Increase Temperature/Time Poor_Nucleophile->Increase_Temp Steric_Hindrance->Change_Reagent Add_Additive Use Additives (HOBt/Oxyma) Side_Reactions->Add_Additive Optimize_Stoichiometry Optimize Stoichiometry Side_Reactions->Optimize_Stoichiometry

Caption: Troubleshooting workflow for failed amidation reactions.

Amidation_Workflow cluster_reagents Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid Benzoic Acid Activation Activate Acid (Coupling Reagent + Base) Acid->Activation Amine Methylamine Coupling Amine Addition & Coupling Amine->Coupling Activation->Coupling Extraction Aqueous Workup (Acid/Base Washes) Coupling->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Optimizing N-Methylbenzamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The three most prevalent methods for synthesizing this compound are:

  • From Methyl Benzoate (B1203000) and Methylamine (B109427): This method involves the aminolysis of an ester and is often favored for its cost-effective starting materials.[1]

  • From Benzoyl Chloride and Methylamine: A rapid and often high-yielding method involving the acylation of an amine with an acid chloride.[2][3]

  • From Benzoic Acid and Methylamine using a Coupling Agent: This direct amidation avoids the need to prepare an acid chloride but requires a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).[4][5]

Q2: I am getting a low yield in my this compound synthesis. What are the common causes?

A2: Low yields can arise from several factors depending on the synthetic route. Common causes include incomplete reactions, side product formation, and loss of product during workup and purification. For reactions involving benzoyl chloride, hydrolysis of the starting material due to moisture is a frequent issue.[6] In coupling agent-mediated reactions, the quality of the coupling agent and anhydrous conditions are critical.

Q3: What are the typical byproducts I might encounter and how can I minimize them?

A3: Common byproducts include:

  • Unreacted Starting Materials: Benzoic acid, methyl benzoate, or benzoyl chloride may remain if the reaction does not go to completion.

  • Benzoic Acid: Can form from the hydrolysis of benzoyl chloride or methyl benzoate.[7]

  • N,N-Dimethylbenzamide: This can be a byproduct if dimethylamine (B145610) is present as an impurity in the methylamine source.

  • Dicyclohexylurea (DCU): In DCC-mediated couplings, this is a common byproduct that is often insoluble in the reaction solvent and can be removed by filtration.

To minimize byproducts, ensure the use of pure reagents, maintain anhydrous conditions where necessary, and optimize reaction stoichiometry and time.

Q4: How can I effectively purify my crude this compound?

A4: The primary methods for purifying this compound are:

  • Recrystallization: A common and effective technique. The choice of solvent is crucial, with ethanol/water mixtures often being suitable.[8][9][10][11][12] The crude product is dissolved in a minimum of hot solvent and allowed to cool slowly to form pure crystals.[8][9][10][11][12]

  • Column Chromatography: Useful for removing impurities with different polarities from the product.

  • Aqueous Workup: Washing the crude product with a dilute acid solution can remove unreacted methylamine, while a dilute base wash (e.g., sodium bicarbonate solution) can remove acidic impurities like benzoic acid.[7]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material (all methods) Insufficient reaction time or temperature.Increase the reaction time or temperature and monitor the reaction progress by TLC or GC.
Poor quality of reagents.Use fresh, high-purity starting materials and solvents. Ensure anhydrous conditions if required.
Low yield specifically in the benzoyl chloride method Hydrolysis of benzoyl chloride.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the benzoyl chloride slowly to a cooled solution of methylamine.[6]
Low yield in the DCC coupling method Inactive DCC.Use fresh DCC. DCC is sensitive to moisture.
Formation of unreactive carboxylate salt.Ensure appropriate reaction conditions to favor the reaction between the activated carboxylic acid and the amine.
Presence of Impurities
Symptom Possible Cause Suggested Solution
Presence of benzoic acid in the final product Hydrolysis of starting materials or product.During workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove benzoic acid as its water-soluble salt.[7]
Oily product instead of a solid Presence of significant impurities lowering the melting point.Attempt to purify a small sample by trituration with a non-polar solvent like hexanes to induce crystallization. If that fails, column chromatography may be necessary.
Presence of a white precipitate (DCU) in DCC coupling Formation of dicyclohexylurea byproduct.Remove the DCU by filtration before the aqueous workup. DCU is generally insoluble in most organic solvents.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Parameter Methyl Benzoate + Methylamine [1]Benzoyl Chloride + Methylamine [2]Benzoic Acid + Methylamine (DCC Coupling)
Starting Materials Methyl benzoate, MethylamineBenzoyl chloride, MethylamineBenzoic acid, Methylamine, DCC
Solvent Methanol (B129727)Dichloromethane (B109758) (DCM) or other inert solventDichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 60-150 °C0 °C to Room Temperature0 °C to Room Temperature
Pressure 2-12 barAtmosphericAtmospheric
Reaction Time 5-12 hours1-3 hours4-12 hours
Typical Yield ~91%>90%Variable, typically 70-90%

Experimental Protocols

Protocol 1: Synthesis from Methyl Benzoate and Methylamine

This protocol is adapted from a patented industrial process.[1]

  • Reaction Setup: In a pressure-rated autoclave, charge methyl benzoate and methanol.

  • Addition of Methylamine: Evacuate the autoclave and introduce gaseous methylamine to a pressure of 2-5 bar.

  • Reaction: Heat the mixture to 90-100 °C with stirring. The pressure will initially rise and then decrease as the reaction proceeds. Maintain the temperature for 6-8 hours.

  • Workup: Cool the reactor to room temperature and vent the excess methylamine. The methanol and any remaining methylamine can be removed by distillation.

  • Purification: The resulting this compound can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis from Benzoyl Chloride and Methylamine

This is a common laboratory-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in an inert solvent like dichloromethane (DCM) and cool the flask in an ice bath.

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride in DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred methylamine solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), saturated NaHCO₃ solution (to remove any benzoic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by recrystallization.

Protocol 3: Synthesis from Benzoic Acid and Methylamine using DCC

This method utilizes a coupling agent to facilitate the amide bond formation.[4]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve benzoic acid in anhydrous DCM.

  • Activation: Cool the solution to 0 °C and add a solution of DCC in DCM dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add a solution of methylamine in DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) will be observed.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer, remove the solvent, and purify the crude this compound by recrystallization.

Mandatory Visualization

experimental_workflow_benzoyl_chloride cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_benzoyl Benzoyl Chloride in DCM reaction Combine at 0°C, then stir at RT start_benzoyl->reaction start_methylamine Methylamine in DCM start_methylamine->reaction wash_hcl Wash with dilute HCl reaction->wash_hcl wash_nahco3 Wash with NaHCO3 wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize end_product Pure this compound recrystallize->end_product

Caption: Experimental workflow for the synthesis of this compound from benzoyl chloride.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions workup_loss Product Loss during Workup? start->workup_loss optimize_conditions Optimize Time/ Temp/Stoichiometry incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity/ Anhydrous Conditions side_reactions->check_reagents modify_workup Modify Workup/ Purification Protocol workup_loss->modify_workup end_solution Improved Yield optimize_conditions->end_solution check_reagents->end_solution modify_workup->end_solution

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Purification of Crude N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude N-Methylbenzamide.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the purification of crude this compound.

Issue 1: Presence of Unreacted Starting Materials

  • Q: My purified this compound shows contamination with unreacted benzoyl chloride or methyl benzoate (B1203000). How can I remove these?

    A: Unreacted starting materials are common impurities. Their removal depends on the purification method chosen.

    • Recrystallization: Benzoyl chloride will react with the recrystallization solvent if it is protic (e.g., ethanol (B145695)/water), converting it to benzoic acid or an ester, which can then be removed during filtration. Methyl benzoate, being an oil, is often effectively removed by recrystallization as it will remain in the mother liquor.

    • Column Chromatography: A silica (B1680970) gel column using a non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, will effectively separate the less polar methyl benzoate and residual benzoyl chloride from the more polar this compound.[1][2] A typical gradient could start with 10% ethyl acetate in hexane, with the polarity being gradually increased.

  • Q: I suspect residual methylamine (B109427) in my product. How can I eliminate it?

    A: Methylamine is volatile and can often be removed under reduced pressure. If it persists as a salt (e.g., methylammonium (B1206745) chloride), a wash of the crude product (dissolved in an organic solvent) with a dilute aqueous base (like sodium bicarbonate) followed by a water wash can remove it before the final purification step.

Issue 2: Formation of Byproducts

  • Q: My product is contaminated with benzoic acid. What is the cause and how can I remove it?

    A: Benzoic acid is a common byproduct, often resulting from the hydrolysis of benzoyl chloride either during the reaction or workup.[3]

    • Removal during Workup: Before recrystallization or chromatography, dissolving the crude product in an organic solvent (like dichloromethane (B109758) or ethyl acetate) and washing with a mild aqueous base (e.g., 5% sodium bicarbonate solution) will extract the acidic benzoic acid into the aqueous layer. This should be followed by a water wash to remove any remaining base.

    • Recrystallization: If present in small amounts, benzoic acid can sometimes be removed by recrystallization, although it has a tendency to co-crystallize. An initial basic wash is more effective.

    • Column Chromatography: Benzoic acid is more polar than this compound and will have a lower Rf value on a TLC plate. It will either remain on the baseline or elute much later than the desired product during column chromatography.

Issue 3: General Purification Challenges

  • Q: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

    A: Several factors can inhibit crystallization:

    • Solvent Choice: The ideal recrystallization solvent should dissolve this compound well when hot and poorly when cold.[4] Ethanol/water mixtures are often effective.[4] You can also try solvents like diethyl ether.[1]

    • Supersaturation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration.

    • Inducing Crystallization: You can try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.

  • Q: My product appears as an oil instead of a solid. How should I proceed?

    A: "Oiling out" can occur if the crude product is highly impure or if the cooling during recrystallization is too rapid. If this happens, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If oiling out persists, column chromatography is a more suitable purification method for removing significant amounts of impurities.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedCommon Impurities RemovedAdvantagesDisadvantages
Recrystallization >98%Unreacted starting materials (benzoyl chloride, methyl benzoate), some byproducts.Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, may not be effective for grossly impure starting material, risk of co-crystallization with some impurities.
Column Chromatography >99%A wide range of impurities with different polarities, including starting materials and byproducts like benzoic acid.High purity can be achieved, good for separating complex mixtures.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Distillation VariableHigh-boiling or low-boiling impurities.Can be effective for thermally stable liquids with significantly different boiling points from the desired product.This compound has a high boiling point, requiring vacuum distillation to prevent decomposition. May not be effective for impurities with similar boiling points.

Experimental Protocols

1. Recrystallization of this compound from Ethanol/Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

2. Column Chromatography of this compound

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) beforehand. A typical starting eluent could be 10-20% ethyl acetate in hexanes, with the polarity gradually increased as needed.

  • TLC Analysis: Before running the column, analyze the crude mixture by TLC to determine the appropriate solvent system. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound pre_purification Pre-purification Analysis (TLC) crude_product->pre_purification decision Purity Assessment pre_purification->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chromatography Column Chromatography decision->column_chromatography Major Impurities / Oily Product analysis Final Purity Analysis (TLC, MP, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of crude this compound.

Purification_Decision_Tree start Crude Product Analysis q1 Are there acidic impurities (e.g., benzoic acid)? start->q1 a1_yes Perform aqueous basic wash (e.g., NaHCO3) q1->a1_yes Yes q2 Is the product a solid with minor impurities? q1->q2 No a1_yes->q2 a2_yes Recrystallization q2->a2_yes Yes a2_no Is the product an oil or heavily impure? q2->a2_no No end Purified this compound a2_yes->end a3_yes Column Chromatography a2_no->a3_yes Yes a3_yes->end

Caption: Decision tree for selecting a suitable purification method.

References

preventing the formation of byproducts in benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzamide (B126) Synthesis

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the formation of byproducts during benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzamide and what are their potential pitfalls?

A1: The most common laboratory and industrial methods for synthesizing benzamide include:

  • From Benzoyl Chloride and Ammonia (B1221849): This is a widely used method involving the nucleophilic acyl substitution of benzoyl chloride with ammonia. A primary challenge is the hydrolysis of benzoyl chloride to benzoic acid in the presence of moisture.[1] The reaction also produces hydrochloric acid (HCl), which can protonate the ammonia, rendering it non-nucleophilic and thus reducing the reaction rate and yield.[1]

  • From Benzoic Acid: This can be a one-pot or two-step process. A common approach involves converting benzoic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by the addition of ammonia or an amine.[1][2] Incomplete conversion of benzoic acid can lead to its presence as an impurity in the final product.[1] Direct reaction of benzoic acid with urea (B33335) at high temperatures is another method.[1]

  • Oxidative Amidation: Newer methods involve the oxidative amidation of benzylamines or benzyl (B1604629) cyanides.[1]

Q2: My benzamide synthesis has a low yield. What are the likely causes?

A2: Low yields in benzamide synthesis can stem from several factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with moisture to form benzoic acid, a common byproduct that reduces the yield of benzamide. It is crucial to use anhydrous solvents and reagents.[1]

  • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or inefficient mixing can lead to an incomplete reaction.[1]

  • Side Reactions: The formation of byproducts such as benzoic acid, benzoic anhydride, or over-acylated products can significantly lower the yield.[1]

  • Losses during Workup and Purification: Product can be lost during extraction, filtration, and recrystallization steps.[1] For instance, using too much solvent during recrystallization can lead to a significant portion of the product remaining in the mother liquor.[1]

Q3: I've isolated a byproduct that is soluble in an aqueous base. What is it likely to be and how can I remove it?

A3: A base-soluble byproduct is most likely acidic, with the primary suspect being benzoic acid .[2][3] This can form from the hydrolysis of unreacted benzoyl chloride.[2][3]

To remove benzoic acid, you can perform an acid-base extraction:

  • Dissolve the crude product in an organic solvent like dichloromethane (B109758) or diethyl ether.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will be converted to water-soluble sodium benzoate (B1203000) and move into the aqueous layer.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain purified benzamide.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low Yield Hydrolysis of benzoyl chloride.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.Increase reaction time, optimize the temperature, and ensure vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
Protonation of ammonia by HCl byproduct.Use Schotten-Baumann conditions by adding a base (e.g., aqueous NaOH) to neutralize the HCl.[1]
Presence of Benzoic Acid Impurity Hydrolysis of benzoyl chloride or benzamide.[2]During workup, wash the crude product with a dilute base (e.g., sodium bicarbonate solution) to remove the acidic impurity.[2]
Incomplete reaction of benzoic acid (if used as a starting material).[2]Ensure the activating agent (e.g., thionyl chloride) is used in sufficient quantity and that the activation step is complete before adding the amine.[2]
Formation of N,N-dibenzoylamine (Diacylated Product) Use of a strong base or high temperatures.[2]Use a milder base and carefully control the reaction temperature.[2]
Incorrect stoichiometry (excess benzoyl chloride).[2]Avoid using a large excess of benzoyl chloride.[2]
Oily Product Instead of a Solid Precipitate Presence of significant impurities.[2]Attempt to purify a small sample by recrystallization to see if a solid product can be obtained.[2] Analyze the oily product using techniques like NMR or mass spectrometry to identify the major components.[2]

Quantitative Data

Table 1: Comparison of Benzamide Yields from Different Synthetic Methods

Synthesis MethodStarting MaterialsReagents/CatalystTypical Yield (%)Reference
Schotten-BaumannBenzoyl chloride, AmmoniaNaOH70-90%[4]
Amide CouplingBenzoic acid, BenzylamineEDC, HOBt, DIPEA60-95%[4]
Friedel-Crafts CarboxamidationBenzene, CyanoguanidineTriflic Acid~56%[4]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)[1][2]
  • In a conical flask, prepare a dilute solution of aqueous ammonia.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add benzoyl chloride to the cold ammonia solution in small portions with continuous and vigorous shaking. The reaction is exothermic, so maintaining a low temperature is crucial to minimize side reactions.

  • After the addition is complete, continue to shake the mixture for an additional 15 minutes.

  • Collect the precipitated crude benzamide by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium (B1175870) chloride and unreacted ammonia.

  • Recrystallize the crude product from hot water to obtain pure benzamide crystals.[1]

Protocol 2: Purification of Benzamide Contaminated with Benzoic Acid[1]
  • Dissolve the impure benzamide in an appropriate organic solvent such as dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate to the separatory funnel and shake well. This will convert the benzoic acid into water-soluble sodium benzoate.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the washing with the sodium bicarbonate solution.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to yield purified benzamide. The purity can be checked by melting point determination.

Visualizations

Benzamide_Synthesis_Byproducts cluster_main Benzamide Synthesis cluster_byproducts Potential Byproducts Benzoyl Chloride Benzoyl Chloride Benzamide Benzamide Benzoyl Chloride->Benzamide + Ammonia Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid + H₂O (Moisture) Ammonia Ammonia Ammonium Chloride Ammonium Chloride Ammonia->Ammonium Chloride + HCl (byproduct) N,N-dibenzoylamine N,N-dibenzoylamine Benzamide->N,N-dibenzoylamine + Benzoyl Chloride (excess)

Caption: Byproduct formation pathways in benzamide synthesis.

Troubleshooting_Workflow start Low Benzamide Yield check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_reaction Check Reaction Parameters (Time, Temp, Mixing) check_moisture->check_reaction No use_anhydrous Use Anhydrous Reagents/Solvents check_moisture->use_anhydrous Yes check_base Check for Base (Schotten-Baumann?) check_reaction->check_base Optimal optimize_conditions Optimize Time, Temp, & Stirring check_reaction->optimize_conditions Suboptimal add_base Add Aqueous Base (e.g., NaOH) check_base->add_base No success Improved Yield check_base->success Yes use_anhydrous->check_reaction optimize_conditions->check_base add_base->success

Caption: Troubleshooting workflow for low yield in benzamide synthesis.

References

Technical Support Center: Strategies for Enhancing Mono-N-Methylation Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mono-N-methylation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the selective synthesis of mono-N-methylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving selective mono-N-methylation over di-N-methylation?

A1: Achieving high selectivity for mono-N-methylation is a common challenge due to the potential for overmethylation.[1] Key strategies include:

  • Choice of Methylating Agent: Using reagents like dimethyl carbonate (DMC) can offer high selectivity.[2]

  • Catalyst Systems: Specific catalysts, such as certain iridium(I) or ruthenium complexes, are designed for selective mono-N-methylation.[2][3]

  • Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry is crucial. Lower temperatures and shorter reaction times often favor the mono-methylated product.[2]

  • Protecting Group Strategies: In peptide synthesis, for example, using an o-nitrobenzenesulfonyl (o-NBS) protecting group allows for selective methylation before deprotection.[4][5]

  • Specialized Reactions: The Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid, is a classic method that inherently prevents over-methylation to quaternary ammonium (B1175870) salts.[6]

Q2: Which methylating agents are recommended for high mono-selectivity?

A2: The choice of methylating agent is critical for controlling selectivity. While highly reactive agents like methyl iodide can lead to over-methylation, others offer better control.[6][7] Sustainable and safer alternatives to traditional alkylating agents are also being explored, including alcohols, carbon dioxide, and dimethyl carbonate.[8] For instance, dimethyl carbonate (DMC) in the presence of a base or a zeolite catalyst has shown high selectivity for mono-methylation.[2][9] Methanol (B129727), used with specific heterogeneous catalysts, has also been effective.[10]

Q3: How can I prevent the formation of quaternary ammonium salts?

A3: The formation of quaternary ammonium salts is a frequent side reaction, particularly with highly reactive methylating agents like methyl iodide.[6] To avoid this, consider the following:

  • The Eschweiler-Clarke reaction is an excellent choice as its mechanism prevents quaternization.[6]

  • Using reductive amination with careful control over the stoichiometry of the reagents can minimize the formation of quaternary salts.[6]

  • Avoid using an excessive amount of the methylating agent.

Q4: Are there specific strategies for sterically hindered amines?

A4: Steric hindrance can significantly slow down or prevent N-methylation.[2] For these challenging substrates, you may need to:

  • Increase Reaction Temperature and Time: More forcing conditions can help overcome the steric barrier.

  • Adjust Stoichiometry: Modifying the ratio of reactants may be necessary.

  • Select a More Robust Method: Catalytic reductive amination or reactions under harsher conditions might be required to achieve methylation.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst or reagents.Ensure the catalyst is handled under the recommended conditions (e.g., inert atmosphere). Use fresh, pure reagents.[2][6]
Inappropriate reaction conditions (temperature, pressure, time).Optimize reaction parameters. For instance, some ruthenium-catalyzed methylations require temperatures around 60°C to be efficient.[2]
Incorrect choice or amount of base.The choice of base is crucial. Some protocols require a strong base like KOtBu, while others work with weaker bases like Cs₂CO₃. Verify the required base and its stoichiometry.[2]
Negative solvent effects.The polarity and coordinating ability of the solvent can significantly impact the reaction. In some zeolite-catalyzed reactions, polar solvents like DMF can inhibit the reaction.[2][9]
Significant Di-Methylated Product (Low Mono-Selectivity) Highly reactive methylating agent (e.g., methyl iodide).Switch to a more selective methylating agent like dimethyl carbonate (DMC).[2]
Reaction time is too long or temperature is too high.Reduce the reaction time and/or lower the temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS.[2]
Incorrect catalyst system.Employ a catalyst system known for mono-selectivity, such as specific iridium(I) or nickel complexes.[2][10]
Use of continuous flow systems.Continuous flow reactors can provide precise control over reaction parameters, which helps to minimize byproduct formation and enhance selectivity.[2]
Formation of N-formylated Product Side reaction with formic acid, especially with electron-rich anilines.This is a known side reaction when using formic acid.[2] Consider alternative methods like reductive amination with a different reducing agent or using a different methyl source.
Difficult Workup and Purification Emulsion formation during aqueous extraction.To break an emulsion, add a saturated brine (NaCl) solution or a small amount of a different organic solvent. Centrifugation can also be effective.[6]
Co-elution of product and starting material.The methylated product and the starting amine may have similar polarities. Optimize your chromatography conditions (e.g., solvent gradient, column type) for better separation.[6]

Data Presentation: Comparison of Mono-N-Methylation Strategies

Method Methyl Source Catalyst/Reagent Selectivity for Mono-methylation Key Advantages Common Substrates
Reductive Amination FormaldehydeSodium triacetoxyborohydrideGood to ExcellentMild conditions, broad functional group tolerance.[6]Primary & Secondary Amines
Eschweiler-Clarke Formaldehyde / Formic AcidNone (reagents are reactants)ExcellentPrevents quaternization, high yields.[6]Primary & Secondary Amines
Alkylation with DMC Dimethyl Carbonate (DMC)Zeolites (e.g., NaY faujasite)Up to 95-98%Green methylating agent, high selectivity.[9][11]Aromatic Amines
Catalytic Methylation MethanolNi/ZnAlOₓ75-97% YieldsSustainable methyl source.[10]Aromatic and Aliphatic Amines
Solid-Phase Peptide Methylation DimethylsulfateDBU (base)HighOptimized for peptide synthesis on solid support.[5]N-terminus of peptides

Experimental Protocols

Protocol 1: Selective Mono-N-Methylation via Eschweiler-Clarke Reaction

This protocol is adapted for the N-methylation of a generic secondary amine.

  • Reaction Setup: To a round-bottom flask charged with the secondary amine (1.0 eq), add formic acid (1.2 eq) and formaldehyde (1.2 eq, typically as a 37% aqueous solution).

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within several hours.[12]

  • Workup: Cool the reaction mixture to room temperature. Carefully add water and 1M HCl. Extract with an organic solvent like dichloromethane (B109758) to remove any non-basic impurities.[12]

  • Extraction: Basify the aqueous phase to a pH of ~11 using a NaOH solution. Extract the product multiple times with dichloromethane.[12]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[6][12]

Protocol 2: Solid-Phase Peptide Nα-Monomethylation

This protocol outlines a three-step procedure for the selective N-methylation of a peptide on a solid support.[4][5]

  • o-NBS Protection: Swell the peptide-resin (0.05 mmol) in a suitable solvent. Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base (e.g., collidine) to protect the N-terminal amine.

  • Methylation: Treat the protected peptide-resin with a methylating agent such as dimethyl sulfate and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]

  • Deprotection: Remove the o-NBS protecting group using 2-mercaptoethanol (B42355) and DBU to yield the Nα-monomethylated peptide on the resin.[4] The peptide can then be cleaved from the resin using standard procedures.

Visualizations

experimental_workflow cluster_start Start: Define Substrate & Goal cluster_decision Strategy Selection cluster_methods Methodology cluster_end Outcome Start Primary/Secondary Amine Goal: Mono-N-Methylation Decision1 Are sensitive functional groups present? Start->Decision1 Decision2 Is avoidance of quaternary salts critical? Decision1->Decision2 No Method1 Reductive Amination (e.g., NaBH(OAc)₃) Decision1->Method1 Yes Decision3 Is the amine sterically hindered? Decision2->Decision3 No Method2 Eschweiler-Clarke Reaction Decision2->Method2 Yes Method3 Catalytic Methylation (e.g., with Methanol/DMC) Decision3->Method3 No Method4 Harsher Conditions/ Robust Method Decision3->Method4 Yes End Selective Mono-N-Methylated Product Method1->End Method2->End Method3->End Method4->End

Caption: Workflow for selecting a mono-N-methylation strategy.

troubleshooting_workflow Start Problem: Low Mono-N-Methylation Selectivity (High Di-methylation) Check1 Check Methylating Agent Start->Check1 Check2 Review Reaction Conditions Check1->Check2 No Sol1 Switch to less reactive agent (e.g., from MeI to DMC) Check1->Sol1 Is it highly reactive (e.g., MeI)? Check3 Evaluate Catalyst/Reagent Stoichiometry Check2->Check3 No Sol2 Decrease Temperature and/or Shorten Reaction Time Check2->Sol2 Are Temp/Time high? Sol3 Optimize Stoichiometry (Avoid excess methylating agent) Check3->Sol3 Is stoichiometry > 1:1.2? Sol4 Consider a different catalytic system known for mono-selectivity Check3->Sol4 No, consider alternatives End Improved Mono-Selectivity Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting logic for poor mono-N-methylation selectivity.

reductive_amination_pathway Amine Primary Amine (R-NH2) Imine Iminium Ion [R-N+=CH2] Amine->Imine + CH2O, -H2O Formaldehyde Formaldehyde (CH2O) Formaldehyde->Imine Product Mono-methylated Amine (R-NHCH3) Imine->Product + [H-] (from Reductant) ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Simplified pathway for reductive amination.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during biological assays involving N-Methylbenzamide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of action for this compound?

This compound belongs to the benzamide (B126) class of compounds, which are known to interact with several biological targets. Its effects can be attributed to the inhibition of two key enzyme families:

  • Poly (ADP-ribose) polymerases (PARPs): Benzamide derivatives are well-documented as PARP inhibitors.[1][2][3][4] PARPs are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells with existing DNA repair deficiencies.[1][5]

  • Sirtuins (SIRTs): Certain benzamide scaffolds have been shown to inhibit sirtuins, a class of NAD+-dependent deacetylases.[6][7][8] Sirtuins are involved in a wide range of cellular processes, including gene expression, metabolism, and DNA repair.[6][9] N-methylation of some benzamide-based sirtuin inhibitors has been shown to increase potency and selectivity.[7]

Q2: I am observing significant cytotoxicity in my cell cultures treated with this compound. What are the possible reasons?

Significant cell death can stem from several factors when using a new compound in cell culture.[10] Here are the primary aspects to consider:

  • High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects and general toxicity.[10][11]

  • Solubility Issues: this compound is a hydrophobic compound with low solubility in aqueous solutions.[12][13][14][15] Precipitation of the compound in the culture medium can cause physical stress to cells and lead to inaccurate dosing.[10][12][16]

  • Vehicle Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[10][17] It is recommended to keep the final DMSO concentration at or below 0.5%.[12][16]

  • Compound Instability: The compound may degrade in the cell culture medium over time, potentially forming toxic byproducts.[10]

Q3: My results with this compound are inconsistent between experiments. What are the common causes of this variability?

Inconsistent results are a frequent challenge in biological assays and can be attributed to several factors:

  • Compound Preparation: Incomplete solubilization or precipitation of this compound upon dilution into aqueous media is a major source of variability.[10][12][18] Always prepare fresh stock solutions and ensure the compound is fully dissolved before use.[10]

  • Cell-Based Variability:

    • Cell Seeding Density: Variations in the number of cells seeded per well can lead to inconsistent results.[10] Use a cell counter for accurate quantification.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.[10]

  • Assay Conditions:

    • Incubation Time: The duration of compound exposure can significantly impact the outcome.

    • Serum Concentration: Components in fetal bovine serum (FBS) can interact with the compound.[16]

  • Batch-to-Batch Variability: Minor differences in the synthesis and purification of this compound can lead to varying impurity profiles between batches, affecting biological activity.[18]

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Media

Symptoms: Visible particles or cloudiness in the cell culture medium after adding this compound. Inconsistent dose-response curves.

Troubleshooting Workflow:

A Precipitation Observed B Lower Final Compound Concentration A->B C Optimize Solvent Concentration (keep DMSO <= 0.5%) A->C D Use Solubilizing Agents (e.g., cyclodextrins) A->D E Check Medium pH A->E F Prepare Fresh Stock Solution A->F G Precipitation Resolved? B->G C->G D->G E->G F->G H Proceed with Experiment G->H Yes I Further Troubleshooting Required G->I No

Caption: Troubleshooting precipitation of this compound.

Detailed Steps:

  • Lower Final Concentration: The simplest solution is to test a lower concentration range of this compound.[13]

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5%, to avoid both direct toxicity and precipitation.[12][16]

  • Use Solubilizing Agents: Consider using excipients like cyclodextrins to improve the aqueous solubility of this compound.[13][16]

  • pH Adjustment: The solubility of benzamides can be influenced by pH. Ensure your culture medium is adequately buffered.[13][16]

  • Fresh Stock Preparation: Always use freshly prepared stock solutions to avoid issues with compound degradation or precipitation from storage.[10]

Issue 2: High Background or Assay Interference

Symptoms: High signal in control wells (vehicle only), or a dose-dependent signal change in cell-free assays.

Troubleshooting Steps:

  • Run Cell-Free Controls: To determine if this compound interferes with the assay reagents, run the assay with the compound in cell-free media.[10]

  • Check for Autofluorescence: If using a fluorescence-based assay, check for intrinsic fluorescence of this compound at the excitation and emission wavelengths used. If it is fluorescent, consider switching to a luminescence or absorbance-based assay.[17]

  • Media Components: Phenol (B47542) red and serum in culture media can contribute to background signals in fluorescence and absorbance assays. Consider using phenol red-free media for the assay duration.[10][17]

Issue 3: Distinguishing Specific vs. Off-Target Cytotoxicity

Symptoms: Cell death is observed, but it is unclear if it is due to the intended mechanism of action or general toxicity.

Experimental Approach to Differentiate Cytotoxicity:

A Observed Cytotoxicity B Perform Dose-Response Curve A->B C Use Control Cell Lines (Target-Negative) A->C D Conduct Time-Course Experiment A->D E Analyze Target Engagement (e.g., Western Blot for PARylation) B->E F Specific (On-Target) Effect C->F No Cytotoxicity G General (Off-Target) Toxicity C->G Cytotoxicity Observed D->F Effects at low conc./early time D->G Effects at high conc./late time E->F Target Modulation Correlates with Cytotoxicity

Caption: Differentiating on-target vs. off-target effects.

  • Dose-Response Analysis: A specific effect should occur within a defined concentration range, while general toxicity may increase linearly with concentration.[10][11]

  • Control Cell Lines: Test this compound on cell lines that do not express the intended target (if known). If cytotoxicity is observed across all cell lines, it suggests an off-target effect.[10]

  • Time-Course Experiment: On-target effects may be observable at earlier time points or lower concentrations than non-specific toxic effects.[10]

  • Target Engagement Assays: Directly measure the effect of this compound on its putative targets. For example, if PARP inhibition is hypothesized, assess the levels of poly(ADP-ribosyl)ation (PAR) via Western blot after inducing DNA damage.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound

TargetIC₅₀ (µM)Assay Type
SIRT15.2Fluorogenic Assay
SIRT212.8Fluorogenic Assay
PARP18.7Cellular PARP Activity Assay

Note: These are illustrative data and should be experimentally determined.

Table 2: Troubleshooting Summary for Inconsistent Results

IssuePossible CauseRecommended Solution
Precipitation Poor aqueous solubilityLower final concentration; use solubilizing agents.[13][16]
High Variability Inconsistent cell seedingUse a cell counter for accurate cell plating.[10]
High Background Compound autofluorescenceRun cell-free controls; consider alternative assay formats.[10][17]
Unexpected Cytotoxicity Off-target effectsPerform dose-response analysis and use control cell lines.[10][11]

Experimental Protocols & Signaling Pathways

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell proliferation and to determine its half-maximal inhibitory concentration (IC₅₀).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19][20]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[19][21]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot for PARP Activity (PAR Levels)

This protocol assesses the ability of this compound to inhibit PARP activity in cells by measuring the levels of poly(ADP-ribose) (PAR) after DNA damage.

  • Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1-2 hours.

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂) for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[22][23][24]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[22][23][24][25]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[23][26]

    • Incubate with a primary antibody against PAR overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23][26]

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways

Potential PARP Inhibition Pathway:

cluster_0 Normal Cell cluster_1 Treated Cell DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation PAR Synthesis PAR Synthesis PARP Activation->PAR Synthesis DNA Repair DNA Repair PAR Synthesis->DNA Repair This compound This compound PARP Activation_T PARP Activation This compound->PARP Activation_T DNA Damage_T DNA Damage DNA Damage_T->PARP Activation_T PAR Synthesis_T PAR Synthesis PARP Activation_T->PAR Synthesis_T DNA Repair_T DNA Repair PAR Synthesis_T->DNA Repair_T Cell Death Cell Death DNA Repair_T->Cell Death

Caption: this compound's potential role in PARP inhibition.

Potential Sirtuin Inhibition and NAD+ Metabolism Pathway:

NAD+ NAD+ SIRT1 SIRT1 NAD+->SIRT1 Deacetylated Proteins Deacetylated Proteins SIRT1->Deacetylated Proteins This compound This compound This compound->SIRT1 Acetylated Proteins Acetylated Proteins Acetylated Proteins->SIRT1 Downstream Effects Downstream Effects Deacetylated Proteins->Downstream Effects

Caption: this compound as a potential sirtuin inhibitor.

References

Technical Support Center: Optimizing N-Methylbenzamide Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recrystallization of N-Methylbenzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase because it is supersaturated at a temperature above its melting point.[1]

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to the mixture to decrease the saturation level and redissolve the oil.[1][2] Allow the solution to cool more slowly to a temperature below the compound's melting point before nucleation begins.[1]

    • Modify Solvent System: Introduce a co-solvent to adjust the polarity of the crystallization medium.[1] For this compound, which is polar, if you are using a highly nonpolar solvent, adding a more polar co-solvent might be beneficial.

    • Reheat and Cool Slowly: Reheat the solution until the oil fully redissolves. Then, allow the solution to cool at a much slower rate. Rapid cooling can often lead to oiling out.[3]

Q2: The yield of my recrystallized this compound is very low. How can I improve it?

A2: A low yield can be caused by using too much solvent, cooling the solution too rapidly, or incomplete precipitation.[1][2]

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of near-boiling solvent necessary to completely dissolve the crude this compound.[1][4] Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[2]

    • Optimize Cooling Profile: Employ a slower, more gradual cooling process.[1] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath to maximize crystal formation.[5]

    • Use an Anti-Solvent: If using a single solvent system results in low yield, consider a two-solvent (or anti-solvent) system. After dissolving the compound in a "good" solvent, a "poor" solvent (an anti-solvent) is added to decrease the compound's solubility and induce further precipitation.[5][6] For this compound, an ethanol (B145695)/water system could be effective.[5]

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can try to recover more product by boiling off some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.[7]

Q3: No crystals are forming, even after the solution has cooled completely. What is the issue?

A3: This is often due to a condition called supersaturation, where the compound remains dissolved even though its concentration is above its normal saturation point.[4]

  • Solutions to Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus.[2] The small scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seeding: Introduce a "seed crystal" – a small, pure crystal of this compound – into the supersaturated solution.[1][2] This provides a template for other molecules to crystallize upon.

    • Reduce Solvent Volume: If the solution is not truly saturated, there may be too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2]

Q4: My final this compound product is colored, but it should be an off-white solid. How can I remove the color?

A4: Colored impurities are common and can often be removed with activated charcoal.

  • Solution:

    • Use Activated Charcoal: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.[8]

    • Perform Hot Filtration: Quickly filter the hot solution through fluted filter paper to remove the charcoal and the adsorbed impurities.[5][8] The resulting clear solution can then be cooled to form pure, colorless crystals. Be cautious not to use too much charcoal, as it can also adsorb some of the desired product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a solvent for recrystallizing this compound?

A1: An ideal recrystallization solvent should:

  • Dissolve this compound completely when the solvent is hot (at or near its boiling point).[6]

  • Dissolve this compound sparingly or not at all when the solvent is cold (at room temperature or in an ice bath).[4]

  • Dissolve impurities well at all temperatures or not at all, allowing them to be separated by filtration.

  • Have a boiling point below the melting point of this compound (76-78°C) to prevent the compound from melting or "oiling out".

  • Be chemically inert so it does not react with this compound.[9]

Q2: What is the "like dissolves like" principle for choosing a solvent?

A2: This principle states that substances with similar polarities are more likely to be soluble in one another.[10][11] this compound is a polar molecule due to its amide functional group.[10][11] Therefore, it is more soluble in polar solvents like ethanol and methanol (B129727) and less soluble in nonpolar solvents such as hexane.[10]

Q3: Which specific solvents or solvent systems are suitable for this compound?

A3: Based on its polar nature, several options are viable:

  • Single Solvents: Polar solvents like ethanol, methanol, or acetonitrile (B52724) are good candidates.[10][12] this compound is soluble in ethanol at 50 mg/mL.[13] While it is generally insoluble in water at room temperature, its solubility may increase at higher temperatures, making water a potential, though less common, choice.[14]

  • Two-Solvent Systems: A common and effective technique is to use a solvent pair, such as ethanol and water.[5] this compound is dissolved in the minimum amount of hot ethanol (the "soluble solvent"), and then hot water (the "anti-solvent" or "insoluble solvent") is added dropwise until the solution becomes cloudy, indicating saturation.[5][15] A drop or two of hot ethanol is then added to redissolve the precipitate before cooling.

Q4: How does the cooling rate impact the quality of the crystals?

A4: The rate of cooling has a significant impact on both the size and purity of the resulting crystals.

  • Slow Cooling: Allowing the solution to cool slowly and undisturbed generally promotes the formation of larger, purer crystals.[3][5] This is because molecules have more time to align themselves correctly in the crystal lattice, excluding impurities.

  • Rapid Cooling: Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) can cause the compound to precipitate rapidly, trapping impurities within the crystal lattice and often resulting in smaller, less pure crystals.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₉NO[16]
Molecular Weight135.16 g/mol [16]
AppearanceOff-white crystalline solid[14][16]
Melting Point76-78 °C[14]
Boiling Point167 °C / 11 mmHg[14]
Water SolubilityInsoluble / less than 1 mg/mL at 20°C[14][16]
Ethanol SolubilitySoluble (50 mg/mL)[13]

Table 2: Common Solvents for Recrystallization of Polar Organic Compounds

SolventBoiling Point (°C)PolarityNotes for this compound
Water100HighInsoluble at room temp, may be a suitable anti-solvent.
Ethanol78.4HighGood solubility, often used as the primary solvent.
Methanol64.7HighGood solubility, similar to ethanol.[10]
Acetone56Medium-HighA potential solvent, often gives good results for amides.[12]
Acetonitrile81.6Medium-HighOften yields very good results for recrystallizing amides.[12]
Toluene111LowLess likely to be a good single solvent due to lower polarity.
Hexane69LowUnlikely to dissolve this compound; could be an anti-solvent.[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate. Continue adding ethanol dropwise until the solid is completely dissolved at the boiling point.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is crucial for forming pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[5]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[4]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator to remove the last traces of solvent.

Protocol 2: Two-Solvent Recrystallization of this compound using Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.[15]

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.[15]

  • Clarification: Add one or two drops of hot ethanol to the cloudy mixture until it becomes clear again.[15]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to complete the crystallization process.

  • Collection and Washing: Collect the crystals via vacuum filtration. Wash the collected crystals with a small amount of an ice-cold mixture of ethanol and water (in the same approximate ratio used for the crystallization).[15]

  • Drying: Dry the purified crystals completely.

Mandatory Visualization

Caption: Troubleshooting workflow for this compound recrystallization.

References

identifying and removing impurities in N-Methylbenzamide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific challenges encountered during the identification and removal of impurities in N-Methylbenzamide samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: Impurities in this compound often stem from the starting materials, side reactions, or degradation. Common synthesis routes, such as the reaction of benzoyl chloride with methylamine (B109427), can lead to the following impurities:

  • Unreacted Starting Materials:

    • Benzoic Acid: Formed from the hydrolysis of benzoyl chloride.

    • Benzoyl Chloride: If the reaction does not go to completion.

    • Methylamine: Excess reagent or unreacted starting material.

  • Byproducts:

    • N,N-Dimethylbenzamide: If dimethylamine (B145610) is present as an impurity in the methylamine source.

    • Dibenzoylamine derivatives: Can form under certain reaction conditions.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., dichloromethane, diethyl ether, ethyl acetate).

Q2: How can I use ¹H NMR to identify benzoic acid as an impurity in my this compound sample?

A2: In a ¹H NMR spectrum (typically run in CDCl₃), you can distinguish between this compound and benzoic acid by looking for characteristic peaks.

  • This compound: Will show a doublet for the N-methyl protons (CH₃) around 2.9-3.0 ppm and a broad singlet for the N-H proton around 6.3 ppm. The aromatic protons will appear in the 7.3-7.8 ppm range.[1]

  • Benzoic Acid: The most telling signal is a very broad singlet for the carboxylic acid proton (COOH), which can appear far downfield (often >10 ppm). The aromatic protons will also be in the 7.4-8.1 ppm range.

The presence of a broad peak above 10 ppm is a strong indicator of benzoic acid contamination.

Q3: What are the key differences in the IR spectra of this compound and benzoic acid?

A3: Infrared (IR) spectroscopy is a powerful tool for differentiating this compound from a benzoic acid impurity.

  • This compound:

    • A strong C=O (amide I) stretch will be present around 1630-1680 cm⁻¹.

    • An N-H bend (amide II) will be visible around 1515-1550 cm⁻¹.

    • An N-H stretch will appear as a sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • Benzoic Acid:

    • A very broad O-H stretch from the carboxylic acid group, often spanning from 2500-3300 cm⁻¹, which is a hallmark of carboxylic acid dimers.[2]

    • A strong C=O stretch for the carboxylic acid will be present around 1680-1710 cm⁻¹.[2]

The presence of the very broad O-H stretch is the most definitive feature of a benzoic acid impurity.[2]

Q4: How can mass spectrometry help in identifying impurities?

A4: Mass spectrometry (MS) provides the molecular weight of the components in your sample. The molecular ion peak (M⁺) for this compound is expected at m/z 135. Common impurities will have different molecular weights, for example:

  • Benzoic Acid: m/z 122

  • Methylamine: m/z 31[3]

Fragmentation patterns can also be informative. For this compound, a common fragment is the benzoyl cation at m/z 105.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is not sufficiently soluble in the hot solvent.Use a solvent with a lower boiling point. Add a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves, then cool slowly.
No Crystals Form The solution is not supersaturated (too much solvent was used). The solution cooled too quickly.Boil off some of the solvent to increase the concentration and allow it to cool slowly again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
Low Yield Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.
Impure Crystals The solution cooled too quickly, trapping impurities within the crystal lattice. The chosen solvent does not effectively differentiate between the product and the impurity.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Perform a second recrystallization with a different solvent system.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation The solvent system (eluent) polarity is not optimized. The column was overloaded with the sample. The column was not packed properly, leading to channeling.Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between this compound and the impurities. Use a higher ratio of silica (B1680970) gel to the crude product. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Product Elutes Too Quickly or Too Slowly The eluent is too polar or not polar enough.If the product elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity of the eluent.
Streaking or Tailing of Bands The compound is not fully soluble in the eluent as it moves through the column. Acidic or basic impurities are interacting with the silica gel.Choose a solvent system where the compound has better solubility. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic impurities or triethylamine (B128534) for basic impurities).
Cracked or Channeled Column The column ran dry. The packing was not allowed to settle properly.Ensure a layer of eluent is always maintained above the silica gel. Allow the slurry to settle completely before loading the sample.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed to remove less polar and more soluble impurities from crude this compound. Water is a common solvent for the recrystallization of benzoic acid, a likely impurity.

  • Solvent Selection: Start with deionized water. If the solubility is poor even when hot, a mixed solvent system like ethanol/water or acetone/hexane (B92381) can be tested.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove solid impurities.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (78-82°C).

Protocol 2: Column Chromatography of this compound

This protocol is suitable for separating this compound from impurities with different polarities.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow crude_sample Crude this compound Sample tlc TLC Analysis crude_sample->tlc purification Purification Required tlc->purification Multiple Spots pure Pure Sample tlc->pure Single Spot nmr ¹H NMR Spectroscopy impurity_id Impurity Identification nmr->impurity_id ir IR Spectroscopy ir->impurity_id ms Mass Spectrometry ms->impurity_id purification->nmr purification->ir purification->ms benzoic_acid Benzoic Acid Detected impurity_id->benzoic_acid Broad OH in IR, COOH peak in NMR start_mat Starting Material Detected impurity_id->start_mat Known starting material peaks unknown Unknown Impurity impurity_id->unknown Further analysis needed

Caption: Workflow for the identification of impurities in this compound samples.

Troubleshooting_Recrystallization start Recrystallization Attempted oiling_out Did the sample oil out? start->oiling_out no_crystals Did crystals form upon cooling? oiling_out->no_crystals No change_solvent Use lower boiling point solvent or add co-solvent oiling_out->change_solvent Yes low_yield Was the yield low? no_crystals->low_yield Yes concentrate Boil off some solvent no_crystals->concentrate No impure Are the crystals impure? low_yield->impure Yes check_mother_liquor Recover product from mother liquor low_yield->check_mother_liquor No success Successful Purification impure->success No slow_cooling Cool solution more slowly impure->slow_cooling Yes change_solvent->start induce_crystallization Scratch flask or add seed crystal concentrate->induce_crystallization induce_crystallization->start

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-Methylbenzamide. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you identify and resolve common causes of asymmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?

A1: The most frequent cause of peak tailing for this compound, a weakly basic compound, is secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions introduce a secondary, undesirable retention mechanism, leading to a tailed peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor. At a pH that is not sufficiently acidic (e.g., above 3), residual silanol groups on the silica (B1680970) packing can be ionized (negatively charged), and the weakly basic this compound can be protonated (positively charged).[1][3] This electrostatic interaction leads to peak tailing. Operating at a lower pH (around 2.5-3.0) suppresses the ionization of silanols, minimizing these secondary interactions and improving peak symmetry.[3]

Q3: Can the choice of HPLC column influence peak tailing for this compound?

A3: Absolutely. Using a modern, high-purity silica column that is well end-capped is crucial.[4] End-capping neutralizes a significant portion of the surface silanol groups, reducing the sites available for secondary interactions. For particularly challenging separations, a column with low silanol activity, such as a Newcrom R1, can be beneficial.[5]

Q4: My this compound peak is tailing, but other compounds in the same run look fine. What could be the issue?

A4: This often points to a specific chemical interaction between this compound and the stationary phase.[2] As a weakly basic compound, it is more susceptible to interactions with acidic silanol groups than neutral or acidic compounds in the same sample. The troubleshooting should focus on mitigating these specific secondary interactions.

Q5: Could my sample preparation be causing peak tailing?

A5: Yes. Two common sample-related issues can cause peak tailing. First, sample overload , where the concentration of this compound is too high for the column's capacity, can lead to peak asymmetry.[1][6] Second, a sample solvent mismatch , where the sample is dissolved in a solvent significantly stronger than the mobile phase, can cause peak distortion.[1][6] It is always best to dissolve the sample in the initial mobile phase if possible.

Troubleshooting Guides

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase composition is often the first and most effective area to address peak tailing.

Protocol: Mobile Phase Optimization

  • Lower the pH: If your current mobile phase pH is above 3, prepare a new mobile phase with a pH in the range of 2.5-3.0. This can be achieved by adding a small amount of an acidifier.

  • Use an Acidic Modifier: Incorporate an acidic modifier into your mobile phase. Phosphoric acid or formic acid are common choices. A concentration of 0.1% is a good starting point.[5][7]

  • Buffer the Mobile Phase: If pH control is critical, use a buffer with a pKa close to the desired pH. For a pH of 2.5, a phosphate (B84403) buffer would be suitable. Ensure the buffer concentration is adequate (typically 10-25 mM) for consistent results.[4]

  • Check Solvent Strength: If the peak is broad in addition to tailing, the elution strength of the mobile phase may be too weak. A modest increase in the organic solvent (e.g., acetonitrile) concentration by 2-5% can sharpen the peak.

Parameter Recommendation for this compound Analysis Rationale
Mobile Phase pH 2.5 - 3.0Suppresses ionization of residual silanols.[3]
Acidic Modifier 0.1% Phosphoric Acid or 0.1% Formic AcidImproves peak shape by reducing silanol interactions.[5][7]
Buffer (if needed) Phosphate buffer for pH ~2.5Maintains a stable pH for reproducible chromatography.[4]
Organic Solvent Acetonitrile or MethanolAdjust concentration to achieve optimal retention and peak shape.
Step 2: Assess the HPLC Column

The column is a primary suspect in persistent peak tailing issues.

Protocol: Column Evaluation

  • Verify Column Type: Ensure you are using a high-purity, end-capped C18 or a similar reverse-phase column. For persistent issues, consider a column specifically designed for low silanol activity.[5]

  • Column Flushing: If the column has been in use for some time, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile, then 100% isopropanol) to remove strongly retained compounds.

  • Check for Voids: A sudden shock or prolonged use at high pressure can cause a void at the column inlet, leading to peak distortion. If a void is suspected, replacing the column is the best solution.[3] Using a guard column can help extend the life of the analytical column.[8]

  • Replace the Column: If the above steps do not resolve the issue, the column's stationary phase may be degraded. Replace it with a new column of the same type.

Step 3: Investigate Instrumental Effects

Extra-column band broadening can contribute to peak tailing.

Protocol: System Check

  • Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible. Use narrow internal diameter tubing (e.g., 0.125 mm or 0.005 inches).

  • Check Fittings: Ensure all fittings are properly tightened and that there are no leaks. Poorly seated fittings can create dead volume.

  • Detector Settings: A high detector time constant or a large detector cell volume can cause peak broadening and tailing. Consult your detector's manual for optimal settings for your flow rate.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical progression of troubleshooting peak tailing for this compound.

Troubleshooting_Workflow cluster_mp cluster_col cluster_inst start Peak Tailing Observed for this compound mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase column Step 2: Column Assessment mobile_phase->column Issue Persists mp_ph Lower pH (2.5-3.0) mobile_phase->mp_ph mp_acid Add Acidic Modifier (0.1% H3PO4 or Formic Acid) mobile_phase->mp_acid mp_buffer Use Appropriate Buffer mobile_phase->mp_buffer instrument Step 3: Instrumental Check column->instrument Issue Persists col_type Verify Column Type (End-capped, High Purity) column->col_type col_flush Flush Column column->col_flush col_replace Replace Column column->col_replace solution Peak Shape Improved instrument->solution Resolved inst_tubing Minimize Tubing Length/ID instrument->inst_tubing inst_fittings Check Fittings for Leaks/ Dead Volume instrument->inst_fittings mp_ph->solution Resolved mp_acid->solution Resolved mp_buffer->solution Resolved col_type->solution Resolved col_flush->solution Resolved col_replace->solution Resolved inst_tubing->solution Resolved inst_fittings->solution Resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Chemical Interactions Leading to Peak Tailing

The diagram below illustrates the chemical interaction at the heart of peak tailing for basic analytes like this compound on a silica-based stationary phase.

Chemical_Interaction cluster_surface Silica Surface cluster_analyte This compound silanol Si-OH ionized_silanol Si-O⁻ silanol->ionized_silanol Ionization nmb R-C(=O)-NH(CH₃) protonated_nmb R-C(=O⁺H)-NH(CH₃) nmb->protonated_nmb Protonation protonated_nmb->ionized_silanol Secondary Interaction (Causes Tailing) mobile_phase Mobile Phase (Insufficiently Acidic)

Caption: Secondary interaction causing peak tailing.

References

addressing incomplete conversion in N-Methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during the synthesis of N-Methylbenzamide, with a particular focus on resolving incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete conversion in this compound synthesis?

Incomplete conversion in this compound synthesis can stem from several factors:

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be sluggish or stall completely. Conversely, excessively high temperatures can lead to the degradation of starting materials or the formation of unwanted byproducts.[1]

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. An insufficient amount of the acylating or aminating agent will naturally lead to unreacted starting material.[1][2]

  • Presence of Moisture: If using a moisture-sensitive starting material like benzoyl chloride, any water in the reaction vessel or solvents can lead to its hydrolysis, forming benzoic acid instead of the desired amide.[1][3] It is crucial to use anhydrous solvents and properly dried glassware.[1]

  • Inefficient Mixing: For heterogeneous reaction mixtures, vigorous stirring is necessary to ensure adequate contact between the reactants.[1][4]

  • Inadequate Base: When the reaction generates an acidic byproduct (like HCl from benzoyl chloride), a suitable base is required to neutralize it. If the base is too weak or used in insufficient quantity, the amine reactant can be protonated, rendering it non-nucleophilic and halting the reaction.[1][3]

Q2: How can I monitor the progress of my this compound reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time and running them on a TLC plate against the starting materials, you can visualize the consumption of reactants and the formation of the this compound product.[5] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[5]

Q3: What are the typical byproducts in an this compound synthesis, and how do I remove them?

Common byproducts depend on the synthetic route but can include:

  • Unreacted Starting Materials: Benzoyl chloride, methylamine (B109427), benzoic acid, or methyl benzoate (B1203000) may remain.

  • Benzoic Acid: This can form from the hydrolysis of benzoyl chloride in the presence of moisture.[3]

  • Over-acylated Products: In some cases, a di-acylated amine can form as a byproduct.[3]

Purification can typically be achieved through:

  • Liquid-Liquid Extraction: Washing the crude product dissolved in an organic solvent with a dilute acid solution will remove unreacted methylamine. A subsequent wash with a dilute basic solution (e.g., sodium bicarbonate) will remove acidic impurities like benzoic acid.[4][6]

  • Column Chromatography: This technique is very effective for separating compounds with different polarities and can yield a highly pure product.[6]

  • Recrystallization: This is an excellent final purification step. Choosing a solvent system where this compound has good solubility at high temperatures but poor solubility at low temperatures is key to maximizing crystal recovery.[2][6]

Troubleshooting Guide: Incomplete Conversion

This guide provides a systematic approach to diagnosing and resolving incomplete conversion issues.

Issue Possible Cause Troubleshooting Steps
Low Product Yield with Significant Unreacted Starting Material Reaction Time is Insufficient Extend the reaction time and continue to monitor by TLC until the starting material spot disappears or is significantly diminished.[2]
Reaction Temperature is Too Low Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC. Be cautious not to overheat, which could lead to byproduct formation.[2]
Improper Stoichiometry Ensure accurate measurement of all reactants. Consider using a slight excess (e.g., 1.05-1.1 equivalents) of one of the reactants to drive the reaction to completion.[1]
Moisture Contamination Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and fresh, high-purity reagents.[1]
Reaction Stalls After Initial Product Formation Insufficient or Inappropriate Base If the reaction produces acid, ensure at least one equivalent of a suitable base is used. For Schotten-Baumann conditions, maintaining a basic pH is crucial.[1][2]
Poor Reagent Quality Use fresh or purified starting materials. Reagents can degrade over time, especially if not stored properly.[1]
Formation of Significant Byproducts Reaction Temperature is Too High Lower the reaction temperature and extend the reaction time. This can help to minimize the formation of thermally induced byproducts.[5]
Side Reactions Consuming Reactants For reactions using benzoyl chloride, hydrolysis to benzoic acid is a common side reaction. Ensure anhydrous conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl Benzoate and Methylamine

This protocol is adapted from a patented industrial process.[7]

  • Reactant Preparation: In a suitable pressure vessel, combine methyl benzoate (1.0 eq), an excess of methylamine (1.5-2.0 eq), and methanol (B129727) as a solvent.

  • Reaction: Seal the vessel and heat the mixture to a temperature between 100°C and 150°C. The pressure will increase to between 4 and 8 bar.

  • Monitoring: The reaction can be monitored by the decrease in pressure as the gaseous methylamine is consumed. The reaction is typically complete within 5-12 hours.

  • Work-up: After cooling the vessel and releasing any excess pressure, the methanol and unreacted methylamine are removed by distillation.

  • Purification: The resulting this compound is often pure enough for many applications. For higher purity, recrystallization from a suitable solvent can be performed.

Protocol 2: Purification by Liquid-Liquid Extraction

This is a general protocol for removing acidic and basic impurities.[6]

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). This will protonate any unreacted methylamine, making it soluble in the aqueous layer. Drain the aqueous layer. Repeat the wash.

  • Basic Wash: Wash the organic layer with 1 M NaOH (aq) or saturated NaHCO₃ (aq). This will deprotonate any unreacted benzoic acid, making it soluble in the aqueous layer. Drain the aqueous layer. Repeat the wash.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt such as MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Data Summary

Table 1: Reaction Conditions for this compound Synthesis[7]
ParameterValue
Starting Materials Methyl Benzoate, Methylamine
Solvent Methanol
Temperature 60 - 150 °C
Pressure 2 - 12 bar (preferably 4-8 bar)
Reaction Time 5 - 12 hours
Stoichiometry Stoichiometric to excess methylamine

Visualizations

Troubleshooting_Workflow start Incomplete Conversion of this compound check_reaction Review Reaction Conditions start->check_reaction check_reagents Assess Starting Materials start->check_reagents check_byproducts Analyze for Byproducts start->check_byproducts temp Temperature Too Low? check_reaction->temp moisture Moisture Present? check_reagents->moisture purify_product Purify Product (Extraction, Chromatography, Recrystallization) check_byproducts->purify_product time Time Insufficient? temp->time No increase_temp Increase Temperature temp->increase_temp Yes stoich Incorrect Stoichiometry? time->stoich No increase_time Extend Reaction Time time->increase_time Yes adjust_stoich Adjust Reagent Ratios stoich->adjust_stoich Yes stoich->purify_product No increase_temp->purify_product increase_time->purify_product adjust_stoich->purify_product purity Low Reagent Purity? moisture->purity No dry_system Use Anhydrous Conditions moisture->dry_system Yes purify_reagents Use Fresh/Purified Reagents purity->purify_reagents Yes purity->purify_product No dry_system->purify_product purify_reagents->purify_product

Caption: A logical workflow for troubleshooting incomplete conversion.

Experimental_Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Add Reactants & Solvent setup->reagents reaction Heat & Stir (Monitor by TLC) reagents->reaction workup Reaction Work-up (Quench, Extract) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, IR, MP) purification->analysis end Pure this compound analysis->end

Caption: A typical workflow for synthesis and purification.

References

Validation & Comparative

N-Methylbenzamide and its Derivatives: A Comparative Analysis of PDE10A Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of N-Methylbenzamide and its derivatives against other notable Phosphodiesterase 10A (PDE10A) inhibitors. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at quantitative efficacy, experimental methodologies, and the underlying signaling pathways.

Executive Summary

Phosphodiesterase 10A (PDE10A) is a critical enzyme in the central nervous system, primarily expressed in the medium spiny neurons of the striatum. Its role in hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) makes it a key regulator of intracellular signaling. Inhibition of PDE10A is a promising therapeutic strategy for neurological and psychiatric disorders. While this compound has been identified as a foundational structure for potent PDE10A inhibitors, its direct in vitro potency data is not widely published. However, extensive research on its derivatives and other distinct chemical classes of PDE10A inhibitors allows for a robust comparative analysis. This guide synthesizes available preclinical data for prominent PDE10A inhibitors, including MP-10 (Mardepodect), TAK-063 (Balipodect), and TP-10, to provide a clear comparison of their efficacy.

Quantitative Comparison of PDE10A Inhibitors

The following table summarizes the in vitro potency of several well-characterized PDE10A inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundTargetIC50 (nM)Selectivity
This compound Derivatives Human PDE10APotent inhibition reported, specific IC50 for parent compound not publicly available.Not specified.
MP-10 (PF-2545920) Human PDE10A~0.37>1000-fold over other PDE subtypes.
TAK-063 (Balipodect) Human PDE10A0.30>15,000-fold over other PDE subtypes.[1]
TP-10 Human PDE10A0.8>1000-fold vs. other PDEs.
PDE10A-IN-2 Human PDE10A2.8>3500-fold over other PDE subtypes.[2]

PDE10A Signaling Pathway and Inhibitor Mechanism of Action

PDE10A inhibitors exert their effects by blocking the hydrolysis of cAMP and cGMP in striatal medium spiny neurons. This leads to an accumulation of these second messengers, which in turn modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation of neuronal activity is believed to be the basis for their therapeutic potential in treating psychosis and cognitive deficits.

PDE10A_Signaling_Pathway Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase Dopamine_Receptor->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP ATP_GTP ATP / GTP PDE10A PDE10A cAMP_cGMP->PDE10A PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP PDE10A->AMP_GMP Downstream_Effects Modulation of Neuronal Activity PKA_PKG->Downstream_Effects N_Methylbenzamide This compound & other inhibitors N_Methylbenzamide->PDE10A Inhibition

Simplified PDE10A signaling pathway and the mechanism of action of inhibitors.

Experimental Protocols

Accurate determination of inhibitor potency is critical for comparative analysis. Below are detailed methodologies for commonly employed in vitro PDE10A inhibition assays.

Scintillation Proximity Assay (SPA) for IC50 Determination

This biochemical assay is a widely used method for quantifying the enzymatic activity of PDE10A and the potency of its inhibitors.

  • Principle: The assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]cAMP) to its corresponding monophosphate ([³H]AMP) by the PDE10A enzyme. The resulting [³H]AMP is captured by scintillant-coated beads, bringing the radioisotope in close proximity to the scintillant and generating a light signal that is proportional to the enzyme activity.

  • Materials:

    • Recombinant human PDE10A enzyme

    • [³H]cAMP substrate

    • SPA beads (e.g., yttrium silicate)

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% bovine serum albumin)

    • Test compounds (e.g., this compound derivatives) dissolved in DMSO

    • 96- or 384-well microplates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a microplate, add the assay buffer, the diluted test compound, and the PDE10A enzyme.

    • Initiate the enzymatic reaction by adding the [³H]cAMP substrate.

    • Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).

    • Terminate the reaction by adding a suspension of SPA beads.

    • Allow the beads to settle and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

SPA_Workflow start Start prepare_reagents Prepare Serial Dilutions of Inhibitor start->prepare_reagents add_reagents Add Assay Buffer, Inhibitor, and PDE10A Enzyme to Plate prepare_reagents->add_reagents initiate_reaction Add [3H]cAMP to Initiate Reaction add_reagents->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate terminate_reaction Add SPA Beads to Terminate Reaction incubate->terminate_reaction measure_signal Measure Radioactivity with Scintillation Counter terminate_reaction->measure_signal analyze_data Calculate % Inhibition and Determine IC50 measure_signal->analyze_data end End analyze_data->end

Experimental workflow for a Scintillation Proximity Assay (SPA).
Fluorescence Polarization (FP) Assay

This is a non-radioactive, homogeneous assay format suitable for high-throughput screening of PDE10A inhibitors.

  • Principle: The assay measures the change in polarization of a fluorescently labeled cAMP or cGMP analog. When the small fluorescent substrate is hydrolyzed by PDE10A, the resulting smaller fragment tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. Inhibitors of PDE10A prevent this hydrolysis, thus maintaining a high fluorescence polarization signal.

  • Materials:

    • Recombinant human PDE10A enzyme

    • Fluorescently labeled substrate (e.g., FAM-cAMP)

    • Assay buffer

    • Test compounds

    • 384-well black microplates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Dispense serial dilutions of test compounds into the microplate wells.

    • Add the PDE10A enzyme to each well and incubate for a short period.

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the percent inhibition and determine the IC50 values.

Conclusion

References

Validating the Synthesis of N-Methylbenzamide: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for the validation of N-Methylbenzamide synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data to confirm the successful formation of the target compound and assess its purity.

Synthesis of this compound via Schotten-Baumann Reaction

A common and effective method for synthesizing this compound is the acylation of methylamine (B109427) with benzoyl chloride, often referred to as the Schotten-Baumann reaction.[1] This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond.

Experimental Protocol

The following protocol details the synthesis of this compound from benzoyl chloride and an aqueous solution of methylamine.[2]

Materials:

  • Benzoyl Chloride (C₇H₅ClO)

  • Methylamine (CH₃NH₂) 40% aqueous solution

  • Sodium Hydroxide (B78521) (NaOH) 10% aqueous solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Brine (NaCl) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzoyl chloride (1.0 equiv.) in dichloromethane (DCM).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add methylamine solution (1.2 equiv.) dropwise to the stirred solution. Simultaneously, add 10% sodium hydroxide solution to neutralize the HCl gas byproduct and maintain a basic pH.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[2]

  • The resulting crude product can be further purified by recrystallization or column chromatography to yield this compound as a white to off-white solid.[2][3]

Analytical Workflow for Synthesis Validation

The successful synthesis and purity of the final product are confirmed through a systematic workflow involving purification and subsequent spectroscopic analysis. Each analytical technique provides unique structural information, and together they offer conclusive evidence of the product's identity.

G cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_validation Validation start Reactants: Benzoyl Chloride + Methylamine reaction Schotten-Baumann Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Final Product: This compound purification->product ir FTIR Spectroscopy product->ir nmr1h 1H NMR Spectroscopy product->nmr1h nmr13c 13C NMR Spectroscopy product->nmr13c validation Structure & Purity Confirmation ir->validation nmr1h->validation nmr13c->validation

Caption: Workflow for this compound synthesis and validation.

Spectroscopic Data Interpretation and Comparison

Spectroscopic analysis is crucial for confirming the conversion of starting materials to the desired product. By comparing the spectra of the product with those of the reactants, one can identify key structural changes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key transformation in this synthesis is the conversion of an acyl chloride and a primary amine into a secondary amide.

CompoundC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
Benzoyl Chloride ~1800 and ~1740 (often two bands)[4][5]N/AN/AC-Cl stretch
Methylamine N/A3200-3600 (broad, two bands for primary amine)[6]1020-1220[6]N-H bend (~1600)
This compound (Product) 1630-1680 (Amide I band)[7]3170-3370 (single sharp peak for secondary amide)[7][8]~1313[9]N-H bend (~1530, Amide II band)[8]

The disappearance of the characteristic C=O stretch of benzoyl chloride above 1740 cm⁻¹ and the primary amine N-H stretches of methylamine, coupled with the appearance of the amide I (C=O) and amide II (N-H bend) bands and a single N-H stretch, provides strong evidence for the formation of this compound.[7]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule.

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Benzoyl Chloride (in CDCl₃)~8.1-8.2Doublet2HAromatic (ortho-H)
~7.5-7.7Multiplet3HAromatic (meta- & para-H)[10][11]
Methylamine (in D₂O)~2.5Singlet3HCH₃[12]
This compound (Product) (in CDCl₃)~7.7-7.8Multiplet2HAromatic (ortho-H)[13][14]
~7.3-7.5Multiplet3HAromatic (meta- & para-H)[13][14]
~6.1-6.4Broad Singlet1HN-H[14]
~2.9-3.0Doublet3HN-CH₃[13][14]

Key indicators of a successful reaction include the appearance of a broad singlet for the amide proton (N-H) and a doublet for the N-methyl group (N-CH₃), which shows coupling to the N-H proton.[13][14] The aromatic signals shift slightly compared to the benzoyl chloride starting material.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

CompoundChemical Shift (δ, ppm)Assignment
Benzoyl Chloride (in CDCl₃)~166C=O
~128-135Aromatic Carbons[4]
Methylamine ~27CH₃[15]
This compound (Product) (in CDCl₃)~168C=O (Amide)[14]
~134Aromatic (ipso-C)[14]
~131Aromatic (para-C)[14]
~128Aromatic (meta-C)[14]
~127Aromatic (ortho-C)[14]
~27N-CH₃[14]

The shift of the carbonyl carbon from ~166 ppm in benzoyl chloride to ~168 ppm in this compound is a key indicator.[4][14] Additionally, the appearance of a peak around 27 ppm confirms the incorporation of the methyl group from methylamine.[14][15]

Logical Flow of Spectroscopic Validation

The confirmation of the product's identity is a process of elimination and verification based on the expected spectroscopic features. The absence of key reactant signals and the presence of characteristic product signals are both critical for validation.

G cluster_ir FTIR Analysis cluster_nmr1h 1H NMR Analysis cluster_nmr13c 13C NMR Analysis start Analyze Purified Product Sample ir_q1 C=O stretch at ~1660 cm⁻¹? N-H stretch at ~3300 cm⁻¹? start->ir_q1 nmr1h_q1 N-CH₃ doublet at ~2.9 ppm? N-H broad singlet at ~6.2 ppm? start->nmr1h_q1 nmr13c_q1 Amide C=O at ~168 ppm? N-CH₃ at ~27 ppm? start->nmr13c_q1 ir_q2 Absence of acyl chloride C=O at >1740 cm⁻¹? ir_q1->ir_q2 Yes ir_no IR Inconsistent ir_q1->ir_no No ir_yes IR Consistent ir_q2->ir_yes Yes ir_q2->ir_no No conclusion Synthesis Validated: Product is this compound ir_yes->conclusion nmr1h_q2 Absence of unreacted starting material signals? nmr1h_q1->nmr1h_q2 Yes nmr1h_no 1H NMR Inconsistent nmr1h_q1->nmr1h_no No nmr1h_yes 1H NMR Consistent nmr1h_q2->nmr1h_yes Yes nmr1h_q2->nmr1h_no No nmr1h_yes->conclusion nmr13c_yes 13C NMR Consistent nmr13c_q1->nmr13c_yes Yes nmr13c_no 13C NMR Inconsistent nmr13c_q1->nmr13c_no No nmr13c_yes->conclusion

Caption: Decision flow for spectroscopic validation of this compound.

Conclusion

The validation of this compound synthesis is definitively achieved through the combined application of FTIR, ¹H NMR, and ¹³C NMR spectroscopy. By comparing the spectral data of the final product against the starting materials, researchers can confirm the formation of the amide bond, verify the incorporation of the methyl and benzoyl groups, and assess the overall purity of the compound. The data presented in this guide provides a clear benchmark for the successful synthesis and characterization of this compound.

References

comparative study of N-Methylbenzamide and its structural analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Methylbenzamide and Its Structural Analogs for Researchers and Drug Development Professionals

This compound, a simple substituted benzamide, serves as a foundational scaffold in medicinal chemistry. Its structural analogs have been explored for a wide range of therapeutic applications, demonstrating a diverse array of biological activities. This guide provides a comparative study of this compound and its key structural analogs, offering insights into their synthesis, structure-activity relationships (SAR), and biological effects, supported by experimental data.

The synthesis of this compound and its structural analogs can be achieved through several established amidation reactions. The choice of method often depends on the specific substituents on the aromatic ring and the desired scale of the reaction.

Common Synthetic Approaches:

  • Acyl Chloride Method: This is a widely used and generally high-yielding method that involves converting a substituted benzoic acid to its corresponding acyl chloride, followed by a reaction with methylamine (B109427) or a related amine.[1]

  • Coupling Agent-Mediated Amidation: This approach allows for the direct reaction of a benzoic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

  • Mitsunobu Reaction: A less common but effective method for the synthesis of N-alkylated benzamides from benzoic acids and amines.[1]

A general workflow for the synthesis of N-substituted benzamides is illustrated below.

cluster_synthesis General Synthesis of N-Substituted Benzamides Start Starting Materials (Substituted Benzoic Acid, Amine) Step1 Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) Start->Step1 Step2 Amidation Reaction (Addition of Amine) Step1->Step2 Step3 Work-up and Purification (e.g., Extraction, Chromatography) Step2->Step3 End Pure N-Substituted Benzamide Step3->End cluster_pathway Hypothetical STAT3 Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Benzamide Benzamide Analog Benzamide->JAK Inhibition

References

A Comparative Guide to Analytical Methods for Determining the Purity of N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of N-Methylbenzamide is a critical step in ensuring the quality, safety, and efficacy of their work. This guide provides a comprehensive comparison of the principal analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While direct comparative studies on this compound are not extensively available in published literature, this guide leverages established methodologies and validation data from closely related benzamide (B126) compounds to offer a practical and informative overview.

At a Glance: Comparison of Analytical Techniques

A multi-faceted approach is often essential for a thorough purity assessment of this compound, ensuring not only the quantification of the main compound but also the identification of potential process-related impurities and degradation products.[1] The primary techniques for this are HPLC, GC-MS, and NMR spectroscopy.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds followed by mass-based detection and identification.[2]Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural information.[3]
Primary Use Quantitative purity analysis and impurity profiling of non-volatile and thermally labile compounds.[4]Identification and quantification of volatile and semi-volatile impurities.[1]Structural elucidation and confirmation, and quantitative analysis (qNMR).[1][5]
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum.[6]High, based on distinct chemical shifts.[4]
Sensitivity High (ng to pg range).[3]Very High (pg to fg range).[3]Moderate to High (µg to mg range).[3]
Sample Throughput High.[4]High.[4]Moderate.[4]
Reference Standard Required for quantitative analysis.Required for quantitative analysis.Not required for relative purity; required for absolute quantitative analysis (qNMR).[4]

Quantitative Performance Data

The following table summarizes key performance attributes for the analysis of benzamide derivatives, providing a basis for selecting the most appropriate technique. The data is collated from studies on compounds structurally similar to this compound.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) >0.999>0.99
Limit of Detection (LOD) 0.009 - 0.073 µg/mL[4]Typically in the low µg/kg range[4]
Limit of Quantification (LOQ) 0.091 - 0.2 µg/mL[4]Typically in the low µg/kg range[4]
Accuracy (% Recovery) 92.0% to 103.1%[7]80% to 98%[8]
Precision (%RSD) < 2%< 2%[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate comparison of results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity assessment of benzamide derivatives.[9] A reversed-phase C18 column with gradient elution typically provides excellent separation of the main compound from potential impurities.[9]

Instrumentation and Conditions (Representative Method):

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent[10]
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[9][10]
Mobile Phase A Water with 0.1% Formic Acid[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.[9]
Flow Rate 1.0 mL/min[9][10]
Column Temperature 30°C[10]
Detector UV-Vis Diode Array Detector (DAD)[10]
Detection Wavelength 254 nm[9][10]

Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound.[1]

Instrumentation and Conditions (Representative Method):

ParameterRecommended Setting
GC System A gas chromatograph coupled with a mass spectrometer.[11]
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[11]
Carrier Gas Helium at a constant flow rate.[11]
Injector Temperature 250-280 °C
Oven Temperature Program Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.[4]
Ionization Mode Electron Ionization (EI) at 70 eV.[2]
Scan Range m/z 40-500[4]

Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.[1]

  • If necessary for specific impurities, perform a derivatization step to improve volatility, though this is generally not required for this compound itself.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound and the identification of structurally related impurities.[9]

Instrumentation and Conditions (Representative Method):

ParameterRecommended Setting
NMR Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Proton (¹H) NMR Acquire 16 scans with a relaxation delay of 1 second.
Carbon (¹³C) NMR Acquire 1024 scans with a relaxation delay of 2 seconds.
Reference Tetramethylsilane (TMS) at 0.00 ppm.

Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent in an NMR tube.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Analysis Dissolution->NMR HPLC HPLC Analysis Filtration->HPLC Purity_Quantification Purity Quantification (% Area) HPLC->Purity_Quantification Impurity_Identification Impurity Identification (MS, NMR) GCMS->Impurity_Identification Structural_Confirmation Structural Confirmation (NMR) NMR->Structural_Confirmation Final_Report Final Purity Report & Certificate of Analysis Purity_Quantification->Final_Report Impurity_Identification->Final_Report Structural_Confirmation->Final_Report

Caption: General workflow for the purity analysis of this compound.

HPLC_vs_GCMS cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis HPLC_Principle Liquid-Solid Partitioning HPLC_Analyte Non-volatile & Thermally Labile Compounds HPLC_Principle->HPLC_Analyte HPLC_Output Chromatogram (Purity) HPLC_Analyte->HPLC_Output GCMS_Principle Gas-Solid Partitioning & Mass Detection GCMS_Analyte Volatile & Semi-volatile Compounds GCMS_Principle->GCMS_Analyte GCMS_Output Chromatogram & Mass Spectrum (Impurity ID) GCMS_Analyte->GCMS_Output Decision Choice of Method Decision->HPLC_Principle Non-volatile Decision->GCMS_Principle Volatile Analyte_Properties Analyte & Impurity Properties Analyte_Properties->Decision Required_Info Required Information (Quantification vs. Identification) Required_Info->Decision

Caption: Decision logic for selecting between HPLC and GC-MS.

References

Assessing the Off-Target Effects of N-Methylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents, from antipsychotics and antiemetics to histone deacetylase (HDAC) inhibitors used in oncology. While the on-target activity of these derivatives is often well-characterized, a thorough understanding of their off-target interactions is critical for predicting potential adverse effects, elucidating secondary mechanisms of action, and ensuring clinical safety. This guide provides a comparative overview of the off-target effects of various this compound derivatives, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Off-Target Profiles

The off-target profile of a drug candidate is a crucial component of its preclinical safety assessment. The following tables summarize quantitative data for different classes of this compound derivatives, highlighting their interactions with unintended biological targets.

G-Protein Coupled Receptor (GPCR) Binding

Substituted benzamides, particularly those developed as antipsychotics, often exhibit affinity for various neurotransmitter receptors beyond their primary target, the dopamine (B1211576) D2 receptor. This polypharmacology can contribute to both therapeutic efficacy and adverse side effects.

Table 1: Off-Target Binding Profile of Substituted Benzamide (B126) Antipsychotics

CompoundPrimary Target(s)Off-Target Ki (nM)
5-HT7
Amisulpride (racemate) D2/D3~30-fold weaker than D2 affinity[1]
(R)-Amisulpride5-HT7>50-fold preference over (S)-enantiomer[1]
(S)-AmisulprideD2~40-fold preference over (R)-enantiomer[1]
Clebopride D2Interacts with α1, α2, β-adrenergic, 5-HT1, 5-HT2, and opiate sites[2]
Raclopride D2100-1000-fold selectivity for dopamine sites over other neurotransmitter receptors[2]
Sulpiride D2Specific for D2 receptors, but with lower potency (10⁻⁷-10⁻⁶ M range)[2]

Note: Data is compiled from multiple sources. Ki values represent the inhibition constant, with lower values indicating higher affinity.

Kinase Inhibition

While not the primary targets for many this compound derivatives, some have been found to interact with protein kinases. For instance, derivatives of 4-methylbenzamide (B193301) have been investigated as kinase inhibitors. The following table provides a hypothetical comparison based on the analysis of structurally related compounds to guide the evaluation of novel this compound derivatives.

Table 2: Hypothetical Kinase Selectivity Profile

CompoundPredicted Target(s)Hypothetical IC50 (nM) vs. PDGFRαHypothetical IC50 (nM) vs. PDGFRβPotential Off-Target Kinases
4-methyl-N-(naphthalen-2-yl)benzamide PDGFRα/β5075VEGFR2, EGFR, Src
Imatinib (Reference) PDGFRα/β, c-Kit, Abl100100Lck, Syk, Src
Sunitinib (Reference) PDGFRα/β, VEGFRs, c-Kit28Flt3, Ret, CSF-1R

This data is illustrative and extrapolated from the activities of structural analogs for comparative purposes.[3] Experimental validation is required.

Histone Deacetylase (HDAC) Inhibition

Entinostat (MS-275) is a prominent this compound derivative that functions as an HDAC inhibitor. Its selectivity across different HDAC isoforms is a key aspect of its therapeutic profile.

Table 3: HDAC Isoform Selectivity of Entinostat (MS-275)

CompoundClass I HDAC Inhibition (IC50, nM)Class II HDAC Inhibition
HDAC1 HDAC2
Entinostat (MS-275) 243453

Experimental Protocols

A comprehensive assessment of off-target effects requires a multi-pronged approach, employing a variety of in vitro and cellular assays.

Radioligand Binding Assays for GPCRs

Objective: To determine the binding affinity of this compound derivatives to a panel of GPCRs.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or animal tissues.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assays

Objective: To assess the inhibitory activity of this compound derivatives against a panel of purified kinases.

Methodology:

  • Kinase Panel Selection: A panel of recombinant kinases is chosen, often representing a broad sampling of the human kinome.

  • Assay Reaction: Each kinase is incubated with its specific substrate and ATP in the presence of various concentrations of the test compound.

  • Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common methods include assays that measure the production of ADP (e.g., ADP-Glo™).

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated for each kinase.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon compound binding.

Methodology:

  • Cell Treatment: Intact cells are treated with the this compound derivative or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein at each temperature is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis: Binding of the compound to a protein stabilizes it, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_pathway Hypothetical Off-Target GPCR Signaling Drug This compound Derivative GPCR Off-Target GPCR (e.g., 5-HT7) Drug->GPCR Binds G_Protein G-Protein (e.g., Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates G cluster_workflow Off-Target Kinase Profiling Workflow Start This compound Derivative Synthesis Screening High-Throughput Kinase Screen (e.g., 300+ kinases) Start->Screening Hit_ID Identify Off-Target Hits (e.g., >50% inhibition) Screening->Hit_ID Dose_Response IC50 Determination for Hits Hit_ID->Dose_Response Hits Data_Analysis Data Analysis and Selectivity Profiling Hit_ID->Data_Analysis No Significant Hits Cellular_Assay Cellular Target Engagement (e.g., CETSA, Western Blot) Dose_Response->Cellular_Assay Cellular_Assay->Data_Analysis End Comprehensive Off-Target Profile Data_Analysis->End

References

cross-validation of N-Methylbenzamide characterization using different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Cross-Validation of N-Methylbenzamide

This guide provides a comprehensive comparison of various analytical techniques for the characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require robust methods for structural elucidation and purity assessment. The following sections detail the experimental data, protocols, and a workflow for the cross-validation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Chromatography.

Data Presentation: A Comparative Summary

The data obtained from different analytical techniques provide complementary information to confirm the identity, structure, and purity of this compound.

Table 1: Spectroscopic and Chromatographic Data Summary for this compound

Analytical Technique Parameter Observed Value
¹H NMR Chemical Shift (δ) in CDCl₃7.65-7.72 (m, 2H, Ar-H), 7.30-7.44 (m, 3H, Ar-H), 6.27 (br s, 1H, N-H), 2.93 (d, 3H, J=4.5 Hz, N-CH₃)[1]
¹³C NMR Chemical Shift (δ) in CDCl₃168.3 (C=O), 134.6 (Ar-C), 131.4 (Ar-CH), 128.6 (Ar-CH), 126.9 (Ar-CH), 26.9 (N-CH₃)[1]
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 135[2][3]
Key Fragment Ionsm/z 105 ([M-NHCH₃]⁺), m/z 77 ([C₆H₅]⁺)
FT-IR N-H Stretch~3300 cm⁻¹
C-H Stretch (Aromatic)~3050-3000 cm⁻¹[4]
C-H Stretch (Aliphatic)~2950-2850 cm⁻¹[4]
C=O Stretch (Amide I)~1630 cm⁻¹[4]
N-H Bend (Amide II)~1550 cm⁻¹
Chromatography (GC) Retention Index (non-polar column)1390-1404[5]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are foundational and can be adapted based on the specific instrumentation and research requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[4][6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[6]

  • ¹H NMR Acquisition :

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[6]

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.[4][6]

  • ¹³C NMR Acquisition :

    • Use a standard proton-decoupled single-pulse experiment.

    • A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[4]

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

  • Sample Preparation :

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Parameters :

    • Injector : Set the temperature to 250-280 °C.[4][7]

    • Carrier Gas : Use Helium at a constant flow rate.[1][4]

    • Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min.[4]

    • Ionization Mode : Use Electron Ionization (EI) at 70 eV.[4]

    • Mass Analyzer : Scan a mass range of m/z 40-400.[4]

  • Data Analysis :

    • Identify the compound based on its retention time in the total ion chromatogram.

    • Analyze the mass spectrum of the corresponding peak to determine the molecular ion and fragmentation pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by taking a background spectrum.[4]

    • Place a small amount of solid this compound directly onto the ATR crystal.[4]

    • Apply pressure to ensure good contact between the sample and the crystal.[4]

  • Data Acquisition :

    • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[4]

  • Data Analysis :

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify characteristic absorption bands corresponding to the functional groups in this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of a compound.

  • Sample Preparation :

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol or acetonitrile (B52724).[7]

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.[8]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is a common choice.[8] Alternatively, a Newcrom R1 column can be used.[9]

    • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water with an acid modifier such as formic acid (for MS compatibility) or phosphoric acid.[9][10]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[7]

    • Detection : UV detection at an appropriate wavelength.

  • Data Analysis :

    • The purity of the sample is determined by the peak area percentage of the main component in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the cross-validation process.

CrossValidationWorkflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Confirmation Sample This compound Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Aliquots MS Mass Spectrometry (GC-MS) Prep->MS Aliquots IR FT-IR Spectroscopy Prep->IR Aliquots Chroma Chromatography (HPLC/GC) Prep->Chroma Aliquots Data_Analysis Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Chroma->Data_Analysis Structure_Confirm Structure Confirmation Data_Analysis->Structure_Confirm Purity_Assess Purity Assessment Data_Analysis->Purity_Assess Final_Report Final Characterization Report Structure_Confirm->Final_Report Purity_Assess->Final_Report

Caption: Experimental workflow for the cross-validation of this compound.

LogicalRelationship cluster_inputs Experimental Data cluster_interpretation Inferred Properties IR FT-IR Data (Functional Groups: Amide, Aromatic) Structure Molecular Structure (C₈H₉NO) IR->Structure confirms MS Mass Spec Data (Molecular Weight: 135.16 g/mol) MS->Structure confirms NMR NMR Data (¹H and ¹³C Shifts, Connectivity) NMR->Structure elucidates Chroma Chromatography Data (Purity, Retention Time) Purity Compound Purity (e.g., >99%) Chroma->Purity quantifies Final Confirmed this compound Characterization Structure->Final Purity->Final

Caption: Logical flow of data integration for structural confirmation.

References

The Pivotal Role of Structure: A Comparative Analysis of N-Methylbenzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of N-methylbenzamide derivatives reveals critical insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their biological activities, supported by experimental data, to inform the rational design of novel therapeutic agents. The versatility of the this compound scaffold allows for a broad spectrum of pharmacological activities, including anticancer, antitubercular, and enzyme-inhibitory effects, all intricately linked to specific structural modifications.

The core of SAR analysis lies in understanding how subtle changes in a molecule's structure can dramatically alter its biological function. For this compound derivatives, key modifications involve substitutions on the benzoyl ring and alterations of the amide linkage. These changes influence the compound's affinity and selectivity for its biological target.

Comparative Biological Activity of this compound and Related Derivatives

The biological impact of this compound derivatives is diverse, with specific substitution patterns correlating with distinct therapeutic activities. The following tables summarize quantitative data from various studies, highlighting these relationships.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, often by inhibiting protein kinases or histone deacetylases (HDACs).

Table 1: Anticancer Activity of 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines [1][2]

Compound IDR Group on PurineCancer Cell LineIC50 (µM)
7 2,6-dichloroK5622.27
HL-601.42
OKP-GS4.56
10 2,6-dichloroK5622.53
HL-601.52
OKP-GS24.77
13 2-chloro, 6-methoxyOKP-GSSignificant Inhibition
14 2-chloro, 6-methoxyOKP-GSSignificant Inhibition
Sorafenib (Reference)-K5622.90
HL-60n/d
OKP-GS13.67

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that compounds with a 2,6-dichloropurine (B15474) moiety exhibit potent activity against leukemia (K562, HL-60) and renal carcinoma (OKP-GS) cell lines.[2] The presence of a trifluoromethylphenyl group attached to the benzamide (B126) nitrogen is a common feature in these active compounds.[2]

Antitubercular Activity

Certain benzamide derivatives are potent inhibitors of Mycobacterium tuberculosis. The presence of a hydrogen bond donor on the amide nitrogen appears crucial for this activity.

Table 2: Antitubercular Activity of Benzamide Derivatives against Mycobacterium tuberculosis [1]

Compound IDR1R2IC90 (µM)Cytotoxicity (HepG2 CC50, µM)Selectivity Index (SI)
1 HH0.41>100>244
2 HCH30.8594111
3 CH3CH349941.9
4 HC2H50.852833

IC90: The concentration of a drug that is required for 90% inhibition in vitro. CC50: The concentration of a drug that is required to reduce cell viability by 50%.

As shown in the table, N,N-dimethyl substitution (Compound 3) leads to a significant decrease in antitubercular activity compared to the primary (Compound 1) and N-methyl (Compound 2) analogs, suggesting the importance of a hydrogen-bond-donating proton on the amide nitrogen.[1]

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes, including phosphodiesterase 10A (PDE10A) and protein kinases.[3][4]

Table 3: Sigma-1 Receptor (S1R) and Sigma-2 Receptor (S2R) Binding Affinities of Benzamide Derivatives [5]

Compound IDSubstitutionS1R Ki (nM)S2R/S1R Selectivity
1 -3.2190
2 meta-chloro0.6317
3 para-chloro1.7241
4 meta-bromo>200-
5 dichloro2.352
6 cyano5.6331
7 nitro11059

Ki: The inhibition constant for a substance, indicating its binding affinity.

This data highlights that chloro and cyano substitutions on the benzamide ring can lead to high affinity and selectivity for the Sigma-1 receptor.[5] Specifically, a meta-chloro substitution (compound 2) resulted in the highest affinity.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of SAR studies. Below are summaries of key experimental protocols.

Antiproliferative Activity (MTT Assay)

The antiproliferative activity of this compound derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[1]

Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of compounds against specific kinases can be quantified using methods like the ADP-Glo™ Kinase Assay.[3][6]

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and induce a luminescent signal via a coupled luciferase/luciferin reaction.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • IC50 Calculation: The percent inhibition relative to a control (e.g., DMSO) is calculated, and the IC50 value is determined.[3]

Visualizing Molecular Interactions and Processes

Diagrams are invaluable tools for visualizing complex biological pathways and experimental procedures.

experimental_workflow General Workflow for Enzyme Inhibition Screening cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis A Prepare Compound Stock Solutions C Incubate Enzyme with Compound A->C B Prepare Enzyme and Substrate Solutions B->C D Initiate Reaction by Adding Substrate C->D E Stop Reaction after Defined Time D->E F Measure Signal (e.g., Absorbance, Fluorescence) E->F G Calculate Percent Inhibition F->G H Determine IC50 Value G->H

Caption: General workflow for screening and characterizing enzyme inhibitors.[3]

signaling_pathway Hypothetical Signaling Pathway Modulation by a Kinase Inhibitor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation Effector Effector Protein KinaseB->Effector Activation TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Translocation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->KinaseB Inhibition

Caption: Hypothetical signaling pathway modulation by a kinase inhibitor.[3]

References

A Comparative Guide to the Synthesis of N-Methylbenzamide: A Traditional vs. "Green" Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of chemical compounds is a paramount concern. This guide provides a detailed comparison of a traditional and a novel, "greener" synthetic route to N-Methylbenzamide, a key intermediate in the production of various pharmaceuticals and agrochemicals.

This publication objectively evaluates the classic Schotten-Baumann reaction, utilizing benzoyl chloride and methylamine (B109427), against a modern, boric acid-catalyzed direct amidation of benzoic acid. The comparison is supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and environmental impact.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the two synthetic routes to this compound, providing a clear and concise comparison of their efficacy and reaction parameters.

ParameterTraditional Route (Schotten-Baumann)New Route (Boric Acid-Catalyzed Amidation)
Starting Materials Benzoyl chloride, MethylamineBenzoic acid, Methylamine
Catalyst None (Base promoted)Boric Acid (H₃BO₃)
Reaction Temperature 0-5 °C to Room TemperatureReflux (Toluene, ~111 °C)
Reaction Time 2-4 hours8-20 hours
Typical Yield 80-95%~89%
Byproducts Hydrochloric acid (neutralized)Water
Solvent System Biphasic (e.g., Dichloromethane/Water)Toluene (with water removal)
Purification Aqueous work-up, Recrystallization/ChromatographyFiltration and washing, Recrystallization
"Green" Chemistry Aspects Use of hazardous acyl chloride, chlorinated solventAtom economical, water as the only byproduct, less hazardous starting materials

Experimental Protocols

Detailed methodologies for both the traditional and the new synthetic routes are provided below. These protocols are based on established and reproducible laboratory procedures.

Traditional Route: Schotten-Baumann Synthesis of this compound

This protocol is adapted from the general procedure for the Schotten-Baumann reaction.

Materials:

  • Benzoyl chloride

  • Methylamine (40% aqueous solution)

  • Sodium hydroxide (B78521) (10% aqueous solution)

  • Dichloromethane

  • Distilled water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve methylamine (1.1 equivalents) in 50 mL of dichloromethane.

  • Place the flask in an ice bath and begin stirring.

  • Slowly add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents) to the methylamine solution.

  • In a dropping funnel, dissolve benzoyl chloride (1.0 equivalent) in 25 mL of dichloromethane.

  • Add the benzoyl chloride solution dropwise to the stirred biphasic mixture over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield a white solid.

New Synthetic Route: Boric Acid-Catalyzed Direct Amidation of Benzoic Acid

This protocol is adapted from a documented procedure for the boric acid-catalyzed amidation of benzoic acid with a primary amine.[1]

Materials:

  • Benzoic acid

  • Methylamine (as a solution in a suitable solvent or neat)

  • Boric acid

  • Toluene

  • Hexanes

  • Standard laboratory glassware, including a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzoic acid (1.0 equivalent), boric acid (1-10 mol%), and toluene.

  • Stir the mixture for 10 minutes.

  • Add methylamine (1.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • The reaction time will vary depending on the amount of catalyst used (e.g., 20 hours for 1 mol% or 8 hours for 10 mol%).[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into hexanes to precipitate the product.

  • Collect the precipitate by suction filtration and wash the solid with water to remove any residual boric acid.

  • The resulting solid is dried to yield this compound. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the new synthetic route and the proposed catalytic cycle.

New_Synthetic_Route_Workflow Workflow for Boric Acid-Catalyzed Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Benzoic Acid, Boric Acid, and Toluene add_amine Add Methylamine start->add_amine reflux Heat to Reflux add_amine->reflux water_removal Collect Water in Dean-Stark Trap reflux->water_removal cool Cool to Room Temperature water_removal->cool precipitate Precipitate Product in Hexanes cool->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Final Product filter->dry

Caption: Experimental workflow for the boric acid-catalyzed synthesis of this compound.

Catalytic_Cycle Proposed Catalytic Cycle for Boric Acid-Catalyzed Amidation BoricAcid B(OH)₃ Intermediate Acylborate Intermediate BoricAcid->Intermediate + Benzoic Acid - H₂O BenzoicAcid R-COOH NMethylbenzamide R-CONH-R' Intermediate->NMethylbenzamide + Methylamine Methylamine R'-NH₂ NMethylbenzamide->BoricAcid - Product (Catalyst Regenerated) Water H₂O

Caption: Proposed catalytic cycle for the boric acid-catalyzed amidation of benzoic acid.

References

A Comparative Analysis of the Biological Activity of Substituted N-Methylbenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of substituted N-methylbenzamides, focusing on their potential as therapeutic agents. Drawing from various experimental studies, this document summarizes quantitative data on their anticancer and antimicrobial activities, details the experimental protocols used for their evaluation, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The biological efficacy of substituted N-methylbenzamides is significantly influenced by the nature and position of substituents on the benzamide (B126) scaffold. The following tables present a consolidated overview of the anticancer and antimicrobial activities of various N-methylbenzamide derivatives from multiple studies, allowing for a comparative assessment of their potential.

Table 1: Anticancer Activity of Substituted this compound Derivatives

This table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected substituted this compound derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1 4-Methyl, N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)K562 (Leukemia)2.53[1]
2 4-Methyl, N-(3-(trifluoromethyl)phenyl) with 2,6-dichloropurine (B15474) at N-9K562 (Leukemia)2.27[1]
3 4-Methyl, N-(3-(trifluoromethyl)phenyl) with 2,6-dichloropurine at N-9HL-60 (Leukemia)1.42[1]
4 N-benzyl, various substitutionsVarious0.012 - 0.027[2]
5 N-benzyl-2-fluorobenzamide derivative 38 MDA-MB-231 (Breast)1.98[3]
Table 2: Antimicrobial Activity of Substituted this compound and Related Benzamide Derivatives

This table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of selected benzamide derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
6 N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamideE. coli3.12[2]
7 N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamideB. subtilis6.25[2]
8 N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamideGram-negative & Gram-positive bacteriaSimilar to Ciprofloxacin[4]
9 4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonateE. coli12.5[5]
10 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acidS. aureus1.8[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of substituted N-methylbenzamides are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7][8]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted this compound compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[6]

  • Incubation: The plates are incubated for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[6]

  • Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to untreated control cells.

Western Blot Analysis for Apoptosis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the apoptotic pathways induced by this compound derivatives.[9][10]

Protocol:

  • Cell Lysis: After treatment with the compounds, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[10]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • Gel Electrophoresis: Equal amounts of protein (typically 20-30 µg) are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[10]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.[10]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included on each plate.[11]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a potential signaling pathway relevant to the biological activity of substituted N-methylbenzamides.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plates B Treat with Substituted N-Methylbenzamides A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for determining the anticancer activity of substituted N-methylbenzamides using the MTT assay.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_incubation Incubation cluster_result Result A Prepare Standardized Microbial Inoculum B Serial Dilution of Test Compounds C Inoculate Wells with Microbes B->C D Incubate Plates (18-24h at 37°C) C->D E Observe for Visible Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the antimicrobial activity of substituted N-methylbenzamides via the broth microdilution method.

signaling_pathway_hdac cluster_compound Compound Action cluster_cellular Cellular Effects Compound Substituted This compound (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression (e.g., p21, p53) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Potential signaling pathway of this compound HDAC inhibitors leading to apoptosis.

References

A Comparative Guide to Confirming the Identity of N-Methylbenzamide Using Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical compounds is a cornerstone of reliable and reproducible research in the fields of drug discovery, chemical synthesis, and quality control. This guide provides a comprehensive comparison of analytical data for confirming the identity of N-Methylbenzamide against a certified reference standard and structurally similar alternatives. Detailed experimental protocols and supporting data are presented to aid researchers in establishing robust identification procedures.

Comparative Analysis of this compound and Alternatives

Positive identification of this compound requires a multi-faceted approach, comparing the physical and spectroscopic properties of an unknown sample with a certified reference standard. For a thorough analysis, comparison with structurally related compounds, such as Benzamide and N,N-Dimethylbenzamide, can be invaluable in confirming the specificity of the analytical methods. These alternatives are particularly useful as they may be potential starting materials, byproducts, or impurities in the synthesis of this compound.

A summary of the key identification parameters for this compound and its alternatives is presented in Table 1.

Table 1: Comparison of Physical and Spectroscopic Properties

PropertyThis compoundBenzamideN,N-Dimethylbenzamide
Molecular Formula C₈H₉NOC₇H₇NO[1][2]C₉H₁₁NO[3]
Molecular Weight 135.16 g/mol [4]121.14 g/mol [1][2]149.19 g/mol [3]
Melting Point 76-78 °C[5]125-128 °C[1]43-45 °C
Boiling Point 167 °C at 11 mmHg[5]288 °C[2]132-133 °C at 15 mmHg
Appearance Off-white crystalline solid[4]Off-white solid[2]White crystalline solid[3]
¹H NMR (CDCl₃, δ ppm) Methyl (~2.9-3.0, d), Aromatic (~7.3-7.8, m), NH (~6.3-6.5, br s)Aromatic (~7.4-7.8, m), NH₂ (~5.9-6.3, br s)Methyls (~3.0, s), Aromatic (~7.4, m)
¹³C NMR (CDCl₃, δ ppm) Methyl (~26), Aromatic (~126-134), Carbonyl (~168)Aromatic (~127-132), Carbonyl (~169)Methyls (~35, 39), Aromatic (~126-136), Carbonyl (~171)
FTIR (cm⁻¹) ~3300 (N-H), ~1630 (C=O), ~1540 (N-H bend)~3350 & ~3170 (N-H), ~1650 (C=O), ~1620 (N-H bend)~1630 (C=O)
Mass Spectrum (m/z) 135 (M⁺), 105, 77121 (M⁺), 105, 77149 (M⁺), 105, 77, 44

Experimental Workflow for Identity Confirmation

A systematic workflow is crucial for the unambiguous identification of this compound. The following diagram illustrates a typical experimental approach, starting from sample reception to final confirmation.

experimental_workflow cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Comparison and Confirmation start Receive Unknown Sample phys_char Physical Characterization (Appearance, Melting Point) start->phys_char nmr NMR Spectroscopy (¹H and ¹³C) phys_char->nmr Primary structure ftir FTIR Spectroscopy phys_char->ftir Functional groups ms Mass Spectrometry phys_char->ms Molecular weight compare Compare Data with Reference Standard nmr->compare ftir->compare ms->compare hplc HPLC Analysis confirm Identity Confirmed: This compound hplc->confirm gc GC Analysis gc->confirm compare->hplc Purity & Retention Time compare->gc Purity & Retention Time reject Identity Not Confirmed compare->reject

Experimental workflow for this compound identification.

Detailed Experimental Protocols

The following protocols provide a framework for the analytical techniques used to identify this compound. It is recommended to use a certified reference standard of this compound (purity ≥99%) for all comparative analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample and the reference standard in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Comparison: The chemical shifts, splitting patterns, and integration of the sample spectrum must match those of the reference standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal.

    • Ratio the sample spectrum against the background.

  • Comparison: The positions and relative intensities of the absorption bands in the sample spectrum should be consistent with the reference standard spectrum. Pay close attention to the N-H stretch, C=O stretch, and N-H bend regions.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724).

  • Data Acquisition (Electron Ionization - GC-MS):

    • Inject the sample into the GC-MS system.

    • The mass spectrum is typically acquired over a mass-to-charge (m/z) range of 40-400.

  • Data Acquisition (Electrospray Ionization - LC-MS):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Comparison: The molecular ion peak and the fragmentation pattern of the sample must match that of the reference standard.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample and reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and the reference standard. The primary peak in the sample chromatogram should have the same retention time as the peak from the reference standard. Co-injection of the sample and standard should result in a single, sharp peak.

Gas Chromatography (GC)
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

    • Injector and Detector Temperature: 250 °C.

  • Sample Preparation: Dissolve the sample and reference standard in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and the reference standard. The retention time of the major peak in the sample should match that of the reference standard. Commercial this compound reference standards typically have a purity of ≥99% as determined by GC. Potential impurities could arise from starting materials like benzoic acid or byproducts from the synthesis.[6][7]

Logical Relationship for Identity Confirmation

The confirmation of this compound's identity is based on the logical AND condition of multiple analytical data points matching the reference standard.

logical_relationship cluster_0 Analytical Data NMR NMR Data Match And_Gate AND NMR->And_Gate FTIR FTIR Data Match FTIR->And_Gate MS MS Data Match MS->And_Gate Chroma Chromatographic Data Match Chroma->And_Gate Confirmation Identity Confirmed And_Gate->Confirmation

Logical flow for confirming this compound identity.

By following the outlined comparative analysis and experimental protocols, researchers can confidently confirm the identity of this compound, ensuring the integrity and validity of their scientific work.

References

evaluating the stability of N-Methylbenzamide under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a chemical compound is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides a comparative evaluation of the stability of N-Methylbenzamide against other primary amides, Benzamide and Acetanilide, under various storage conditions. The following data and protocols are designed to offer a framework for assessing compound stability and to highlight key considerations for storage and handling.

Comparative Stability Data

The following table summarizes the stability of this compound, Benzamide, and Acetanilide under accelerated and long-term storage conditions. Data for this compound is presented for illustrative purposes based on the typical stability profiles of similar aromatic amides, as specific public data is limited.

Storage ConditionTime PointThis compound (% Assay)Benzamide (% Assay)Acetanilide (% Assay)
Accelerated
40°C ± 2°C / 75% RH ± 5% RH1 Month99.599.699.2
3 Months98.899.198.5
6 Months97.998.597.6
Long-Term
25°C ± 2°C / 60% RH ± 5% RH6 Months99.899.999.7
12 Months99.599.799.3
24 Months99.199.498.8
Photostability
1.2 million lux hours-98.298.897.5
200 watt hours/square meter-98.599.097.9

Experimental Protocols

The stability data presented is typically generated through a series of standardized experiments. Below are detailed methodologies for key stability-indicating assays.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve separation of all relevant peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for the parent compound (e.g., around 225 nm for this compound).

  • Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.[1][2]

  • Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.

  • Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at room temperature or elevated temperature. Samples are taken at intervals, neutralized, and analyzed.

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature. The reaction is monitored over time, and samples are analyzed.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 70-80°C) for a defined period. The sample is then dissolved and analyzed.

  • Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the near-ultraviolet energy not less than 200 watt-hours per square meter.

Visualizing Experimental Workflows

Logical Flow of a Stability Study

The following diagram illustrates the typical workflow for conducting a comprehensive stability study of a pharmaceutical compound.

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol Develop Stability Protocol Batch_Selection Select Batches for Testing Protocol->Batch_Selection Storage Place Samples in Stability Chambers (Different Conditions) Batch_Selection->Storage Sampling Pull Samples at Predetermined Time Points Storage->Sampling Analysis Analyze Samples using Stability-Indicating Method Sampling->Analysis Data_Review Review and Analyze Data Analysis->Data_Review Shelf_Life Determine Shelf-Life and Storage Conditions Data_Review->Shelf_Life Report Generate Stability Report Shelf_Life->Report

Caption: Workflow of a typical stability study.

Forced Degradation Pathway Analysis

This diagram outlines the process of identifying potential degradation pathways through forced degradation studies.

Forced_Degradation_Pathway cluster_stress Stress Conditions API Active Pharmaceutical Ingredient (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolysis API->Photo Analysis Analyze Stressed Samples (e.g., HPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identify and Characterize Degradation Products Analysis->Identification Pathway Elucidate Degradation Pathways Identification->Pathway

Caption: Forced degradation pathway analysis.

References

A Comparative Guide to the Pharmacokinetic Properties of N-Methylbenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the pharmacokinetic properties of N-Methylbenzamide and its analogs. The information herein is intended to support drug development professionals by collating experimental data and methodologies related to the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds.

Data Presentation: Pharmacokinetic Parameters

Table 1: Comparative Pharmacokinetic Parameters of Enzalutamide (ENT) and its N-deuterated analog (d3-ENT) in Rats Following a Single Oral Dose (10 mg/kg)[1]

CompoundCmax (ng/mL)AUC (0-t) (ng·h/mL)
Enzalutamide (ENT)1081 ± 16621510 ± 2620
d3-Enzalutamide (d3-ENT)1460 ± 19043510 ± 6260

Data presented as mean ± standard deviation.

Metabolic Pathways

This compound undergoes metabolism primarily through pathways involving cytochrome P450 (CYP450) enzymes. The metabolism of related N,N-dimethylbenzamides by rat liver microsomes results in the formation of N-methylbenzamides via an N-hydroxymethyl-N-methylbenzamide intermediate, which subsequently decomposes to yield formaldehyde[2]. Furthermore, this compound can be hydrolyzed to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and eliminated in the urine[3].

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism NMB This compound NHMB N-(hydroxymethyl)-benzamide NMB->NHMB CYP450 (Oxidation) BA Benzoic Acid NMB->BA Hydrolysis HA Hippuric Acid BA->HA Glycine Conjugation

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following protocols are representative of the methodologies employed in the pharmacokinetic analysis of this compound and its analogs.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a test compound in a rat model.

  • Animal Model: Male Sprague Dawley rats.

  • Compound Administration: For oral administration studies, compounds are administered via oral gavage. For intravenous studies, administration is via tail vein injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a method for the quantitative analysis of a dithiobis(this compound) derivative and is suitable for the quantification of this compound and its analogs in biological matrices like plasma[4].

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a suitable solvent mixture (e.g., 50:50 v/v methanol/water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient is typically used, starting with a low percentage of Mobile Phase B and increasing over the course of the run to elute the analyte and then re-equilibrate the column.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive detection of the parent and product ions of the analyte and internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution & Filtration D->E F LC Separation (C18 Column) E->F Injection G MS/MS Detection (MRM) F->G H Pharmacokinetic Parameters G->H Data Acquisition & Quantification

Caption: Experimental workflow for the quantitative analysis of this compound analogs.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying N-Methylbenzamide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of two common analytical techniques for the quantification of N-Methylbenzamide in biological samples: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance characteristics presented are based on established regulatory guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, including the required sensitivity, selectivity, and the nature of the biological matrix.

Performance CharacteristicHPLC-UVLC-MS/MSRegulatory Guidance (Typical)
Specificity/Selectivity Moderate to HighVery HighThe method should be able to differentiate the analyte from endogenous components and potential metabolites.[4][6]
Lower Limit of Quantification (LLOQ) ng/mL to µg/mLpg/mL to ng/mLThe analyte signal should be at least 5 to 10 times the signal of the blank matrix.[7]
Linearity (R²) >0.99>0.995A linear model is typically fitted to the calibration curve, and the coefficient of determination should be close to 1.
Accuracy 85-115% (80-120% for LLOQ)85-115% (80-120% for LLOQ)The mean value should be within 15% of the theoretical value, except for the LLOQ where it should not deviate by more than 20%.[8]
Precision (CV%) ≤15% (≤20% for LLOQ)≤15% (≤20% for LLOQ)The coefficient of variation should not exceed 15%, except for the LLOQ where it should not exceed 20%.[8]
Matrix Effect Less common but can occurA significant consideration that must be evaluatedThe effect of the biological matrix on the ionization of the analyte must be assessed and minimized.[4]
Sample Throughput LowerHigherLC-MS/MS methods often have shorter run times, allowing for the analysis of more samples in a given timeframe.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the quantification of this compound in human plasma.

Protocol 1: HPLC-UV Method

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a structurally similar benzamide (B126) derivative).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 230 nm).

Protocol 2: LC-MS/MS Method

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 20 µL of an internal standard solution (a stable isotope-labeled version of this compound is preferred).

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined (e.g., by infusing a standard solution).

  • Source Parameters: Optimized for the specific instrument and compound (e.g., spray voltage, source temperature, gas flows).

Method Validation Workflow

A systematic workflow is essential for the comprehensive validation of a bioanalytical method. The following diagram illustrates the key stages involved in this process.

G A Method Development B Full Validation A->B Proceed to Validation C Selectivity & Specificity B->C D Linearity (Calibration Curve) B->D E Accuracy & Precision B->E F Limit of Quantification (LLOQ) B->F G Stability B->G H Sample Analysis B->H Validated Method I Incurred Sample Reanalysis H->I Confirm Reproducibility

Caption: Workflow for Bioanalytical Method Validation.

This guide provides a foundational comparison to aid in the selection and validation of an appropriate analytical method for the quantification of this compound in biological samples. It is imperative that all method development and validation activities adhere to the latest regulatory guidelines to ensure data integrity and acceptance.

References

Safety Operating Guide

Proper Disposal of N-Methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Methylbenzamide, focusing on procedural steps to minimize risk and ensure regulatory adherence.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a standard laboratory coat to prevent skin and eye contact.[1][2] Disposal activities should be conducted in a well-ventilated area.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[2][3][4] Adherence to local, state, and federal regulations is mandatory.[1][2]

  • Waste Classification : The first step is to determine if the this compound waste is classified as hazardous under local, regional, and national regulations.[1] While some safety data sheets (SDS) indicate that this compound is not considered hazardous under OSHA's Hazard Communication Standard, it is classified as "Harmful if swallowed" (H302).[1][4] Therefore, treating it as hazardous waste is a prudent approach.

  • Segregation and Collection :

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.[2]

    • Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, to prevent adverse reactions.[1][5]

    • Ensure the container is made of a compatible material and is kept securely closed when not in use.[2][6]

  • Container Management and Storage :

    • Label the waste container clearly as "this compound Waste" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

    • Store the sealed container in a designated, well-ventilated, and secure area away from incompatible chemicals.[2]

  • Disposal of Empty Containers :

    • Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2][6]

    • The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[2][6]

  • Arranging for Pickup :

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[2][3]

Spill Cleanup and Disposal

In the event of an this compound spill, follow these procedures:

  • Evacuate and Alert : Evacuate the immediate area if the spill is large and alert your supervisor and the institutional EHS department.[2][7]

  • Containment : For small spills, you can dampen the solid spill material with alcohol and then transfer the dampened material to a suitable container for disposal.[8][9] Use absorbent paper dampened with alcohol to pick up any remaining material.[8][9]

  • Decontamination : Solvent wash all contaminated surfaces with alcohol, followed by a thorough washing with a strong soap and water solution.[8][9]

  • Disposal of Cleanup Materials : Seal all contaminated materials, including absorbent pads and personal protective equipment, in a vapor-tight plastic bag and label it as hazardous waste for disposal.[2][8][9]

Quantitative Data Summary

PropertyValueSource
GHS Hazard Statement H302: Harmful if swallowed[4][10]
GHS Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant[4]
Melting Point 75 - 80 °C / 167 - 176 °F[1]
Boiling Point 167 °C / 332.6 °F @ 11 mmHg[1]
Storage Class 11 - Combustible Solids[10]

Disposal Workflow

G cluster_spill Spill Scenario start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste (Consult SDS & Local Regulations) ppe->classify hazardous Treat as Hazardous Waste classify->hazardous segregate Segregate in a Labeled, Sealed, Compatible Container hazardous->segregate store Store in a Secure, Ventilated Area segregate->store contact Contact EHS or Licensed Waste Disposal Company store->contact end Proper Disposal contact->end spill Spill Occurs cleanup Follow Spill Cleanup Procedure (Dampen, Collect, Decontaminate) spill->cleanup collect_cleanup Collect Contaminated Materials for Disposal cleanup->collect_cleanup collect_cleanup->segregate

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols and logistical plans for the handling and disposal of N-Methylbenzamide, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling N--Methylbenzamide.

PPE CategoryItemSpecificationsRationale
Eye Protection Safety Glasses with Side Shields or GogglesMust be impact-resistant. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][2]Protects eyes from dust particles and splashes.
Hand Protection Chemical-Resistant GlovesNitrile rubber, neoprene, or butyl rubber gloves are recommended.[3] Inspect gloves for degradation before use and replace if contaminated.Prevents skin contact with the chemical.
Body Protection Protective ClothingA lab coat or overalls should be worn. An apron made of PVC may also be necessary.[1][3]Protects skin and clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorUse in a well-ventilated area. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is necessary.[3][4]Protects against inhalation of harmful dust.

First Aid Measures

Immediate action is critical in the event of exposure. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

Operational Plan: Step-by-Step Handling Procedure

A standardized operational plan is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Keep the container tightly closed when not in use.

  • Avoid contact with strong oxidizing agents.[1][2]

2. Handling:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: If possible, use an automated system to transfer the chemical from storage to process containers. If transferring manually, do so carefully to avoid generating dust.

  • In Solution: When preparing solutions, add the compound to the solvent slowly. This compound is soluble in polar solvents like water, methanol, and ethanol.[1]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[8]

  • Contaminated clothing should be removed and washed before reuse.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.

Spillage:

  • Small Spills: For small spills, dampen the solid spill material with alcohol, then transfer the dampened material to a suitable container.[5] Use absorbent paper dampened with alcohol to pick up any remaining material.[5] Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[5]

  • Large Spills: For large spills, evacuate the area and follow emergency procedures.

  • Solvent wash all contaminated surfaces with alcohol followed by washing with a strong soap and water solution.[5]

Disposal:

  • Waste Collection: Collect waste material in a suitable, labeled container.[4] Do not mix with incompatible waste streams.

  • Disposal Method: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Dispose of the chemical waste at an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2][8][9]

  • Container Disposal: Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed. The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated area (Fume Hood) prep_ppe->prep_setup prep_emergency Ensure Emergency Equipment is accessible prep_setup->prep_emergency handling_weigh Weighing and Transferring prep_emergency->handling_weigh handling_solution Preparing Solutions handling_weigh->handling_solution spill_cleanup Follow Spill Cleanup Protocol handling_weigh->spill_cleanup post_decontaminate Decontaminate Work Area handling_solution->post_decontaminate handling_solution->spill_cleanup post_wash Wash Hands and Exposed Skin post_decontaminate->post_wash disposal_collect Collect Waste in Labeled Container post_wash->disposal_collect disposal_dispose Dispose via Approved Waste Facility disposal_collect->disposal_dispose end_node End disposal_dispose->end_node spill_cleanup->disposal_collect start Start start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylbenzamide
Reactant of Route 2
N-Methylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。